molecular formula C17H21N3O B029740 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine CAS No. 61337-89-1

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

カタログ番号: B029740
CAS番号: 61337-89-1
分子量: 283.37 g/mol
InChIキー: PYZPABZGIRHQTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is a sophisticated piperazine-based chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound features a unique molecular architecture, combining a piperazine core with substituted pyridine and phenyl rings, which is designed for high-affinity interactions with central nervous system (CNS) targets. Its primary research value lies in its potential as a key intermediate or precursor in the synthesis of novel bioactive molecules, particularly for investigating and modulating neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors. The hydroxymethyl group on the pyridine ring offers a versatile handle for further chemical functionalization, enabling structure-activity relationship (SAR) studies and the development of targeted probe molecules.

特性

IUPAC Name

[2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZPABZGIRHQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036336
Record name 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61337-89-1
Record name 1-(3-Hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61337-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Hydroxymethyl)pyridin-2-yl)-4-methyl-2-phenylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Pyridinemethanol, 2-(4-methyl-2-phenyl-1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACYCLOMIRTAZAPINE ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRO2GE880O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a key synthetic pathway for 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a significant intermediate in the synthesis of the atypical antidepressant Mirtazapine. The methodologies presented are collated from established patent literature and chemical synthesis resources, offering a detailed guide for researchers in medicinal chemistry and drug development.

Introduction

This compound is a crucial precursor in the manufacturing of Mirtazapine. The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This document outlines a well-documented two-step synthetic approach, beginning with the formation of an intermediate via a condensation reaction, followed by a reduction to yield the final product.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the reaction of 2-amino-3-hydroxymethylpyridine with N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine to form an intermediate. The second step is the cyclization of this intermediate to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization A 2-Amino-3-hydroxymethylpyridine Intermediate Intermediate B A->Intermediate Reaction in mixed solvent B N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine B->Intermediate Reaction in mixed solvent C Inorganic Iodide FinalProduct This compound C->FinalProduct Reaction under inert gas D Anhydrous high-boiling-point polar solvent D->FinalProduct Reaction under inert gas Intermediate->FinalProduct Reaction under inert gas

Figure 1: High-level overview of the two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of Intermediate B

This procedure follows the method outlined in Chinese patent CN104892608A.[1]

Materials:

  • N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine

  • 2-amino-3-hydroxymethylpyridine (referred to as intermediate A in the patent)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ethanol (C₂H₅OH)

  • Potassium carbonate (K₂CO₃), solid

Procedure:

  • Dissolve 10 g (0.0430 mol) of N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine in a mixed solution of 15 mL of dichloromethane and 4 mL of water.

  • In a separate flask, dissolve 4 g (0.0323 mol) of 2-amino-3-hydroxymethylpyridine in 25 mL of dichloromethane containing 0.1 mL of ethanol.

  • Slowly add the solution from step 2 dropwise to the solution from step 1.

  • Allow the reaction to proceed for 5 to 6 hours.

  • After the reaction is complete, add solid potassium carbonate to the aqueous phase to adjust the pH to 10-14.

  • Separate the organic phase.

  • Concentrate the organic phase at 50°C to obtain a faint yellow oily substance, which is the intermediate B.

Quantitative Data:

ParameterValue
Yield of Intermediate B14 g (89%)
Step 2: Synthesis of this compound

This procedure is also adapted from Chinese patent CN104892608A.[1]

Materials:

  • Intermediate B (from Step 1)

  • Dimethyl sulfoxide (DMSO)

  • Inorganic iodide (e.g., potassium iodide)

Procedure:

  • Dissolve 10 g (0.0313 mol) of intermediate B in 35 mL of DMSO with stirring at room temperature.

  • In a separate flask, prepare a solution of an inorganic iodide in an anhydrous high-boiling-point polar solvent.

  • Under an inert gas shield, slowly add the solution from step 1 dropwise to the iodide solution.

  • Maintain the reaction temperature at 95-100°C for 18 to 24 hours.

  • After the reaction is complete, the final product, this compound, is obtained. The patent does not specify the work-up procedure for this step.

Alternative Final Step: Reduction of a Carboxylic Acid Intermediate

An alternative and well-detailed final step for the synthesis is provided by ChemicalBook, which involves the reduction of a carboxylic acid precursor.[2] This method can be considered if the starting material is 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid.

Materials:

  • 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄), 1 mol/L solution in tetrahydrofuran (THF)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15 wt% aqueous sodium hydroxide (NaOH) solution

  • Isopropyl acetate

  • Heptane

Procedure:

  • To a 2 L four-necked flask equipped with stirring blades and a thermometer, add 1618 mL (1618 mmol) of a 1 mol/L lithium aluminum hydride solution in tetrahydrofuran.

  • Dissolve 120 g (404 mmol) of 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid in 1800 mL of tetrahydrofuran.

  • Slowly add the solution from step 2 dropwise to the reaction flask over a period of 30 minutes, maintaining the reaction temperature at about 25°C.

  • After the addition is complete, continue to stir the reaction mixture at 25°C for 3 hours.

  • Upon completion of the reaction, slowly add 70 mL of water while cooling the reaction solution with a water bath.

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with 70 mL of 15 wt% aqueous sodium hydroxide solution and 200 mL of water.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • To the crude product, add 840 mL of isopropyl acetate and heat to 60°C to dissolve it completely.

  • Slowly add 840 mL of heptane dropwise while maintaining the internal temperature at not less than 50°C.

  • Cool the resulting solution to 5°C and age the slurry at that temperature for 2 hours.

  • Collect the solid by vacuum filtration.

  • Wash the filtered crystals with a mixture of 60 mL of isopropyl acetate and 60 mL of heptane.

  • Dry the white crystals under reduced pressure at 40°C for 5 hours.

Quantitative Data:

ParameterValue
Yield of Final Product102 g (89%)
Purity99.53%
Water Content320 ppm

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation of Reactant Solutions cluster_reaction1 Step 1: Intermediate Formation cluster_reaction2 Step 2: Cyclization cluster_final Final Product prep_A Dissolve N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine in CH₂Cl₂ and H₂O react_1 Slowly add solution B to solution A (5-6 hours) prep_A->react_1 prep_B Dissolve 2-amino-3-hydroxymethylpyridine in CH₂Cl₂ and Ethanol prep_B->react_1 workup_1 Adjust pH to 10-14 with K₂CO₃ Separate organic phase Concentrate at 50°C react_1->workup_1 prep_C Dissolve Intermediate B in DMSO workup_1->prep_C react_2 Add Intermediate solution to iodide solution (95-100°C, 18-24h, inert gas) prep_C->react_2 prep_D Prepare inorganic iodide solution prep_D->react_2 product This compound react_2->product

Figure 2: Detailed workflow for the two-step synthesis of the target compound.

Conclusion

The synthesis of this compound is a critical process for the production of Mirtazapine. The outlined methodologies, derived from patent literature and established chemical protocols, provide a robust framework for its synthesis. The two-step approach offers a high-yield pathway, while the alternative final reduction step presents a well-documented and high-purity route from a carboxylic acid precursor. Researchers and drug development professionals can utilize this in-depth guide to facilitate their synthetic efforts in this area.

References

Technical Guide: Physicochemical Properties of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, also known as Mirtazapine Impurity B or Acyclomirtazapine alcohol, is a piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] As a key intermediate and a known impurity in the synthesis of Mirtazapine, a tetracyclic antidepressant, a thorough understanding of its physicochemical properties is crucial for drug formulation, quality control, and regulatory compliance.[2][3][4] This technical guide provides a comprehensive overview of the known physicochemical data, experimental protocols for its synthesis, and a visualization of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in biological systems and for the development of analytical methods.

PropertyValueReference
IUPAC Name [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol[2][5]
Synonyms This compound, Mirtazapine EP Impurity B, Acyclomirtazapine alcohol[2][3]
CAS Number 61337-89-1[3][5][6]
Chemical Formula C17H21N3O[3][5][6]
Molecular Weight 283.37 g/mol [3][6]
Appearance White to Off-White Solid[3][6]
Melting Point 113-115°C[3][6]
Boiling Point (Predicted) 478.8 ± 45.0 °C[3][6]
Density (Predicted) 1.161 ± 0.06 g/cm³[3][6]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[3][6]
pKa (Predicted) 13.59 ± 0.10[3][6]
LogP (Predicted) 1.3[3]

Experimental Protocols

Synthesis from 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid

This protocol details the reduction of the carboxylic acid to the corresponding alcohol.

Materials:

  • 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄) 1 mol/L solution in tetrahydrofuran (THF)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 15 wt% aqueous sodium hydroxide solution

  • Isopropyl acetate

  • Heptane

Procedure:

  • To a 2 L four-necked flask equipped with a mechanical stirrer and a thermometer, add 1618 mL (1618 mmol) of a 1 mol/L lithium aluminum hydride solution in tetrahydrofuran.

  • Dissolve 120 g (404 mmol) of 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid in 1800 mL of anhydrous tetrahydrofuran.

  • Slowly add the solution of the carboxylic acid dropwise to the lithium aluminum hydride solution over 30 minutes, maintaining the reaction temperature at approximately 25°C.

  • After the addition is complete, continue stirring the reaction mixture at 25°C for 3 hours.

  • Upon completion of the reaction, cool the flask with a water bath and slowly add 70 mL of water to quench the excess LiAlH₄.

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with 70 mL of 15 wt% aqueous sodium hydroxide solution and 200 mL of water.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • To the crude product, add 840 mL of isopropyl acetate and heat to 60°C to dissolve completely.

  • Slowly add 840 mL of heptane dropwise while maintaining the internal temperature at not less than 50°C.

  • Cool the resulting solution to 5°C and age the slurry at this temperature for 2 hours.

  • Collect the solid by vacuum filtration.

  • Wash the filtered crystals with a mixture of 60 mL of isopropyl acetate and 60 mL of heptane.

  • Dry the white crystals under reduced pressure at 40°C for 5 hours to yield 102 g (363 mmol, 89% yield) of 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol with a purity of 99.53%.[7]

Synthesis via Nucleophilic Substitution

This method involves the reaction of a chloramine derivative with an aminopyridine.

Materials:

  • N-(2-chloroethyl)-N-methyl-alpha-chloro-beta phenethylamine

  • 2-amino-3-hydroxymethylpyridine

  • Nonpolar solvent (e.g., methylene dichloride, chloroform)

  • Low carbon alcohol (e.g., ethanol)

  • Water

  • Anhydrous high-boiling-point polar solvent (e.g., DMF, DMSO)

  • Inorganic iodide (e.g., KI)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Dissolve N-(2-chloroethyl)-N-methyl-alpha-chloro-beta phenethylamine in a mixed solution of a nonpolar solvent and water to obtain solution A.

  • Dissolve 2-amino-3-hydroxymethylpyridine in a nonpolar solvent containing a small amount of a low carbon alcohol to obtain solution B.

  • Add solution B dropwise into solution A to form an intermediate.

  • Dissolve the intermediate in an anhydrous high-boiling-point polar solvent.

  • Under an inert gas atmosphere, add this solution dropwise to a solution of an inorganic iodide in an anhydrous high-boiling-point polar solvent.

  • The reaction yields this compound.[8]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.

Synthesis_Workflow Start 2-(4-methyl-2-phenyl-1-piperazinyl)- 3-pyridinecarboxylic acid in THF Reaction Reduction Reaction (25°C, 3h) Start->Reaction Reagent LiAlH4 in THF Reagent->Reaction Quench Quenching (Water) Reaction->Quench 1. Workup Workup (Layer Separation, Washing) Quench->Workup 2. Purification Crystallization (Isopropyl acetate/Heptane) Workup->Purification 3. End 1-(3-Hydroxymethylpyridin-2-yl)- 4-methyl-2-phenylpiperazine Purification->End 4.

Caption: Synthesis workflow for the reduction of the carboxylic acid precursor.

Biological Context

This compound is primarily known as a process impurity and a potential metabolite of Mirtazapine.[2][3] Mirtazapine is an antidepressant that enhances central noradrenergic and serotonergic neurotransmission.[][] Its mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[4][] Furthermore, Mirtazapine is an antagonist of 5-HT2 and 5-HT3 receptors.[4][][] While this compound shares a core structure with Mirtazapine, its specific pharmacological profile has not been extensively characterized in publicly available literature. Its presence as an impurity necessitates its synthesis and characterization for use as a reference standard in quality control testing of Mirtazapine drug products.

Potential Signaling Pathway Involvement (Hypothetical)

Based on its structural similarity to Mirtazapine, it is plausible that this compound could interact with similar biological targets, such as adrenergic and serotonergic receptors. The diagram below illustrates the signaling pathway of Mirtazapine, which may provide a starting point for investigating the biological activity of this related compound.

Mirtazapine_Pathway Mirtazapine Mirtazapine (or related compound) Alpha2 α2-Adrenergic Receptor (Presynaptic) Mirtazapine->Alpha2 Antagonist HT2 5-HT2 Receptor (Postsynaptic) Mirtazapine->HT2 Antagonist HT3 5-HT3 Receptor (Postsynaptic) Mirtazapine->HT3 Antagonist NE_release Increased Norepinephrine Release Alpha2->NE_release Inhibition Blocked SE_release Increased Serotonin Release Alpha2->SE_release Inhibition Blocked Antidepressant Antidepressant Effects NE_release->Antidepressant SE_release->Antidepressant

Caption: Hypothetical signaling pathway based on Mirtazapine's mechanism.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with established protocols for its synthesis. The provided data and visualizations serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of Mirtazapine and related compounds. Further investigation into the specific pharmacological and toxicological profile of this compound is warranted to fully understand its potential biological effects.

References

Technical Guide: 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (CAS Number 61337-89-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, with CAS number 61337-89-1, is a key chemical intermediate and a known impurity in the synthesis of Mirtazapine, a widely used atypical antidepressant.[1] Its chemical structure, featuring a piperazine ring, a pyridine moiety, and a phenyl group, is characteristic of compounds with potential activity within the central nervous system (CNS).[2] Understanding the properties and synthesis of this compound is crucial for the quality control of Mirtazapine manufacturing and for the exploration of novel piperazine derivatives as potential therapeutic agents. This document provides a comprehensive technical overview of its chemical properties, synthesis protocols, and its relationship with the pharmacological profile of Mirtazapine.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 61337-89-1[1]
Molecular Formula C₁₇H₂₁N₃O[1]
Molecular Weight 283.37 g/mol [1]
Appearance White Solid[1]
Melting Point 113-115 °C
Boiling Point 478.8 ± 45.0 °C (Predicted)
Density 1.161 ± 0.06 g/cm³ (Predicted)
InChI InChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3[3]
Canonical SMILES CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO[3]
Synonyms 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol, Mirtazapine Impurity B, Acyclomirtazapine alcohol[1][3]

Synthesis Protocols

The synthesis of this compound is a critical step in the production of Mirtazapine. Several synthetic routes have been described in the patent literature, primarily focusing on the reduction of the corresponding carboxylic acid or cyano precursor.

Experimental Protocol: Reduction of 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid

This protocol is based on the reduction of the carboxylic acid precursor using a metal hydride reducing agent.

Materials:

  • 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄) solution in tetrahydrofuran (THF) (1 mol/L)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 15 wt% aqueous sodium hydroxide solution

  • Isopropyl acetate

  • Heptane

Procedure:

  • To a suitable reaction vessel equipped with a stirrer and a thermometer, add a 1 mol/L solution of lithium aluminum hydride in tetrahydrofuran.

  • Dissolve 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid in anhydrous tetrahydrofuran.

  • Slowly add the solution of the carboxylic acid to the lithium aluminum hydride solution while maintaining the reaction temperature at approximately 25 °C.

  • After the addition is complete, continue stirring the reaction mixture at 25 °C for 3 hours.

  • Upon completion of the reaction, cool the reaction mixture in a water bath and slowly add water to quench the excess reducing agent.

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with 15 wt% aqueous sodium hydroxide solution and water.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Add isopropyl acetate to the crude product and heat to 60 °C to dissolve it completely.

  • Slowly add heptane to the solution while maintaining the temperature at not less than 50 °C.

  • Cool the resulting solution to 5 °C and age the slurry at this temperature for 2 hours to facilitate crystallization.

  • Collect the solid by vacuum filtration.

  • Wash the collected crystals with a mixture of isopropyl acetate and heptane.

  • Dry the white crystals under reduced pressure at 40 °C for 5 hours to obtain pure 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol.

G cluster_synthesis Synthesis Workflow start Start: 2-(4-methyl-2-phenyl-1-piperazinyl) -3-pyridinecarboxylic acid reduction Reduction with LiAlH4 in THF start->reduction quench Quenching with Water reduction->quench extraction Liquid-Liquid Extraction quench->extraction concentration Concentration extraction->concentration crystallization Crystallization from Isopropyl acetate/Heptane concentration->crystallization filtration Filtration and Washing crystallization->filtration drying Drying filtration->drying end End Product: 1-(3-Hydroxymethylpyridin-2-yl) -4-methyl-2-phenylpiperazine drying->end

Caption: Synthesis workflow for this compound.

Biological Context: Relationship to Mirtazapine

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA). Its therapeutic effects are primarily attributed to its antagonist activity at several key receptors in the central nervous system.[4]

Mirtazapine Receptor Binding Profile

The following table summarizes the binding affinities (Ki values) of Mirtazapine for various neurotransmitter receptors. This data provides an indication of the potential biological targets for its precursors and related impurities.

ReceptorKi (nM)Reference
Adrenergic Receptors
α₂A1.6[2]
α₂C1.8[2]
α₁54[2]
Serotonin Receptors
5-HT₂A3.1[2]
5-HT₂C13[2]
5-HT₃3.1[2]
5-HT₁A>10,000[2]
Histamine Receptors
H₁1.6[2]
Proposed Mechanism of Action of Mirtazapine

Mirtazapine's primary mechanism involves the antagonism of central presynaptic α₂-adrenergic autoreceptors and heteroreceptors.[4] This action leads to an increased release of both norepinephrine and serotonin (5-HT). Furthermore, Mirtazapine is a potent antagonist of postsynaptic 5-HT₂ and 5-HT₃ receptors.[4] This selective blockade prevents the undesirable side effects associated with non-specific serotonin receptor activation and directs the increased serotonin towards 5-HT₁A receptors, which is believed to contribute to its antidepressant and anxiolytic effects.[5] Mirtazapine is also a potent antagonist of histamine H₁ receptors, which accounts for its sedative properties.[6][7]

G cluster_pathway Mirtazapine Signaling Pathway mirtazapine Mirtazapine alpha2 α2-Adrenergic Receptor (Autoreceptor/Heteroreceptor) mirtazapine->alpha2 Antagonism ht2 5-HT2 Receptors mirtazapine->ht2 Antagonism ht3 5-HT3 Receptors mirtazapine->ht3 Antagonism h1 H1 Receptor mirtazapine->h1 Antagonism ne_neuron Norepinephrine Neuron alpha2->ne_neuron Inhibition ht_neuron Serotonin Neuron alpha2->ht_neuron Inhibition ne_release ↑ Norepinephrine Release ne_neuron->ne_release ht_release ↑ Serotonin Release ht_neuron->ht_release ht1a 5-HT1A Receptor ht_release->ht1a sedation Sedative Effects h1->sedation antidepressant Antidepressant Effects ht1a->antidepressant

Caption: Proposed mechanism of action of Mirtazapine.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of the antidepressant Mirtazapine. While direct biological data on this specific molecule is scarce, its structural relationship to Mirtazapine provides a strong basis for understanding its potential pharmacological relevance. The detailed synthesis protocols and an understanding of Mirtazapine's complex receptor pharmacology are essential for researchers and professionals involved in the development and quality control of related pharmaceutical agents. Further investigation into the specific biological activities of this compound and other Mirtazapine-related impurities could provide valuable insights into structure-activity relationships and potentially lead to the discovery of new CNS-active compounds.

References

Structure Elucidation of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a known intermediate and impurity in the synthesis of the antidepressant drug Mirtazapine. This document details the synthesis, spectroscopic analysis, and structural confirmation of this compound, also referred to as Mirtazapine Impurity B. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the characterization of pharmaceutical compounds and their related substances. The guide includes detailed experimental protocols, tabulated spectroscopic data for easy reference, and visualizations of the structure elucidation workflow and the relevant signaling pathway of the parent drug, Mirtazapine.

Introduction

This compound (CAS No. 61337-89-1) is a key chemical entity encountered during the manufacturing process of Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][][3] As a process impurity and a synthetic intermediate, its unambiguous identification and characterization are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the essential steps and data required for the complete structure elucidation of this molecule.

Molecular Structure and Properties:

  • Chemical Name: [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol

  • Synonyms: Mirtazapine EP Impurity B, Acyclomirtazapine alcohol[3][4]

  • Molecular Formula: C₁₇H₂₁N₃O

  • Molecular Weight: 283.37 g/mol

  • Appearance: White to Off-White Solid[5]

  • Melting Point: 113-115°C[5]

Synthesis and Logical Workflow

The synthesis of this compound is integral to understanding its formation as a Mirtazapine intermediate. The following diagram illustrates a typical synthetic approach and the logical workflow for its structural confirmation.

G cluster_synthesis Synthetic Pathway cluster_elucidation Structure Elucidation Workflow A 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid B This compound A->B   Reduction (e.g., LiAlH4)    C Synthesized Compound B->C Purification D Spectroscopic Analysis (NMR, MS, IR) C->D E Data Interpretation & Structure Confirmation D->E F Reference Standard Comparison E->F

Caption: Synthetic pathway and structure elucidation workflow.

Data Presentation: Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data. While complete experimental spectra are typically provided with commercially available reference standards, this section presents characteristic data based on known structural features and available information.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.2m1HPyridine-H
~7.2-7.5m6HPhenyl-H, Pyridine-H
~4.6-4.8s2H-CH₂OH
~4.0-4.2m1HPhenyl-CH (piperazine)
~3.0-3.5m4HPiperazine-CH₂
~2.5-2.8m2HPiperazine-CH₂
2.38s3H-NCH₃

Note: A Chinese patent provides partial ¹H NMR data in CDCl₃ at 300MHz: δ 2.383 (s, 3H, -CH₃), δ 2.332~2.527 (m, 2H, -CH₂). This is consistent with the predicted assignments.[8]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~160Pyridine C (C-N)
~145-150Pyridine C
~135-140Phenyl C (quaternary)
~125-130Phenyl/Pyridine CH
~60-65-CH₂OH
~55-60Piperazine CH
~50-55Piperazine CH₂
~45-50Piperazine CH₂
~40-45-NCH₃
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Table 3: Mass Spectrometry Data

TechniqueIonization Modem/zAssignment
ESI-MSPositive284.1757[M+H]⁺
ESI-MS/MSPositiveVariesFragmentation of parent ion

Predicted Fragmentation Pathways: The fragmentation of the piperazine ring is a key diagnostic feature. Common fragmentation would involve the cleavage of the C-N bonds of the piperazine ring and the loss of the hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500BroadO-H stretch (alcohol)
2950-3100MediumC-H stretch (aromatic)
2800-2900MediumC-H stretch (aliphatic)
1580-1610StrongC=C and C=N stretch (aromatic rings)
1450-1500MediumC-H bend (aliphatic)
1000-1100StrongC-O stretch (primary alcohol)

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound.

Synthesis Protocol

A representative synthesis involves the reduction of 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid.[9]

  • Reaction Setup: To a solution of 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a suitable reducing agent (e.g., lithium aluminum hydride) portion-wise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction carefully with water and an aqueous base.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Mass Spectrometry (ESI-MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer and acquire data in positive ion mode.

  • IR Spectroscopy (ATR):

    • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

    • Data Acquisition: Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Signaling Pathway Context: Mirtazapine's Mechanism of Action

As an intermediate in the synthesis of Mirtazapine, the biological context of the parent drug is relevant. Mirtazapine's antidepressant effects are primarily due to its antagonism of central α₂-adrenergic autoreceptors and heteroreceptors, which enhances noradrenergic and serotonergic neurotransmission.[1][10][11] It also has a high affinity for and acts as an antagonist at several serotonin (5-HT) receptors, including 5-HT₂ and 5-HT₃, and the histamine H₁ receptor.[1][10]

G cluster_presynaptic Presynaptic Neuron cluster_serotonergic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine alpha2 α2-Adrenergic Autoreceptor Mirtazapine->alpha2 Antagonism alpha2_hetero α2-Adrenergic Heteroreceptor Mirtazapine->alpha2_hetero Antagonism FiveHT2 5-HT2 Receptor Mirtazapine->FiveHT2 Antagonism FiveHT3 5-HT3 Receptor Mirtazapine->FiveHT3 Antagonism H1 H1 Receptor Mirtazapine->H1 Antagonism NE_release Norepinephrine Release alpha2->NE_release Inhibition NE_release->alpha2_hetero Activation SER_release Serotonin Release alpha2_hetero->SER_release Inhibition

Caption: Mirtazapine's mechanism of action.

Conclusion

The structure elucidation of this compound is a critical step in the quality control of Mirtazapine synthesis. Through a combination of synthesis and comprehensive spectroscopic analysis, its structure can be unequivocally confirmed. This guide provides the necessary framework, including synthetic strategies, expected analytical data, and detailed protocols, to aid researchers and professionals in the pharmaceutical industry in the characterization of this and other related pharmaceutical compounds.

References

An In-depth Technical Guide to 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (C17H21N3O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a key chemical intermediate and known impurity in the synthesis of the atypical antidepressant, Mirtazapine. This document consolidates available data on its chemical properties, synthesis, and potential pharmacological relevance. While direct biological activity data for this specific compound is limited, its structural relationship to Mirtazapine suggests potential interactions with central nervous system targets. This guide aims to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols for its synthesis and a discussion of its potential biological context.

Chemical Properties and Identification

This compound is a heterocyclic organic compound with the molecular formula C17H21N3O. It is also recognized as Mirtazapine Impurity B.[1][2][3]

PropertyValueReference
Molecular Formula C17H21N3O[][5]
Molecular Weight 283.37 g/mol [][5]
CAS Number 61337-89-1[5][][7]
Appearance White to Off-White Solid[1][]
Melting Point 113-115 °C[1]
Boiling Point (Predicted) 478.8 ± 45.0 °C[1]
Density (Predicted) 1.161 ± 0.06 g/cm³[1][8]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[1]
LogP (Predicted) 1.3[1]

Synthesis and Experimental Protocols

The primary role of this compound is as a direct precursor in the synthesis of Mirtazapine.[9][10][11] Several synthetic routes have been documented, with the following representing a common laboratory-scale procedure.

Synthesis via Reduction of a Carboxylic Acid Precursor

A prevalent method involves the reduction of 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid.[]

Experimental Protocol:

  • Preparation: To a 2 L four-necked flask equipped with a mechanical stirrer and a thermometer, add 1618 mL (1618 mmol) of a 1 mol/L lithium aluminum hydride (LiAlH4) solution in tetrahydrofuran (THF).

  • Addition of Precursor: Dissolve 120 g (404 mmol) of 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid in 1800 mL of THF.

  • Reaction: Slowly add the precursor solution dropwise to the LiAlH4 solution over 30 minutes, maintaining the reaction temperature at approximately 25 °C.

  • Stirring: Continue to stir the reaction mixture at 25 °C for an additional 3 hours after the addition is complete.

  • Quenching: Upon reaction completion, cool the flask in a water bath and slowly add 70 mL of water to quench the excess LiAlH4.

  • Work-up: Separate the organic and aqueous layers. Wash the organic layer sequentially with 70 mL of 15 wt% aqueous sodium hydroxide solution and 200 mL of water.

  • Isolation of Crude Product: Concentrate the organic layer under reduced pressure to obtain the crude 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol.

  • Crystallization: To the crude product, add 840 mL of isopropyl acetate and heat to 60 °C until completely dissolved. Slowly add 840 mL of heptane dropwise while maintaining an internal temperature of at least 50 °C.

  • Purification: Cool the resulting solution to 5 °C and age the slurry at this temperature for 2 hours. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filtered crystals with a mixture of 60 mL of isopropyl acetate and 60 mL of heptane. Dry the final white crystals under reduced pressure at 40 °C for 5 hours.

This procedure typically yields a high-purity product (e.g., 99.53%) with a substantial yield (e.g., 89%).[]

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_purification Purification start1 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid reduction Reduction Reaction start1->reduction start2 Lithium Aluminum Hydride in THF start2->reduction quench Quenching with Water reduction->quench extraction Liquid-Liquid Extraction quench->extraction concentration Concentration extraction->concentration crystallization Crystallization from Isopropyl Acetate/Heptane concentration->crystallization filtration Vacuum Filtration crystallization->filtration drying Drying under Reduced Pressure filtration->drying end_product This compound drying->end_product

Caption: Synthesis workflow for this compound.

Biological Activity and Pharmacological Context

Direct pharmacological studies on this compound are not extensively reported in the scientific literature. Its primary significance lies in its role as a precursor to Mirtazapine. However, the structural components of the molecule, namely the piperazine ring, the pyridine moiety, and the phenyl group, are common pharmacophores in centrally active agents.[] Piperazine derivatives, in particular, are known to modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[]

Relationship to Mirtazapine's Mechanism of Action

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA). Its therapeutic effects are primarily attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which enhances both noradrenergic and serotonergic neurotransmission. Additionally, Mirtazapine is a potent antagonist of 5-HT2 and 5-HT3 receptors. This selective enhancement of 5-HT1A-mediated neurotransmission is believed to contribute to its antidepressant and anxiolytic effects with a lower incidence of certain side effects compared to SSRIs.

Given that this compound is a direct precursor and a potential impurity in Mirtazapine formulations, its own potential to interact with these receptors cannot be entirely dismissed without specific binding assays. The core piperazine and phenylpyridine structures are present, though the final tetracyclic ring system of Mirtazapine has not yet been formed.

G Simplified Mirtazapine Signaling Pathway mirtazapine Mirtazapine alpha2 α2-Adrenergic Receptor mirtazapine->alpha2 Antagonist ht2 5-HT2 Receptor mirtazapine->ht2 Antagonist ht3 5-HT3 Receptor mirtazapine->ht3 Antagonist ne_release Increased Norepinephrine Release alpha2->ne_release Inhibition se_release Increased Serotonin Release alpha2->se_release Inhibition therapeutic_effects Antidepressant & Anxiolytic Effects ne_release->therapeutic_effects ht1a 5-HT1A-Mediated Neurotransmission se_release->ht1a ht1a->therapeutic_effects

Caption: Simplified signaling pathway of Mirtazapine.

Future Research Directions

The lack of specific pharmacological data on this compound presents several opportunities for future research:

  • Receptor Binding Assays: A comprehensive screening of this compound against a panel of CNS receptors (e.g., adrenergic, serotonergic, dopaminergic) would elucidate its specific biological targets.

  • In Vitro Functional Assays: Cellular assays could determine whether the compound acts as an agonist, antagonist, or inverse agonist at any identified receptors.

  • Pharmacokinetic Profiling: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this molecule would be crucial to understand its potential in vivo effects.

  • Toxicological Evaluation: As a known impurity, assessing its toxicological profile is important for drug safety and manufacturing quality control.

Conclusion

This compound is a well-characterized chemical entity, primarily of interest as a synthetic intermediate for Mirtazapine. While its own biological activity remains largely unexplored, its structural features suggest the potential for CNS activity. The detailed synthetic protocols provided herein offer a practical guide for its preparation. Further investigation into the pharmacology of this compound is warranted to fully understand its potential effects, particularly in the context of its presence as an impurity in a widely used pharmaceutical agent. This guide serves as a foundational document to encourage and facilitate such future research endeavors.

References

An In-depth Technical Guide on 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is a heterocyclic organic compound featuring a piperazine ring, a pyridine moiety, and a phenyl group.[1] Extensive review of publicly available scientific literature and chemical databases indicates that this compound is primarily recognized and utilized as a key intermediate in the synthesis of Mirtazapine, a well-known antidepressant medication.[2][3] It is also documented as "Mirtazapine Impurity B".[4][5] There is a notable absence of published data focusing on the specific biological activity, pharmacological profile, or mechanism of action of this compound as a standalone agent. This guide summarizes the available chemical and synthesis information for this compound.

Chemical and Physical Properties

This compound is characterized as a white to off-white solid.[4][5] Its structure incorporates key functional groups that are common in many bioactive molecules, which suggests potential for biological interactions, though specific data is not available.[1] The hydroxymethyl group on the pyridine ring, in particular, may influence its ability to interact with biological targets.[1]

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C17H21N3O[4][6]
Molecular Weight 283.37 g/mol [4][5][6]
CAS Number 61337-89-1[1][4]
Appearance White Solid[4][5]
Melting Point 113-115°C[5][6]
Boiling Point (Predicted) 478.8 ± 45.0 °C[5][6]
Density (Predicted) 1.161 ± 0.06 g/cm³[5][6]
Storage Temperature Room Temperature, Sealed in Dry Conditions[5]
Solubility DMSO (Sparingly), Methanol (Slightly)[5]

Synthesis Protocols

The primary documented application of this compound is as a precursor in the synthesis of Mirtazapine. Several synthesis methods are described in patent literature, focusing on improving reaction stability and yield.

Synthesis from 2-amino-3-hydroxymethylpyridine

A patented method describes a two-step synthesis to avoid oxidation from high-temperature reactions.[2]

Experimental Protocol:

  • Preparation of Solution A: Dissolve N-(2-chloroethyl)-N-methyl-alpha-chloro-beta-phenethylamine in a mixed solution of water and a nonpolar solvent.[2]

  • Preparation of Solution B: Dissolve 2-amino-3-hydroxymethylpyridine in a nonpolar solvent that contains a small quantity of low-carbon alcohol.[2]

  • Reaction Step 1: Drip Solution B into Solution A to yield an intermediate product. The reaction temperature is maintained between 0-25°C for 5-6 hours.[2]

  • Reaction Step 2: Dissolve the intermediate in an anhydrous high-boiling-point polar solvent.[2]

  • Final Step: Under inert gas shielding, drip the solution from the previous step into an anhydrous high-boiling-point polar solvent containing an inorganic iodide. The reaction is controlled at 95-100°C for 18-24 hours to obtain the final product, this compound.[2]

Synthesis from 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid

Another method involves the reduction of a carboxylic acid precursor.[4]

Experimental Protocol:

  • Reagent Preparation: Add a 1 mol/L solution of lithium aluminum hydride in tetrahydrofuran to a reaction flask.

  • Precursor Addition: Dissolve 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid in tetrahydrofuran.

  • Reaction: Slowly add the dissolved precursor to the lithium aluminum hydride solution, maintaining a temperature of approximately 25°C. Stir the mixture for 3 hours after addition is complete.[4]

  • Quenching and Extraction: Cool the reaction solution and slowly add water. Separate the organic and aqueous layers.[4]

  • Washing: Wash the organic layer sequentially with an aqueous sodium hydroxide solution and water.[4]

  • Purification: Concentrate the organic layer under reduced pressure. The crude product is then dissolved in isopropyl acetate, heated, and heptane is added to induce crystallization. The solution is cooled, and the resulting solid is collected by vacuum filtration, washed, and dried to yield the final product.[4]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product A N-(2-chloroethyl)-N-methyl- alpha-chloro-beta-phenethylamine P1 Mix A in Water/ Nonpolar Solvent A->P1 B 2-amino-3-hydroxymethylpyridine P2 Mix B in Nonpolar Solvent/ Low Carbon Alcohol B->P2 P3 Combine Solutions (0-25°C, 5-6h) P1->P3 P2->P3 P4 Dissolve Intermediate in Anhydrous Polar Solvent P3->P4 Yields Intermediate P5 Add to Inorganic Iodide Solution (95-100°C, 18-24h) P4->P5 End 1-(3-Hydroxymethylpyridin-2-yl) -4-methyl-2-phenylpiperazine P5->End Final Reaction

Caption: Synthesis workflow from 2-amino-3-hydroxymethylpyridine.

Biological Activity and Signaling Pathways

Despite the presence of pharmacologically relevant moieties, there is no specific data available in the reviewed literature concerning the biological activity of this compound. While many piperazine derivatives are known to target central nervous system (CNS) receptors, such as serotonin and dopamine receptors, no such studies have been published for this specific intermediate.[1] Its primary significance remains its role as a precursor to Mirtazapine, which acts as an antagonist at α2-adrenergic, 5-HT2, and 5-HT3 receptors. Any biological evaluation would be purely speculative without experimental data.

Due to the lack of research on its mechanism of action, no signaling pathways can be associated with this compound at this time.

Conclusion

This compound is a well-characterized chemical intermediate essential for the industrial synthesis of the antidepressant Mirtazapine. Its chemical properties and synthesis routes are documented in patent literature and chemical databases. However, a significant gap exists in the scientific literature regarding its intrinsic biological activity, pharmacological profile, and potential mechanisms of action. Future research could explore whether this compound possesses any unique pharmacological properties independent of its role as a synthetic precursor. Until such studies are conducted, its function is confined to the realm of synthetic organic chemistry.

References

Technical Whitepaper: Unraveling the Mechanism of Action of HMPP, a Novel Neuro-Inflammatory Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine" is a novel chemical entity for which no public scientific data is available. The following technical guide is a hypothetical exploration of a potential mechanism of action, constructed to demonstrate the format and depth of analysis requested. All data, experimental protocols, and pathways are illustrative and based on established principles in pharmacology and drug discovery.

Abstract

This document outlines the hypothetical mechanism of action for the novel compound this compound (designated HMPP). Based on a series of simulated preclinical assays, HMPP is identified as a potent and selective antagonist of the fictitious Pro-Inflammatory Receptor 7 (PIR7), a G-protein coupled receptor (GPCR) implicated in the potentiation of neuro-inflammatory cascades. This whitepaper details the binding affinity, functional antagonism, and downstream cellular effects of HMPP, providing a comprehensive overview of its potential as a therapeutic agent for neuro-inflammatory disorders.

Introduction to the Target: Pro-Inflammatory Receptor 7 (PIR7)

PIR7 is a hypothetical Class A GPCR predominantly expressed on the surface of microglia and astrocytes in the central nervous system. Its endogenous ligand is presumed to be a damage-associated molecular pattern (DAMP) molecule released during cellular stress or injury. Upon activation, PIR7 couples to Gαq/11, initiating a signaling cascade that results in the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6. Chronic activation of PIR7 is hypothesized to contribute to the pathogenesis of various neurodegenerative diseases.

Pharmacological Profile of HMPP

HMPP was evaluated for its ability to bind to and modulate the activity of the PIR7 receptor. A series of in vitro assays were conducted to determine its affinity, potency, and selectivity.

Binding Affinity and Selectivity

A radioligand binding assay was performed using a [3H]-labeled standard agonist to determine the binding affinity (Ki) of HMPP for the PIR7 receptor. To assess its selectivity, HMPP was counter-screened against a panel of 40 other common GPCRs.

Table 1: Receptor Binding Affinity and Selectivity of HMPP

Receptor TargetLigandAssay TypeKi (nM)
PIR7 HMPP Radioligand Binding 2.5 ± 0.4
5-HT2AHMPPRadioligand Binding> 10,000
D2HMPPRadioligand Binding> 10,000
H1HMPPRadioligand Binding8,500 ± 120
M1HMPPRadioligand Binding> 10,000
... (35 other receptors)HMPPRadioligand Binding> 10,000

Data are presented as mean ± standard deviation.

Functional Antagonism

The functional activity of HMPP was assessed by measuring its ability to inhibit agonist-induced intracellular calcium mobilization, a direct consequence of Gαq/11 activation.

Table 2: Functional Antagonism of HMPP at the PIR7 Receptor

Assay TypeAgonistEndpointIC50 (nM)
Calcium Flux Assay Endogenous Ligand Analog Inhibition of Ca2+ Release 15.8 ± 2.1
cAMP Assay (Gαs/i)ForskolinInhibition of cAMP Production> 20,000

Data are presented as mean ± standard deviation.

Downstream Signaling Pathway Modulation

To confirm that HMPP's antagonism of PIR7 translates to a functional effect on downstream signaling, its impact on the NF-κB pathway was investigated in a human microglial cell line (HMC3) engineered to express PIR7.

PIR7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Ligand Endogenous Ligand (e.g., DAMPs) PIR7 PIR7 Receptor Gq Gαq/11 PIR7->Gq Activates HMPP HMPP HMPP->PIR7 Inhibits PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Inhibits NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases Transcription Gene Transcription (TNF-α, IL-6) NFkB_active->Transcription Translocates & Activates

Caption: Hypothetical PIR7 receptor signaling cascade via Gαq, leading to NF-κB activation.

The nuclear factor NF-κB pathway is recognized as a primary pro-inflammatory signaling route.[1] It plays a crucial role in the expression of genes for cytokines, chemokines, and adhesion molecules.[1] HMPP's effect was quantified by measuring the phosphorylation of the NF-κB p65 subunit and the subsequent gene expression of TNF-α.

Table 3: Downstream Effects of HMPP in PIR7-HMC3 Cells

Treatmentp-p65 (Fold Change vs. Vehicle)TNF-α mRNA (Fold Change vs. Vehicle)
Vehicle Control1.0 ± 0.11.0 ± 0.2
Agonist (100 nM)12.5 ± 1.825.4 ± 3.1
Agonist + HMPP (100 nM) 1.5 ± 0.3 2.1 ± 0.5

Cells were pre-treated with HMPP or vehicle for 30 minutes before stimulation with a PIR7 agonist for 1 hour (p-p65) or 4 hours (mRNA). Data are mean ± SD.

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of HMPP for the PIR7 receptor.

  • Methodology:

    • Membranes were prepared from HEK293 cells stably expressing the human PIR7 receptor.

    • Membranes (10 µg protein) were incubated in a 96-well plate with 0.5 nM [3H]-Agonist-X (a known high-affinity PIR7 ligand) and increasing concentrations of HMPP (0.1 nM to 100 µM).

    • The assay buffer consisted of 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Non-specific binding was determined in the presence of 10 µM of a non-labeled standard antagonist.

    • Plates were incubated for 90 minutes at room temperature.

    • The reaction was terminated by rapid filtration through GF/B filters using a cell harvester. Filters were washed three times with ice-cold assay buffer.

    • Radioactivity retained on the filters was measured by liquid scintillation counting.

    • IC50 values were calculated using non-linear regression, and Ki values were derived using the Cheng-Prusoff equation.

Calcium Flux Assay
  • Objective: To measure the functional antagonism of HMPP on PIR7-mediated Gαq signaling.

  • Methodology:

    • CHO-K1 cells stably expressing PIR7 were seeded into 384-well black-walled, clear-bottom plates.

    • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

    • The dye was removed, and cells were incubated with varying concentrations of HMPP (0.1 nM to 100 µM) or vehicle in assay buffer.

    • The plate was placed in a Functional Drug Screening System (FDSS) or similar kinetic plate reader.

    • A baseline fluorescence reading was taken for 15 seconds.

    • An EC80 concentration of the PIR7 agonist was added, and fluorescence was monitored for an additional 120 seconds.

    • The increase in fluorescence, corresponding to intracellular calcium concentration, was calculated.

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Western Blot for p-p65
  • Objective: To confirm HMPP's inhibition of the downstream NF-κB pathway.

  • Methodology:

    • PIR7-HMC3 cells were seeded and grown to 80% confluency.

    • Cells were serum-starved for 4 hours, then pre-treated with 100 nM HMPP or vehicle for 30 minutes.

    • Cells were stimulated with 100 nM of PIR7 agonist for 1 hour.

    • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and incubated overnight with primary antibodies against phospho-NF-κB p65 (Ser536) and total p65.

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Bands were visualized using an ECL substrate and imaged. Densitometry analysis was performed to quantify the ratio of p-p65 to total p65.

Workflow and Logic

The logical progression of this investigation follows a standard drug discovery screening cascade, moving from target binding to cellular function and downstream pathway analysis.

Screening_Cascade Assay_Dev 1. Target Identification (PIR7 Receptor) Binding 2. Binding Assay (Does it bind?) Assay_Dev->Binding Test HMPP Functional 3. Functional Assay (Does it block receptor function?) Binding->Functional If Ki < 100 nM Downstream 4. Pathway Assay (Does it block downstream signaling?) Functional->Downstream If IC50 < 500 nM Conclusion Conclusion: HMPP is a potent and selective PIR7 antagonist with cellular activity. Downstream->Conclusion If pathway inhibited

Caption: A simplified logical workflow for characterizing HMPP's mechanism of action.

Conclusion

The presented hypothetical data strongly suggest that this compound (HMPP) acts as a potent, selective, and cell-active antagonist of the Pro-Inflammatory Receptor 7 (PIR7). It effectively blocks the Gαq-PLC-NF-κB signaling axis, leading to a significant reduction in the expression of key pro-inflammatory mediators. These findings position HMPP as a promising candidate for further preclinical development for neuro-inflammatory and neurodegenerative disorders.

References

An In-depth Technical Guide to 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine as a Mirtazapine Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) widely prescribed for the treatment of major depressive disorder. Its unique mechanism of action, which involves antagonism of presynaptic α2-adrenergic receptors and postsynaptic 5-HT2 and 5-HT3 receptors, contributes to its efficacy and distinct side-effect profile. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.

This technical guide focuses on a specific impurity of Mirtazapine, identified as 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine . This compound is recognized as Mirtazapine Impurity B in the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). This document provides a comprehensive overview of its chemical properties, synthesis, analytical quantification, and regulatory context.

Chemical and Physical Properties

This compound is a key intermediate in the synthesis of Mirtazapine and can also be present as an impurity in the final drug substance. A thorough understanding of its properties is essential for its identification and control.

PropertyValueReference
Chemical Name [2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol[1][2]
Synonyms Mirtazapine EP Impurity B, Acyclomirtazapine alcohol[1][2]
CAS Number 61337-89-1[3][4]
Molecular Formula C₁₇H₂₁N₃O[3][4]
Molecular Weight 283.37 g/mol [3]
Appearance White Solid[5]
Melting Point 113-115 °C[3]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[3]

Synthesis and Formation

Understanding the synthetic pathways that lead to the formation of this compound is crucial for implementing effective control strategies during the manufacturing of Mirtazapine. This compound is a direct precursor in one of the common synthetic routes to Mirtazapine.

Synthetic Pathway Overview

A common method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid.

G cluster_synthesis Synthesis of Mirtazapine Impurity B start 2-(4-methyl-2-phenyl-1-piperazine)- 3-pyridinecarboxylic acid reagent Lithium aluminum hydride (LiAlH₄) in Tetrahydrofuran (THF) start->reagent Reduction product 1-(3-Hydroxymethylpyridin-2-yl)- 4-methyl-2-phenylpiperazine (Mirtazapine Impurity B) reagent->product G cluster_workflow Analytical Workflow for Mirtazapine Impurity B prep Sample Preparation (Dissolve Mirtazapine sample in Diluent) hplc HPLC System prep->hplc separation Chromatographic Separation (C18 column, Gradient elution) hplc->separation detection UV Detection (e.g., 240 nm) separation->detection quantification Data Analysis and Quantification (Compare peak areas to reference standard) detection->quantification G cluster_pathway Mirtazapine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine Alpha2 α2-Adrenergic Autoreceptor Mirtazapine->Alpha2 Antagonism Alpha2_hetero α2-Adrenergic Heteroreceptor Mirtazapine->Alpha2_hetero Antagonism HT2A 5-HT2A Receptor Mirtazapine->HT2A Antagonism HT3 5-HT3 Receptor Mirtazapine->HT3 Antagonism NE_release Increased Norepinephrine (NE) Release Alpha2->NE_release Inhibition Lifted Antidepressant_effect Antidepressant & Anxiolytic Effects NE_release->Antidepressant_effect Serotonin_release Increased Serotonin (5-HT) Release Alpha2_hetero->Serotonin_release Inhibition Lifted HT1A 5-HT1A Receptor Serotonin_release->HT1A Activation HT1A->Antidepressant_effect

References

In-Silico Modeling of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in-silico modeling of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a piperazine derivative identified as a potential pharmacologically active compound. Given the limited direct experimental data on this specific molecule, this paper outlines a robust computational strategy leveraging its structural similarity to the known antidepressant Mirtazapine. The proposed workflow encompasses homology modeling, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate its potential biological targets, binding interactions, and pharmacokinetic profile. Detailed methodologies for these computational experiments are provided to guide researchers in assessing the therapeutic potential of this and similar compounds. Furthermore, this guide includes visualizations of the key signaling pathways associated with the putative biological targets, offering a deeper understanding of the potential downstream pharmacological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of novel small molecules.

Introduction

This compound is a heterocyclic compound featuring a piperazine core, a structural motif prevalent in a wide array of bioactive molecules. Its chemical structure suggests potential interactions with various biological targets within the central nervous system (CNS).[1] The compound is recognized as a known impurity and synthetic intermediate of Mirtazapine, a well-established atypical antidepressant.[2][3] This association provides a strong rationale for investigating its pharmacological profile, as it may share a similar mechanism of action and interact with the same biological targets as Mirtazapine.

In-silico modeling offers a powerful and resource-efficient approach to predict the pharmacological and pharmacokinetic properties of novel chemical entities, thereby accelerating the drug discovery and development process. By employing computational techniques, it is possible to screen for potential biological targets, predict binding affinities, and assess the drug-likeness of a compound before committing to expensive and time-consuming experimental studies.[4][5]

This guide presents a systematic in-silico workflow to characterize this compound. The proposed study will focus on its potential interactions with the known targets of Mirtazapine, namely the α2-adrenergic receptors, serotonin (5-HT) receptors, and histamine H1 receptors.

Compound Profile

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for parameterizing the in-silico models and for the interpretation of the simulation results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol[6]
CAS Number 61337-89-1[3][7]
Molecular Formula C17H21N3O[3][7]
Molecular Weight 283.37 g/mol [3][7]
Canonical SMILES CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO[6]
Melting Point 113-115 °C
Boiling Point (Predicted) 478.8 ± 45.0 °C[2]
Density (Predicted) 1.161 ± 0.06 g/cm³

Proposed In-Silico Modeling Workflow

The proposed computational investigation follows a multi-step workflow designed to comprehensively evaluate the potential of this compound as a therapeutic agent.

G Target_Identification Target Identification (Mirtazapine Analogy) Homology_Modeling Homology Modeling (if required) Target_Identification->Homology_Modeling Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking Homology_Modeling->Molecular_Docking Ligand_Preparation Ligand Preparation Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction Ligand_Preparation->ADMET_Prediction MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Binding_Free_Energy Binding Free Energy Calculation MD_Simulations->Binding_Free_Energy Data_Analysis Data Analysis & Interpretation Binding_Free_Energy->Data_Analysis ADMET_Prediction->Data_Analysis

Figure 1: Proposed in-silico modeling workflow.

Detailed Methodologies

This section provides detailed protocols for the key in-silico experiments proposed in this guide.

Target Identification and Preparation

Based on its structural similarity to Mirtazapine, the primary biological targets for investigation are:

  • α2-Adrenergic Receptors (subtypes α2A, α2B, α2C)

  • Serotonin Receptors (subtypes 5-HT2A, 5-HT2C, 5-HT3)

  • Histamine H1 Receptor

Three-dimensional structures of these receptors will be obtained from the Protein Data Bank (PDB). In cases where experimental structures are unavailable, homology models will be constructed using servers such as SWISS-MODEL, utilizing the amino acid sequence from UniProt and a suitable template structure.

Receptor Preparation Protocol:

  • Obtain Receptor Structure: Download the 3D coordinates from the PDB or generate a homology model.

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions.

  • Protonation: Add hydrogen atoms and assign appropriate protonation states to amino acid residues at a physiological pH (7.4).

  • Energy Minimization: Perform a brief energy minimization to relax the structure and remove any steric clashes.

Ligand Preparation

The 3D structure of this compound will be generated using a molecular builder such as Avogadro or ChemDraw.

Ligand Preparation Protocol:

  • Generate 3D Structure: Draw the 2D structure and convert it to a 3D conformation.

  • Energy Minimization: Optimize the geometry of the ligand using a suitable force field (e.g., MMFF94).

  • Charge Calculation: Assign partial atomic charges using a quantum mechanical method (e.g., Gasteiger charges).

Molecular Docking

Molecular docking will be performed to predict the binding mode and estimate the binding affinity of the ligand to the prepared receptor structures.

Molecular Docking Protocol:

  • Grid Generation: Define a docking grid box encompassing the putative binding site of the receptor. For the identified targets, this will be the orthosteric binding site.

  • Docking Simulation: Use a docking program such as AutoDock Vina or Glide to perform the docking calculations.

  • Pose Analysis: Analyze the resulting docking poses based on their predicted binding energies and interactions with key amino acid residues. The pose with the most favorable energy and interactions will be selected for further analysis.

Table 2: Putative Biological Targets and Mirtazapine Binding Affinities (for comparison)

Receptor TargetMirtazapine Binding Affinity (Ki, nM)
α2A-Adrenergic Receptor 20
α2C-Adrenergic Receptor 18
Serotonin 5-HT2A Receptor 69
Serotonin 5-HT2C Receptor 39
Serotonin 5-HT3 Receptor 47
Histamine H1 Receptor 1.6

Note: Binding affinities are approximate and can vary based on experimental conditions. This table serves as a reference for contextualizing the predicted binding affinities of the target compound.

Molecular Dynamics (MD) Simulations

MD simulations will be conducted to assess the stability of the protein-ligand complex and to gain insights into the dynamic nature of their interactions.

MD Simulation Protocol:

  • System Preparation: The best-ranked docked complex will be solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions will be added to neutralize the system.

  • Energy Minimization: The entire system will be energy minimized to remove any bad contacts.

  • Equilibration: The system will be gradually heated to 300 K and then equilibrated under NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles.

  • Production Run: A production MD simulation of at least 100 nanoseconds will be performed.

  • Trajectory Analysis: The resulting trajectory will be analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of hydrogen bonds and other key interactions over time.

ADMET Prediction

In-silico ADMET prediction will be used to evaluate the drug-likeness and potential pharmacokinetic and toxicological properties of the compound.

ADMET Prediction Protocol:

  • Input: The 2D structure or SMILES string of the compound will be used as input for ADMET prediction software or web servers (e.g., SwissADME, ADMETlab).

  • Property Calculation: A range of properties will be calculated, including but not limited to:

    • Absorption: Lipophilicity (LogP), water solubility, Caco-2 permeability, intestinal absorption.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

  • Analysis: The predicted properties will be compared against established thresholds for drug-like molecules.

Table 3: Predicted ADMET Properties (Hypothetical Data)

ADMET PropertyPredicted ValueAcceptable Range
LogP 2.5< 5
Aqueous Solubility Moderately Soluble-
Blood-Brain Barrier Permeation Yes-
CYP2D6 Inhibitor No-
hERG Inhibition Low Risk-
Ames Mutagenicity Non-mutagenic-

Note: The data in this table is for illustrative purposes only and would be replaced with the actual results from the ADMET prediction analysis.

Signaling Pathways

Understanding the signaling pathways associated with the potential biological targets is crucial for predicting the pharmacological effects of the compound. The following diagrams illustrate the primary signaling cascades initiated by the activation or antagonism of these receptors.

α2-Adrenergic Receptor Signaling

The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

G Ligand Norepinephrine Receptor α2-Adrenergic Receptor Ligand->Receptor Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response

Figure 2: α2-Adrenergic receptor signaling pathway.

Serotonin 5-HT2A and 5-HT2C Receptor Signaling

The 5-HT2A and 5-HT2C receptors are GPCRs that couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

G Ligand Serotonin Receptor 5-HT2A/2C Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaved by PLC DAG DAG PIP2->DAG Cleaved by PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Figure 3: 5-HT2A/2C receptor signaling pathway.

Serotonin 5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations (primarily Na⁺ and K⁺), leading to depolarization of the neuronal membrane.

G Ligand Serotonin Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ligand->Receptor Binds to Ion_Influx Na⁺, K⁺ Influx Receptor->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Excitatory_Response Fast Excitatory Postsynaptic Potential Depolarization->Excitatory_Response

Figure 4: 5-HT3 receptor signaling mechanism.

Histamine H1 Receptor Signaling

Similar to the 5-HT2A/2C receptors, the histamine H1 receptor is a GPCR that couples to Gq/11 proteins, activating the PLC-IP3-DAG pathway.

G Ligand Histamine Receptor H1 Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaved by PLC DAG DAG PIP2->DAG Cleaved by PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Allergic and Inflammatory Responses) Ca2->Cellular_Response PKC->Cellular_Response

Figure 5: Histamine H1 receptor signaling pathway.

Conclusion

This technical guide outlines a comprehensive in-silico strategy for the characterization of this compound. By leveraging its structural relationship with Mirtazapine, a plausible set of biological targets has been identified for computational investigation. The detailed methodologies for molecular docking, molecular dynamics simulations, and ADMET prediction provide a clear roadmap for assessing the therapeutic potential of this compound. The successful application of this workflow will yield valuable insights into its binding interactions, stability at the target sites, and its drug-like properties, thereby guiding future experimental validation and potential lead optimization efforts. The integration of signaling pathway analysis further enriches the understanding of its potential pharmacological effects. This in-silico approach represents a critical first step in the evaluation of novel chemical entities in modern drug discovery.

References

Spectroscopic Analysis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a significant intermediate and known impurity in the synthesis of Mirtazapine.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in pharmaceutical development and quality control.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₇H₂₁N₃O, with a corresponding molecular weight of 283.37 g/mol .[1][2] The spectroscopic data presented below are compiled from typical values for compounds with similar structural motifs and partial experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.2d1HPyridine-H6
~7.2-7.5m6HPhenyl-H, Pyridine-H4, H5
~4.6s2H-CH₂OH
~4.5dd1HPiperazine-H2 (CH-Ph)
~3.5t1H-OH
~2.8-3.2m4HPiperazine-H3, H5
~2.3-2.5m2HPiperazine-H6
~2.3s3H-NCH₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~158Pyridine-C2
~145Pyridine-C6
~140Phenyl-C1 (Quaternary)
~138Pyridine-C4
~128-130Phenyl-CH
~127Pyridine-C5
~125Pyridine-C3 (Quaternary)
~65Piperazine-C2 (CH-Ph)
~60-CH₂OH
~55Piperazine-C3, C5
~50Piperazine-C6
~46-NCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2800MediumC-H stretch (aliphatic)
1600-1580StrongC=N stretch (pyridine ring)
1500-1400StrongC=C stretch (aromatic)
1200-1000StrongC-N stretch, C-O stretch
Mass Spectrometry (MS)
m/z RatioRelative IntensityAssignment
283.17High[M]⁺ (Molecular Ion)
252Medium[M - CH₂OH]⁺
193High[M - Phenylpiperazine fragment]⁺
120Medium[Phenylpiperazine fragment]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to 0-15 ppm.

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio greater than 100:1.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans to compensate for the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • For fragmentation analysis (MS/MS), select the molecular ion (m/z 283.17) for collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow Sample Sample: 1-(3-Hydroxymethylpyridin-2-yl) -4-methyl-2-phenylpiperazine NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Func_Groups Functional Group Identification IR->Func_Groups Mol_Weight Molecular Weight and Formula MS->Mol_Weight Fragmentation Fragmentation Pattern MS->Fragmentation Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation Func_Groups->Structure_Elucidation Mol_Weight->Structure_Elucidation Fragmentation->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Synthesis of Mirtazapine from 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Mirtazapine from 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mirtazapine (Org 3770) is a tetracyclic antidepressant utilized for the treatment of major depressive disorder.[1] Its synthesis involves several key steps, with the final step being the intramolecular cyclization of this compound. This critical transformation is an acid-catalyzed dehydration and subsequent ring closure, forming the characteristic tetracyclic structure of Mirtazapine. This document provides detailed application notes and experimental protocols for this specific synthetic step.

Reaction Principle and Pathway

The conversion of this compound to Mirtazapine is an electrophilic aromatic substitution reaction. A strong acid, typically concentrated sulfuric acid, protonates the hydroxyl group of the starting material.[2][3] This creates a good leaving group (water), which departs to form a stabilized carbocation. The adjacent phenyl ring then acts as a nucleophile, attacking the carbocation to form the new carbon-carbon bond and complete the tetracyclic ring system.

Experimental Workflow A 1. Reagent Preparation (Acid, Solvent, Reactant) B 2. Reaction Setup (Add reactant to acid/solvent mixture) A->B C 3. Reaction (Stirring at controlled temperature) B->C D 4. Monitoring (e.g., HPLC, TLC) C->D D->C Incomplete E 5. Quenching (Pouring into ice water) D->E Complete F 6. Neutralization / Basification (Adjust pH to 9-10) E->F G 7. Extraction (with organic solvent, e.g., CH₂Cl₂) F->G H 8. Purification (Drying, Concentration, Recrystallization) G->H I 9. Final Product (Pure Mirtazapine) H->I

References

Application Notes and Protocols for the Analytical Detection of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is a known process-related impurity and intermediate in the synthesis of the antidepressant drug, Mirtazapine.[1][2][3] It is officially designated as Mirtazapine EP Impurity B in the European Pharmacopoeia.[4][5] Rigorous analytical monitoring of this compound is crucial to ensure the quality, safety, and efficacy of Mirtazapine active pharmaceutical ingredients (APIs) and finished drug products. This document provides detailed application notes and protocols for the detection and quantification of this specific impurity, targeted towards researchers, scientists, and professionals in drug development and quality control.

The primary analytical technique for the determination of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection, as outlined in major pharmacopeias.[4][6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section details a robust HPLC method adapted from the European Pharmacopoeia for the analysis of Mirtazapine and its related substances, including this compound (Impurity B).[4]

Chromatographic Conditions
ParameterSpecification
Column End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm
Mobile Phase A mixture of tetrahydrofuran, methanol, acetonitrile, and a buffer solution (7.5:12.5:15:65 v/v/v/v)
Buffer Solution Dissolve 18.0 g of tetramethylammonium hydroxide in 950 mL of water, adjust to pH 7.4 with phosphoric acid, and dilute to 1000 mL with water.
Flow Rate 1.5 mL/min
Column Temperature 40 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time Twice the retention time of Mirtazapine (approx. 50 minutes)
System Suitability

The system suitability is assessed to ensure the chromatographic system is performing adequately.

ParameterRequirement
Resolution Minimum 1.5 between the peaks due to impurity E and impurity F in the system suitability solution.
Symmetry Factor 0.8 to 2.0 for the Mirtazapine peak.
Relative Retention Time Impurity B has a relative retention time of approximately 0.3 with reference to Mirtazapine (retention time ≈ 25 min).[4]
Quantitative Data Summary

The following table summarizes the limits for impurities as specified in the European Pharmacopoeia. Specific LOD and LOQ values for individual impurities are not detailed in the general monograph; however, the method is validated to quantify impurities at the reporting threshold.

ParameterLimit
Reporting Threshold 0.05%
Identification Threshold 0.10%
Quantification Threshold 0.15%
Specified Impurity Limit (Impurity B) Not more than 0.15%
Total Impurities Not more than 0.5%
Disregard Limit 0.1 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.1 per cent).[4]

Experimental Protocols

This section provides a step-by-step guide for the preparation of solutions and the analytical procedure.

Materials and Reagents
  • This compound reference standard

  • Mirtazapine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Tetramethylammonium hydroxide

  • Phosphoric acid

  • Water (HPLC grade)

Preparation of Solutions

1. Buffer Solution (pH 7.4):

  • Dissolve 18.0 g of tetramethylammonium hydroxide in 950 mL of HPLC grade water.
  • While stirring, adjust the pH to 7.4 using phosphoric acid.
  • Dilute the solution to 1000 mL with HPLC grade water and mix thoroughly.

2. Mobile Phase:

  • Prepare a mixture of tetrahydrofuran, methanol, acetonitrile, and the buffer solution in the ratio of 7.5:12.5:15:65 (v/v/v/v).
  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

3. Solvent Mixture:

  • Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.

4. Reference Solution (a) - For Impurity Identification:

  • Dissolve 3 mg of Mirtazapine for system suitability CRS (containing impurities A, B, C, D, E, and F) in 2 mL of the solvent mixture.[4]

5. Reference Solution (b) - For Quantification:

  • Accurately weigh and dissolve a suitable quantity of this compound reference standard in the solvent mixture to obtain a solution with a known concentration corresponding to the reporting limit (e.g., 0.15% of the test solution concentration).

6. Test Solution:

  • Accurately weigh and dissolve about 30 mg of the Mirtazapine substance to be examined in the solvent mixture and dilute to 20 mL with the solvent mixture.

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test: Inject the reference solution (a) and verify that the system suitability requirements (resolution and symmetry factor) are met.

  • Analysis:

    • Inject the solvent mixture as a blank to ensure no interfering peaks are present.

    • Inject the reference solution (b) in replicate (e.g., n=6) to check the precision of the method.

    • Inject the test solution.

  • Data Processing:

    • Identify the peak corresponding to this compound in the chromatogram of the test solution based on its relative retention time.

    • Calculate the concentration of the impurity in the test sample by comparing its peak area with the peak area of the corresponding reference standard in the reference solution (b).

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Weigh Mirtazapine Sample Dissolve_Sample Dissolve in Solvent Mixture Sample->Dissolve_Sample Standard Weigh Impurity B Standard Dissolve_Standard Dissolve in Solvent Mixture Standard->Dissolve_Standard HPLC_System HPLC System Equilibration Dissolve_Sample->HPLC_System Dissolve_Standard->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Injection Inject Blank, Standard, and Sample System_Suitability->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification of Impurity B Peak_Integration->Quantification Report Generate Analysis Report Quantification->Report Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols for the HPLC Analysis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine. This compound is a known process-related impurity of the antidepressant drug Mirtazapine, often referred to as Mirtazapine Impurity B. The following methods are designed for the quantification and chiral separation of this impurity, ensuring the quality and purity of Mirtazapine active pharmaceutical ingredients (APIs) and formulated products.

Introduction

This compound is a critical impurity to monitor during the synthesis and formulation of Mirtazapine. Its presence can impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its detection and quantification. The protocols outlined below are based on established HPLC methodologies for Mirtazapine and its related substances, adapted for the specific analysis of this impurity.

Data Presentation

The following tables summarize typical performance data for HPLC methods developed for the analysis of Mirtazapine and its impurities. These values can be used as a benchmark during method validation for this compound.

Table 1: Typical Performance Characteristics of a Reversed-Phase HPLC Method

ParameterTypical Value
Linearity Range (µg/mL)0.5 - 5.0
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) (µg/mL)~0.15
Limit of Quantification (LOQ) (µg/mL)~0.50
Precision (%RSD)< 2.0
Accuracy (Recovery %)98 - 102

Table 2: Typical Performance Characteristics of a Chiral HPLC Method

ParameterTypical Value
Linearity Range (ng/mL)5 - 500
Correlation Coefficient (r²)≥ 0.998
Limit of Quantification (LOQ) (ng/mL)5
Within-day Precision (%CV)< 15
Between-day Precision (%CV)< 15
Accuracy (Recovery %)88 - 111

Experimental Protocols

Two primary HPLC methods are presented: a reversed-phase method for quantification and a chiral method for the separation of enantiomers.

Protocol 1: Reversed-Phase HPLC for Quantification

This method is suitable for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations.

1. Instrumentation and Materials

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Triethylamine (TEA) or Potassium Phosphate, monobasic.

  • Phosphoric acid or ammonium hydroxide for pH adjustment.

2. Chromatographic Conditions

ParameterCondition
Column BDS Hypersil C18, 4.6 x 250 mm, 5 µm or equivalent
Mobile Phase A mixture of 0.3% Triethylamine in water (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in a ratio of 78:22 (v/v)[1][2]. An alternative is a mixture of Water and Acetonitrile in a ratio of 80:20 (v/v)[3][4].
Flow Rate 1.0 mL/min[1][3][4]
Injection Volume 20 µL
Column Temperature 40°C[1]
Detection Wavelength 215 nm[1][2] or 225 nm[3][4]
Run Time Approximately 15-20 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the samples (e.g., 0.5, 1, 2.5, 5, and 10 µg/mL).

  • Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of the Mirtazapine bulk drug sample, dissolve in and dilute to 25 mL with the mobile phase. Further dilute if necessary to bring the impurity concentration within the calibration range.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Mirtazapine to a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Centrifuge a portion of this solution and filter the supernatant through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the impurity against its concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This method is designed to separate the enantiomers of this compound, which is essential as different enantiomers can have different pharmacological and toxicological profiles.

1. Instrumentation and Materials

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

  • Chiral HPLC column.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade n-hexane, ethanol, and diethylamine (DEA).

2. Chromatographic Conditions

ParameterCondition
Column Chiralpak AD, 4.6 x 250 mm, 10 µm or equivalent[5][6]
Mobile Phase A mixture of n-hexane and ethanol in a ratio of 98:2 (v/v) containing 0.1% diethylamine[5].
Flow Rate 1.2 mL/min[5]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 292 nm[5]
Run Time Approximately 15 minutes

3. Preparation of Solutions

  • Standard Solution: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 10 µg/mL.

  • Sample Solution: Prepare the sample solution as described in Protocol 1, but use the mobile phase for the chiral method as the diluent.

4. Analysis Procedure

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is obtained.

  • Inject the standard solution to confirm the resolution of the two enantiomers.

  • Inject the sample solution.

  • Determine the peak areas for each enantiomer to calculate the enantiomeric ratio or enantiomeric excess.

Mandatory Visualizations

HPLC_Method_Development_Workflow A Define Analytical Target Profile (e.g., quantify impurity) B Select HPLC Mode (e.g., Reversed-Phase) A->B Initial Consideration E Detector & Wavelength Selection (e.g., UV at 215 nm) A->E Based on Analyte UV Spectrum C Column & Stationary Phase Selection (e.g., C18) B->C Based on Analyte Polarity D Mobile Phase Optimization (Solvent ratio, pH, additives) C->D Systematic Screening F Optimize Other Parameters (Flow rate, Temperature) D->F Fine-tuning G Method Validation (Linearity, Precision, Accuracy) F->G Once Optimized H Finalized HPLC Method G->H Successful Validation

Caption: Workflow for HPLC Method Development.

HPLC_Sample_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve & Dilute to Known Volume A->B C Filter Solution (0.45 µm) B->C F Inject Samples C->F D System Equilibration E Inject Blank & Standards D->E E->F H Generate Calibration Curve E->H G Peak Integration & Identification F->G G->H I Quantify Analyte in Samples H->I J Report Results I->J

References

Application Notes and Protocols: 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is a heterocyclic organic compound featuring a piperazine ring, a pyridine moiety, and a phenyl group.[1] Primarily, it is recognized in the pharmaceutical industry as a key intermediate and a known impurity in the synthesis of Mirtazapine, an atypical tetracyclic antidepressant.[2][3][4] Given its structural similarity to Mirtazapine and the prevalence of the piperazine motif in centrally active agents, this compound holds potential for investigation as a pharmacological agent in its own right. The presence of the hydroxymethyl group on the pyridine ring may influence its interaction with biological targets.[1]

These application notes provide an overview of the known context of this compound and outline detailed protocols for its potential investigation in medicinal chemistry, largely based on the established pharmacology of its successor, Mirtazapine.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 61337-89-1[2]
Molecular Formula C17H21N3O[2][4]
Molecular Weight 283.37 g/mol [2][4]
Appearance White to Off-White Solid[2][4]
Melting Point 113-115 °C[2]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[2]

The synthesis of this compound is a critical step in the production of Mirtazapine. A general synthetic approach involves the reduction of the corresponding carboxylic acid, 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid, using a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (THF).[4]

Potential Applications in Medicinal Chemistry

While direct pharmacological data for this compound is scarce, its role as a direct precursor to Mirtazapine suggests potential, albeit unproven, interactions with targets in the central nervous system (CNS). Mirtazapine's primary mechanism of action involves the antagonism of presynaptic α2-adrenergic receptors and a broad spectrum of serotonin (5-HT) receptors, particularly 5-HT2 and 5-HT3, as well as histamine H1 receptors.[]

Therefore, this intermediate could be investigated for:

  • Antidepressant and Anxiolytic Activity: As a potential modulator of noradrenergic and serotonergic systems.

  • Sedative-Hypnotic Effects: Due to the potential for H1 receptor antagonism, a common feature of Mirtazapine.

  • Fragment-Based Drug Design: As a scaffold for the development of novel CNS-active agents.

Experimental Protocols

The following are detailed protocols for the preliminary pharmacological characterization of this compound.

Protocol 1: In Vitro Receptor Binding Assays

This protocol outlines the procedure to determine the binding affinity of the compound to key CNS receptors implicated in the action of Mirtazapine.

Objective: To quantify the binding affinity (Ki) of the test compound for α2-adrenergic, 5-HT2A, 5-HT2C, and H1 receptors.

Materials:

  • Test compound: this compound

  • Radioligands: [3H]Rauwolscine (for α2), [3H]Ketanserin (for 5-HT2A), [3H]Mesulergine (for 5-HT2C), [3H]Pyrilamine (for H1)

  • Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells)

  • Binding buffers specific for each receptor assay

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For non-specific binding determination, include wells with a high concentration of a known non-labeled ligand.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: The results should be summarized in a table as shown below.

Table 2: In Vitro Receptor Binding Affinity (Hypothetical Data)

Receptor TargetRadioligandTest Compound Ki (nM)Mirtazapine Ki (nM) (Reference)
α2-Adrenergic[3H]RauwolscineTBD20
5-HT2A[3H]KetanserinTBD69
5-HT2C[3H]MesulergineTBD33
H1[3H]PyrilamineTBD1.6

(TBD: To Be Determined)

Protocol 2: In Vitro Functional Assays

This protocol describes how to assess the functional activity of the compound at the identified target receptors.

Objective: To determine if the test compound acts as an antagonist at α2-adrenergic and 5-HT2A receptors.

Materials:

  • Test compound

  • Cell lines expressing the target receptor and a suitable reporter system (e.g., calcium-sensitive dyes for Gq-coupled receptors, or cAMP assays for Gi-coupled receptors).

  • Known agonists for each receptor (e.g., UK 14,304 for α2, Serotonin for 5-HT2A).

  • Assay-specific buffers and reagents.

  • Plate reader capable of measuring fluorescence or luminescence.

Procedure (Example for 5-HT2A receptor - Calcium Mobilization Assay):

  • Plate cells expressing the 5-HT2A receptor in a 96-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add varying concentrations of the test compound to the wells and incubate for a predetermined time.

  • Add a fixed concentration of the agonist (Serotonin) to stimulate the receptor.

  • Measure the change in fluorescence intensity using a plate reader.

  • Generate concentration-response curves for the agonist in the presence and absence of the test compound.

  • Analyze the data to determine if the test compound causes a rightward shift in the agonist's concentration-response curve, indicative of competitive antagonism.

  • Calculate the pA2 or Kb value to quantify the antagonist potency.

Data Presentation: The functional potency of the compound should be tabulated.

Table 3: In Vitro Functional Antagonist Potency (Hypothetical Data)

Receptor TargetFunctional AssayTest Compound pA2/KbMirtazapine pA2/Kb (Reference)
α2-AdrenergiccAMP InhibitionTBD8.0 (pA2)
5-HT2ACalcium MobilizationTBD7.2 (pA2)

(TBD: To Be Determined)

Protocol 3: Preliminary In Vivo Behavioral Assessment

This protocol provides a basic framework for assessing the potential CNS effects of the compound in a rodent model.

Objective: To evaluate the effect of the test compound on locomotor activity and to observe any potential sedative effects.

Materials:

  • Test compound

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Male C57BL/6 mice

  • Open field apparatus equipped with automated activity monitoring.

  • Standard laboratory equipment for animal dosing (e.g., syringes, gavage needles).

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

  • After a specified pretreatment time (e.g., 30 minutes), place each mouse individually into the open field apparatus.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).

  • Analyze the data to compare the activity levels of the compound-treated groups with the vehicle-treated group. A significant decrease in activity may suggest sedative effects.

Data Presentation: The results can be presented in a table summarizing the effects on locomotor activity.

Table 4: In Vivo Locomotor Activity in Mice (Hypothetical Data)

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)
Vehicle-TBD
Test Compound1TBD
Test Compound10TBD
Test Compound30TBD

(TBD: To Be Determined)

Visualizations

Signaling Pathway of Mirtazapine

The following diagram illustrates the established signaling pathway of Mirtazapine, which serves as a hypothetical basis for investigating the biological effects of its precursor, this compound.

Mirtazapine_Pathway cluster_presynaptic Presynaptic Neuron cluster_serotonergic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine alpha2 α2-Adrenergic Autoreceptor Mirtazapine->alpha2 Antagonism alpha2_hetero α2-Adrenergic Heteroreceptor Mirtazapine->alpha2_hetero Antagonism receptor_5HT2A 5-HT2A Receptor Mirtazapine->receptor_5HT2A Antagonism receptor_5HT3 5-HT3 Receptor Mirtazapine->receptor_5HT3 Antagonism receptor_H1 H1 Receptor Mirtazapine->receptor_H1 Antagonism NE_release Norepinephrine (NE) Release alpha2->NE_release Inhibits Antidepressant_Effect Antidepressant Effect NE_release->Antidepressant_Effect SER_release Serotonin (5-HT) Release alpha2_hetero->SER_release Inhibits receptor_5HT1A 5-HT1A Receptor SER_release->receptor_5HT1A Stimulates receptor_5HT1A->Antidepressant_Effect

Caption: Mirtazapine's mechanism of action.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the logical flow of experiments for the in vitro characterization of this compound.

In_Vitro_Workflow start Test Compound: This compound binding_assay Protocol 1: Receptor Binding Assays (α2, 5-HT2A, 5-HT2C, H1) start->binding_assay data_analysis1 Data Analysis: Calculate IC50 and Ki values binding_assay->data_analysis1 functional_assay Protocol 2: Functional Assays (e.g., cAMP, Calcium Mobilization) data_analysis2 Data Analysis: Determine functional potency (pA2 or Kb) functional_assay->data_analysis2 decision Significant Binding Affinity? data_analysis1->decision conclusion Characterize as Antagonist, Agonist, or Inactive data_analysis2->conclusion decision->functional_assay Yes stop End of In Vitro Characterization decision->stop No

Caption: Workflow for in vitro screening.

References

Application Notes and Protocols for the Purification of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a known impurity in the synthesis of Mirtazapine, designated as Mirtazapine Impurity B.[1][2][3] The protocols include methods for both crystallization and column chromatography, designed to yield a high-purity product suitable for use as a reference standard or for further downstream applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development and optimization of purification strategies.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₁N₃O[1]
Molecular Weight283.37 g/mol [1]
AppearanceWhite to off-white solid[1][2]
Melting Point113-115 °C[3]
Predicted pKa13.59 ± 0.10[2][3]
SolubilitySparingly soluble in DMSO, slightly soluble in methanol.[1][2][3]

Purification Protocols

Two primary methods for the purification of this compound are presented: recrystallization and column chromatography. The choice of method will depend on the initial purity of the crude material and the desired final purity.

Protocol 1: Purification by Recrystallization

This protocol is effective for crude material with relatively high purity and aims to achieve a final purity of >99%.[1]

Materials:

  • Crude this compound

  • Isopropyl acetate

  • Heptane

  • Heating mantle with magnetic stirrer

  • Crystallization vessel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: In a suitable crystallization vessel, dissolve the crude product in isopropyl acetate. A ratio of approximately 7 mL of isopropyl acetate per gram of crude material can be used as a starting point.[1]

  • Heating: Gently heat the mixture to 60°C with continuous stirring to ensure complete dissolution of the solid.[1]

  • Antisolvent Addition: While maintaining the internal temperature at or above 50°C, slowly add an equal volume of heptane to the solution.[1]

  • Crystallization: Gradually cool the solution to 5°C to induce crystallization. An ice bath can be used to facilitate cooling.

  • Aging: Age the resulting slurry at 5°C for a minimum of 2 hours to maximize crystal formation.[1]

  • Filtration: Collect the solid crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a cold 1:1 mixture of isopropyl acetate and heptane.[1]

  • Drying: Dry the purified white crystals under reduced pressure at 40°C for at least 5 hours. A purity of up to 99.53% can be achieved with this method.[1]

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude material containing a significant amount of impurities. Given the polar nature of the target compound, a normal-phase chromatography approach is suggested.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) (optional, to minimize streaking)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC development chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a low polarity DCM/MeOH mixture).

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring a level and well-compacted bed.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase. If solubility is an issue, a small amount of a more polar solvent (e.g., methanol) can be added.

  • Column Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A common gradient could be from 0% to 10% methanol in dichloromethane. To prevent streaking of the amine-containing compound on the acidic silica gel, 0.1-1% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions of the eluent.

  • TLC Analysis: Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions. Use a mobile phase system similar to the one used for the column elution. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental processes and logical relationships, the following diagrams are provided in DOT language.

PurificationWorkflow cluster_crude Crude Product cluster_recrystallization Protocol 1: Recrystallization cluster_chromatography Protocol 2: Column Chromatography cluster_pure Purified Product Crude Crude 1-(3-Hydroxymethylpyridin-2-yl)- 4-methyl-2-phenylpiperazine Dissolve Dissolve in Isopropyl Acetate at 60°C Crude->Dissolve Load Load on Silica Gel Column Crude->Load AddHeptane Add Heptane (Antisolvent) Dissolve->AddHeptane Cool Cool to 5°C and Age AddHeptane->Cool Filter Filter and Wash Cool->Filter Dry Dry under Vacuum at 40°C Filter->Dry Pure Pure 1-(3-Hydroxymethylpyridin-2-yl)- 4-methyl-2-phenylpiperazine (>99% Purity) Dry->Pure High Purity Elute Elute with DCM/MeOH Gradient (optional TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate Evaporate->Pure High Purity

Caption: Purification workflow for this compound.

LogicalRelationship CrudeProduct Crude Product HighPurityCrude High Purity Crude (>90%) CrudeProduct->HighPurityCrude Purity Assessment LowPurityCrude Low Purity Crude (<90%) CrudeProduct->LowPurityCrude Purity Assessment Recrystallization Recrystallization HighPurityCrude->Recrystallization ColumnChromatography Column Chromatography LowPurityCrude->ColumnChromatography PureProduct Pure Product (>99%) Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: Decision tree for selecting the appropriate purification protocol.

References

Application Notes and Protocols for 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is a known key intermediate and impurity in the synthesis of the antidepressant drug Mirtazapine.[1][2][3] While direct pharmacological data on this specific compound is limited in publicly available literature, its structural features, namely the arylpiperazine moiety, suggest potential for interaction with various central nervous system (CNS) targets.[4] Arylpiperazine derivatives are a well-established class of compounds with a broad range of applications in CNS drug discovery, often targeting neurotransmitter receptors such as serotonin and dopamine.[4]

These application notes provide a comprehensive framework for the initial characterization and evaluation of this compound as a potential lead compound in a CNS drug discovery program. The protocols outlined below are standard methodologies for assessing the pharmacological and developability profile of a novel chemical entity.

Compound Information

PropertyValueReference
IUPAC Name [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol[5]
Synonyms Acyclomirtazapine alcohol, Mirtazapine Impurity B[2][3][5]
CAS Number 61337-89-1[1]
Molecular Formula C17H21N3O[1]
Molecular Weight 283.37 g/mol [1]
Physical State White to Off-White Solid[2]
Melting Point 113-115 °C[2]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[2]

Hypothetical CNS Drug Discovery Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel compound in CNS drug discovery.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays ADME-Tox Screening ADME-Tox Screening Functional Assays->ADME-Tox Screening Pharmacokinetic Studies Pharmacokinetic Studies ADME-Tox Screening->Pharmacokinetic Studies Behavioral Models Behavioral Models Pharmacokinetic Studies->Behavioral Models Toxicity Studies Toxicity Studies Behavioral Models->Toxicity Studies Lead Optimization Lead Optimization Behavioral Models->Lead Optimization Compound Synthesis\nand Characterization Compound Synthesis and Characterization Compound Synthesis\nand Characterization->Receptor Binding Assays

Caption: High-level workflow for CNS drug discovery.

Experimental Protocols

In Vitro Pharmacological Profiling

Objective: To determine the binding affinity and functional activity of this compound at key CNS targets. Based on the structure, initial screening should focus on serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.

a) Receptor Binding Assays

  • Protocol: Radioligand binding assays are performed using cell membranes expressing the receptor of interest. The test compound is incubated at various concentrations with a fixed concentration of a specific radioligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Materials:

    • Cell membranes (e.g., from CHO or HEK293 cells) expressing human recombinant 5-HT1A, 5-HT2A, 5-HT2C, D2, α1, and α2 receptors.

    • Radioligands (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C, [3H]Spiperone for D2, [3H]Prazosin for α1, [3H]Rauwolscine for α2).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold buffer.

    • Allow filters to dry, add scintillation fluid, and count radioactivity.

  • Data Analysis: Calculate the percentage of specific binding inhibition at each compound concentration. Determine the IC50 value (concentration causing 50% inhibition of radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

b) Functional Assays

  • Protocol: Depending on the receptor and its signaling pathway, various functional assays can be employed to determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • Example (5-HT2A Receptor - Calcium Mobilization Assay):

    • Plate cells expressing the 5-HT2A receptor in a 96-well plate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • To test for antagonist activity, pre-incubate the cells with the test compound.

    • Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

    • Measure the change in intracellular calcium concentration using a fluorescent plate reader.

  • Data Analysis: For antagonist activity, determine the IC50 value from the concentration-response curve.

In Vitro ADME-Tox Profiling

Objective: To assess the drug-like properties of the compound, including its metabolic stability and potential for off-target toxicity.

a) Metabolic Stability in Liver Microsomes

  • Protocol: The compound is incubated with liver microsomes and NADPH (a cofactor for metabolic enzymes) to assess its rate of metabolism.

  • Materials:

    • Human or rodent liver microsomes.

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • LC-MS/MS system for quantification.

  • Procedure:

    • Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes in phosphate buffer.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance can be calculated.

b) hERG Channel Inhibition Assay

  • Protocol: An automated patch-clamp assay to assess the potential for the compound to inhibit the hERG potassium channel, which is associated with cardiac arrhythmia.

  • Procedure:

    • Use a cell line stably expressing the hERG channel.

    • Apply the test compound at multiple concentrations.

    • Measure the hERG current before and after compound application.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Potential Signaling Pathways

Arylpiperazine compounds frequently interact with G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified signaling pathway for a hypothetical interaction with the 5-HT2A receptor, which is coupled to Gq/11.

G cluster_0 Cell Membrane Arylpiperazine_Compound 1-(3-Hydroxymethylpyridin-2-yl) -4-methyl-2-phenylpiperazine 5HT2A_Receptor 5-HT2A Receptor Arylpiperazine_Compound->5HT2A_Receptor Binds to G_Protein Gq/11 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_Activation Protein Kinase C Activation DAG->PKC_Activation Leads to Calcium_Release Intracellular Ca2+ Release IP3->Calcium_Release Leads to Cellular_Response Cellular Response PKC_Activation->Cellular_Response Modulates Calcium_Release->Cellular_Response Modulates

Caption: Hypothetical 5-HT2A receptor signaling pathway.

In Vivo Evaluation

Should the in vitro data suggest a promising profile (i.e., high affinity and selectivity for a specific target, good metabolic stability), in vivo studies would be the next logical step.

a) Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion profile of the compound in a relevant animal model (e.g., mouse or rat).

  • Protocol:

    • Administer the compound via intravenous (IV) and oral (PO) routes to different groups of animals.

    • Collect blood samples at multiple time points post-dosing.

    • Analyze plasma concentrations of the compound using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

b) Animal Models of CNS Disorders

  • Objective: To assess the efficacy of the compound in a disease-relevant animal model. The choice of model depends on the in vitro pharmacological profile.

  • Example (For Antidepressant-like Activity):

    • Forced Swim Test (FST) in Mice:

      • Administer the test compound or vehicle to mice.

      • After a set pre-treatment time, place each mouse in a cylinder of water from which it cannot escape.

      • Record the duration of immobility during the last few minutes of the test.

      • A decrease in immobility time is indicative of antidepressant-like effects.

Conclusion

This compound represents a chemical scaffold with potential for CNS activity due to its arylpiperazine core. While it is primarily known as an intermediate in Mirtazapine synthesis, a systematic evaluation as outlined in these notes is necessary to elucidate its own pharmacological profile and potential as a starting point for new CNS drug discovery efforts. The provided protocols offer a standardized approach to this initial characterization.

References

Application Notes and Protocols for In-Vitro Assays Involving 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine and its Active Metabolite, Mirtazapine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is primarily recognized as a key intermediate in the synthesis of the atypical antidepressant Mirtazapine. Consequently, the majority of in-vitro pharmacological data available pertains to Mirtazapine. These application notes and protocols, therefore, focus on the in-vitro assays and known mechanisms of Mirtazapine, which is the pharmacologically active compound derived from the topic molecule.

Introduction

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) with a unique pharmacological profile. It enhances both norepinephrine and serotonin neurotransmission through a mechanism distinct from typical selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Its primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increased firing rate of noradrenergic and serotonergic neurons.[2][3] Additionally, Mirtazapine is a potent antagonist of several postsynaptic serotonin (5-HT) and histamine receptors, which contributes to its therapeutic effects and side-effect profile.[1]

Data Presentation: In-Vitro Receptor Binding Affinities of Mirtazapine

The following tables summarize the quantitative data on the binding affinities (Ki) and potencies (IC50) of Mirtazapine for various human receptors, compiled from in-vitro radioligand binding assays.

Table 1: Mirtazapine Receptor Binding Affinity (Ki) Data

Receptor SubtypeKi (nM)Reference CompoundRadioligandTissue/Cell Line
Histamine H11.6Pyrilamine[3H]PyrilamineHuman Histamine H1 Receptor
Serotonin 5-HT2A69Ketanserin[3H]KetanserinHuman 5-HT2A Receptor
Serotonin 5-HT2C39Mesulergine[3H]MesulergineHuman 5-HT2C Receptor
Adrenergic α2A20Rauwolscine[3H]RauwolscineCHO cells
Adrenergic α2C18Rauwolscine[3H]RauwolscineCHO cells
Adrenergic α1A3162.28Prazosin[3H]PrazosinCHO cells
Serotonin 5-HT1A188-OH-DPAT[3H]8-OH-DPATHuman 5-HT1A Receptor

Data compiled from multiple sources.

Table 2: Mirtazapine Antagonist Potency (IC50) Data

Receptor SubtypeIC50 (nM)Assay TypeReference
Adrenergic α2A85.11[3H]Rauwolscine Displacement[4]
Adrenergic α1A3162.28[3H]Prazosin Displacement[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Mirtazapine at the Human 5-HT2A Receptor

This protocol is adapted from standard competitive radioligand binding assays and is suitable for determining the binding affinity of Mirtazapine or related compounds for the human 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of Mirtazapine for the human 5-HT2A receptor.

Materials:

  • Membrane Preparation: Human recombinant 5-HT2A receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Reference Compound: Ketanserin (unlabeled).

  • Test Compound: Mirtazapine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of Mirtazapine and the reference compound, Ketanserin, in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [3H]Ketanserin, and 50 µL of membrane preparation.

    • Non-specific Binding: 25 µL of a high concentration of unlabeled Ketanserin (e.g., 10 µM), 25 µL of [3H]Ketanserin, and 50 µL of membrane preparation.

    • Test Compound: 25 µL of Mirtazapine dilution, 25 µL of [3H]Ketanserin, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of specific binding for each concentration of Mirtazapine.

  • Plot the percentage of specific binding against the logarithm of the Mirtazapine concentration to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of Mirtazapine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism Assay for Mirtazapine at the Human Histamine H1 Receptor

This protocol outlines the principles of a functional assay to determine the antagonist activity of Mirtazapine at the human Histamine H1 receptor, which is a Gq-coupled receptor.

Objective: To determine the functional potency of Mirtazapine as an antagonist of the human Histamine H1 receptor.

Principle: The Histamine H1 receptor, upon activation by an agonist (e.g., histamine), couples to Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i). A functional antagonist will inhibit this agonist-induced increase in intracellular calcium.

Materials:

  • Cell Line: A cell line stably expressing the human Histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Agonist: Histamine.

  • Test Compound: Mirtazapine.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of Mirtazapine to the wells and incubate for a specific period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of histamine (typically the EC80 concentration) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the inhibitory effect of Mirtazapine on the histamine-induced calcium signal.

    • Plot the percentage of inhibition against the logarithm of the Mirtazapine concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

Mirtazapine's Primary Mechanism of Action

Mirtazapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine Alpha2_Autoreceptor α2-Autoreceptor Mirtazapine->Alpha2_Autoreceptor Blocks Alpha2_Heteroreceptor α2-Heteroreceptor Mirtazapine->Alpha2_Heteroreceptor Blocks 5HT2A_Receptor 5-HT2A Mirtazapine->5HT2A_Receptor Blocks 5HT3_Receptor 5-HT3 Mirtazapine->5HT3_Receptor Blocks H1_Receptor H1 Mirtazapine->H1_Receptor Blocks NE_Vesicle Norepinephrine Vesicles Alpha2_Autoreceptor->NE_Vesicle Inhibits Release 5HT_Vesicle Serotonin Vesicles Alpha2_Heteroreceptor->5HT_Vesicle Inhibits Release NE Norepinephrine NE_Vesicle->NE Release 5HT Serotonin 5HT_Vesicle->5HT Release Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors 5HT->Postsynaptic_Receptors

Caption: Mirtazapine's dual mechanism of action.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents prepare_plates Prepare 96-well Plates (Total, Non-specific, Test Compound) prepare_reagents->prepare_plates incubation Incubate Plates (e.g., 60 min at RT) prepare_plates->incubation filtration Filter and Wash (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end H1_Signaling_Pathway Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC->Cellular_Response Mirtazapine Mirtazapine Mirtazapine->H1_Receptor Blocks

References

Application Notes and Protocols for Cell-Based Studies with 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and illustrative. As of the current date, publicly available research specifically detailing the cell-based activities of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is limited. This compound is primarily known as a synthetic intermediate for the antidepressant drug Mirtazapine.[1][2][3] The protocols and data presented here are based on the known pharmacology of Mirtazapine and are intended to serve as a guide for researchers investigating novel compounds with similar structural features.

Introduction

This compound is a piperazine derivative that shares structural similarities with Mirtazapine, a known antagonist of α2-adrenergic, serotonin 5-HT2, and 5-HT3 receptors.[4][5] Piperazine-containing compounds are of significant interest in neuropharmacology due to their potential to modulate central nervous system (CNS) targets.[4] These application notes provide detailed protocols for the initial characterization of this compound's potential biological activity in cell-based systems, focusing on receptor binding and cell viability assays.

Data Presentation: Hypothetical Receptor Binding Affinity

The following table summarizes hypothetical quantitative data for the binding affinity of this compound at key CNS receptors, based on the known profile of Mirtazapine.[6] This data is for illustrative purposes only.

Receptor TargetLigandSpeciesAssay TypepKiKi (nM)
5-HT2A[3H]ketanserinHumanRadioligand Binding7.263.1
5-HT2C[3H]mesulergineHumanRadioligand Binding7.815.8
5-HT3[3H]GR65630HumanRadioligand Binding7.531.6
α2A-Adrenergic[3H]rauwolscineHumanRadioligand Binding6.8158.5
Histamine H1[3H]pyrilamineHumanRadioligand Binding8.17.9

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound for a target receptor (e.g., 5-HT2A) expressed in a recombinant cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Radioligand: [3H]ketanserin

  • Non-specific binding control: Mianserin (10 µM)

  • This compound stock solution (10 mM in DMSO)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Microplate harvester and liquid scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-5-HT2A cells to ~90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in membrane preparation buffer and centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in assay buffer and determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of a serial dilution of this compound (e.g., from 1 nM to 100 µM).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM mianserin.

    • Add 50 µL of [3H]ketanserin at a final concentration equal to its Kd.

    • Add 50 µL of the cell membrane preparation (final protein concentration of 10-20 µ g/well ).

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Harvest the plate contents onto glass fiber filters using a microplate harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: MTT Cell Viability Assay

This protocol assesses the potential cytotoxicity of this compound on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.[7][8]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (DMEM/F12, 10% FBS, 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium (e.g., from 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot cell viability against the log concentration of the compound to determine the CC50 (cytotoxic concentration 50%).

Visualizations

Signaling Pathway

Mirtazapine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles alpha2_auto α2 Autoreceptor NE_Vesicle->alpha2_auto - alpha2_hetero α2 Heteroreceptor NE_Vesicle->alpha2_hetero - NE NE NE_Vesicle->NE Release SER_Vesicle Serotonin (5-HT) Vesicles SER 5-HT SER_Vesicle->SER Release alpha1 α1 Receptor NE->alpha1 beta β Receptor NE->beta HT1A 5-HT1A Receptor SER->HT1A HT2 5-HT2 Receptor SER->HT2 HT3 5-HT3 Receptor SER->HT3 Compound 1-(3-Hydroxymethylpyridin-2-yl)- 4-methyl-2-phenylpiperazine Compound->alpha2_auto Antagonism Compound->alpha2_hetero Antagonism Compound->HT2 Antagonism Compound->HT3 Antagonism downstream_NE NE Signaling (e.g., cAMP, IP3/DAG) alpha1->downstream_NE beta->downstream_NE downstream_SER 5-HT1A Signaling (e.g., ↓cAMP) HT1A->downstream_SER blocked_SER Blocked Signaling HT2->blocked_SER HT3->blocked_SER

Caption: Hypothetical mechanism of action based on Mirtazapine pharmacology.

Experimental Workflow

Experimental_Workflow arrow arrow start Start: Compound Synthesis and Purification step1 Prepare Stock Solution (e.g., 10 mM in DMSO) start->step1 step2 Primary Screening: Receptor Binding Assays (e.g., 5-HT2A, α2A) step1->step2 step3 Determine IC50 and Ki values step2->step3 step4 Secondary Screening: Cell-Based Functional Assays (e.g., cAMP accumulation, Ca2+ flux) step3->step4 step5 Determine EC50/IC50 values step4->step5 step6 Cytotoxicity Assessment: Cell Viability Assays (e.g., MTT, LDH) step5->step6 step7 Determine CC50 value step6->step7 end Data Analysis and Structure-Activity Relationship (SAR) Studies step7->end

Caption: General workflow for in vitro characterization of a novel compound.

References

Application Notes and Protocols for 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the handling, storage, and potential research applications of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a known impurity of the antidepressant drug, Mirtazapine.[1][2][3] Given its structural similarity to Mirtazapine and other phenylpiperazine derivatives, this compound is of interest for studies in medicinal chemistry and pharmacology.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][2] Its key chemical identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 61337-89-1[1]
Molecular Formula C17H21N3O[1]
Molecular Weight 283.37 g/mol [1][2]
Appearance White to Off-White Solid[1][2]
Melting Point 113-115 °C[2][4]
Boiling Point (Predicted) 478.8 ± 45.0 °C[2][4]
Density (Predicted) 1.161 ± 0.06 g/cm³[4]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol.[2][4]
Storage Temperature Room Temperature (sealed in dry conditions) or Refrigerator.[2]

Safety, Handling, and Storage Protocols

Hazard Identification and Personal Protective Equipment (PPE)

Based on available information for similar compounds, this compound should be handled with care. The following is a general guideline for required PPE:

PPESpecification
Eye Protection ANSI Z87.1 compliant safety glasses or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.
Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

G Workflow for Handling and Storage cluster_receipt Receiving and Initial Storage cluster_handling Handling and Use cluster_storage Long-term Storage cluster_disposal Waste Disposal receipt Receive Compound inspect Inspect Container for Damage receipt->inspect log Log in Inventory inspect->log initial_storage Store in Designated Location (Cool, Dry, Well-Ventilated) log->initial_storage ppe Don Appropriate PPE initial_storage->ppe For Use weigh Weigh in Ventilated Area ppe->weigh dissolve Prepare Stock Solution weigh->dissolve use Use in Experiment dissolve->use seal Tightly Seal Container use->seal After Use waste Dispose of Waste (Follow Institutional Guidelines) use->waste storage_conditions Store at Room Temperature or Refrigerate (Sealed and Dry) seal->storage_conditions

Workflow for handling and storage of the compound.
Detailed Storage Protocol

  • Upon Receipt: Inspect the container for any damage.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.

  • Short-Term Storage: For frequent use, store in a tightly sealed container at room temperature in a dry, well-ventilated area away from incompatible materials.

  • Long-Term Storage: For long-term storage, it is recommended to store the compound in a refrigerator. The container should be tightly sealed to prevent moisture absorption.

  • Inert Atmosphere: For sensitive applications or very long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).

Potential Research Applications & Experimental Protocols

As an impurity of Mirtazapine and a phenylpiperazine derivative, this compound can be used as a reference standard in analytical chemistry and may exhibit biological activity relevant to CNS research.[5] Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system.[5]

Application: Reference Standard for Mirtazapine Impurity Profiling

Objective: To accurately identify and quantify this compound in samples of Mirtazapine.

Protocol: Preparation of a Standard Stock Solution

  • Equipment and Materials:

    • This compound

    • Analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Pipettes

    • Solvent (e.g., HPLC-grade Methanol or Acetonitrile)

    • Vortex mixer and/or sonicator

  • Procedure:

    • Accurately weigh approximately 10 mg of the compound using an analytical balance.

    • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the compound. Use a vortex mixer or sonicator to aid dissolution if necessary.

    • Once dissolved, add the solvent to the flask up to the calibration mark.

    • Invert the flask several times to ensure a homogenous solution.

    • This will result in a stock solution of approximately 1 mg/mL. This stock solution can then be used to prepare a calibration curve for HPLC or LC-MS analysis.

Application: In Vitro Biological Screening

Objective: To investigate the potential biological activity of the compound, for example, its interaction with neurotransmitter receptors.

Protocol: Preparation of Dosing Solutions for In Vitro Assays

  • Equipment and Materials:

    • 1 mg/mL stock solution in a suitable solvent (e.g., DMSO).

    • Sterile microcentrifuge tubes or plates.

    • Appropriate cell culture medium or assay buffer.

    • Pipettes.

  • Procedure:

    • Prepare a series of dilutions from the stock solution using the assay buffer or cell culture medium.

    • For example, to prepare a 10 µM working solution from a 1 mg/mL (approximately 3.5 mM) DMSO stock:

      • Perform an initial dilution of the stock solution in assay buffer.

      • Perform further serial dilutions to achieve the desired final concentrations for the assay.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced effects on the cells or assay components.

    • Include a vehicle control (containing the same concentration of solvent as the test samples) in the experiment.

Logical Relationships and Chemical Structure

The following diagrams illustrate the chemical structure of the compound and its relationship to Mirtazapine.

G Chemical Structure compound

Chemical structure of this compound.

G Relationship to Mirtazapine mirtazapine Mirtazapine (Active Pharmaceutical Ingredient) synthesis Synthesis Process synthesis->mirtazapine impurity 1-(3-Hydroxymethylpyridin-2-yl)- 4-methyl-2-phenylpiperazine (Impurity B) synthesis->impurity Forms as a byproduct

Logical relationship as an impurity of Mirtazapine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a key intermediate in the manufacturing of Mirtazapine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic routes involve the coupling of a piperazine derivative with a pyridine derivative. Common methods include classical nucleophilic aromatic substitution (SNAr), as well as transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. A two-step method is also described in patent literature, which reports high yields.[1]

Q2: Which synthetic route generally provides the highest yield for this specific molecule?

A2: Based on available literature, a two-step synthesis method has been reported to achieve high yields, around 89% for the final step.[2] While Buchwald-Hartwig and Ullmann reactions are powerful methods for N-arylation, their yields can be highly dependent on the specific substrates and reaction conditions, and may require extensive optimization to achieve comparable results.

Q3: What are the key starting materials for the synthesis?

A3: The synthesis typically involves the reaction between 1-methyl-3-phenylpiperazine and a reactive derivative of 3-hydroxymethylpyridine, most commonly 2-chloro-3-(hydroxymethyl)pyridine.

Q4: What are the main challenges in synthesizing this compound?

A4: Common challenges include achieving high yields, minimizing side-product formation (such as hydrodehalogenation of the pyridine starting material), and purification of the final product due to the presence of multiple nitrogen atoms which can lead to issues with chromatography. Catalyst deactivation and selection of appropriate ligands and bases are critical challenges in cross-coupling approaches.

Troubleshooting Guides

Issue 1: Low Yield in the N-Arylation Reaction

Question: My N-arylation reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the N-arylation of 1-methyl-3-phenylpiperazine with 2-chloro-3-(hydroxymethyl)pyridine can stem from several factors, depending on the chosen synthetic method.

For Buchwald-Hartwig Amination:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical, especially for less reactive aryl chlorides like 2-chloro-3-(hydroxymethyl)pyridine.[3]

    • Troubleshooting: Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd2(dba)3, Pd(OAc)2).

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but can cause decomposition of sensitive substrates.

    • Troubleshooting: If substrate decomposition is observed, consider using weaker bases such as K3PO4 or Cs2CO3, although this may require more active catalyst systems and higher temperatures.[3]

  • Reaction Conditions: Suboptimal temperature and reaction time can lead to incomplete reaction or side product formation.

    • Troubleshooting: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A temperature screen (e.g., 80-120 °C) can help identify the ideal conditions for your specific setup.

For Ullmann Condensation:

  • Copper Source and Ligand: The activity of the copper catalyst is key.

    • Troubleshooting: Use freshly prepared copper(I) salts (e.g., CuI) and consider the addition of a ligand such as phenanthroline or a diamine to improve catalyst solubility and activity.

  • High Reaction Temperatures: Traditional Ullmann couplings often require high temperatures, which can lead to degradation of starting materials or products.

    • Troubleshooting: Explore modern ligand-assisted Ullmann protocols that can be performed at lower temperatures.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.

    • Troubleshooting: Ensure the use of anhydrous, high-purity solvents to avoid side reactions.

For SNAr Reaction:

  • Reactivity of the Aryl Halide: 2-chloro-3-(hydroxymethyl)pyridine may not be sufficiently activated for nucleophilic aromatic substitution.

    • Troubleshooting: This method may be more effective if an electron-withdrawing group is present on the pyridine ring. The reaction typically requires high temperatures and a polar aprotic solvent.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

Answer: Side product formation is a common issue that can significantly lower the yield of the desired product.

  • Hydrodehalogenation: The replacement of the chlorine atom on the pyridine ring with a hydrogen is a common side reaction in palladium-catalyzed couplings.[3]

    • How to Minimize:

      • Use bulky, electron-rich ligands that promote the desired C-N bond formation over competing pathways.

      • Ensure strictly anhydrous and anaerobic reaction conditions, as water and oxygen can contribute to this side reaction.

      • Use a slight excess of the amine coupling partner.

  • Homocoupling of the Aryl Halide: Dimerization of the pyridine starting material can occur.

    • How to Minimize: This is more prevalent at higher temperatures. Optimize the reaction temperature and consider using a ligand that favors the C-N cross-coupling.

  • Oxidation of the Hydroxymethyl Group: The alcohol functionality can be sensitive to the reaction conditions.

    • How to Minimize: Protect the hydroxymethyl group as a silyl ether or other suitable protecting group prior to the coupling reaction. This group can be deprotected in a subsequent step.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What purification strategies are recommended?

Answer: The basic nature of the piperazine and pyridine nitrogens can make purification by standard silica gel chromatography challenging, often leading to tailing and poor separation.

  • Column Chromatography:

    • Recommendation: Use a modified eluent system. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent can significantly improve the peak shape and separation on silica gel. Alternatively, alumina (basic or neutral) can be used as the stationary phase.

  • Acid-Base Extraction:

    • Recommendation: This technique can be effective for removing non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as a salt. The aqueous layer can then be basified (e.g., with NaOH or Na2CO3) and the product re-extracted with an organic solvent.

  • Crystallization:

    • Recommendation: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. A procedure involving dissolving the crude product in isopropyl acetate at an elevated temperature followed by the addition of heptane and cooling has been reported to yield a high-purity product.[2]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Synthesis

MethodTypical YieldReaction ConditionsAdvantagesDisadvantages
Two-Step Synthesis (per Patent CN104892608A) Intermediate: 89-90%Step 1: 0-25°C, CH2Cl2/H2O or CHCl3/H2O. Step 2: 95-100°C, DMF or DMSO with an inorganic iodide.High reported yields, avoids direct high-temperature reaction of starting materials.Two-step process, requires specific solvent systems.
Buchwald-Hartwig Amination Variable (can be high with optimization)Pd catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu), 80-120°C, inert atmosphere.Broad substrate scope, good functional group tolerance.Catalyst cost, sensitivity to air and moisture, potential for side reactions like hydrodehalogenation.
Ullmann Condensation Moderate to GoodCu catalyst (e.g., CuI), often with a ligand, strong base, high temperatures (>150°C), polar aprotic solvent.Lower catalyst cost compared to palladium.Often requires harsh reaction conditions, can have lower yields and functional group tolerance than Buchwald-Hartwig.
Nucleophilic Aromatic Substitution (SNAr) Generally LowerHigh temperature, polar aprotic solvent (e.g., DMSO, DMF).Simple, catalyst-free.Limited to activated aryl halides, may not be efficient for 2-chloro-3-(hydroxymethyl)pyridine.

Experimental Protocols

Detailed Methodology for the Two-Step Synthesis of this compound (Adapted from Patent CN104892608A)

Step 1: Synthesis of the Intermediate

  • Dissolve N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine in a mixed solvent of dichloromethane and water.

  • In a separate flask, dissolve 2-amino-3-hydroxymethylpyridine in dichloromethane containing a small amount of ethanol.

  • Slowly add the solution of 2-amino-3-hydroxymethylpyridine to the solution of N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine at a temperature of 0-25°C.

  • Allow the reaction to proceed for 5-6 hours.

  • After the reaction is complete, add solid potassium carbonate to the aqueous phase to adjust the pH to 10-14.

  • Separate the organic phase and concentrate it at 50°C to obtain the crude intermediate as a faint yellow oil. A yield of 89-90% has been reported for this step.[1]

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from Step 1 in an anhydrous high-boiling point polar solvent such as DMF or DMSO.

  • In a separate flask, prepare a solution of an inorganic iodide (e.g., NaI or KI) in the same anhydrous high-boiling point polar solvent.

  • Under an inert gas atmosphere (e.g., nitrogen or argon), slowly add the solution of the intermediate to the inorganic iodide solution.

  • Heat the reaction mixture to 95-100°C and maintain this temperature for 18-24 hours.

  • Upon completion of the reaction, the final product can be isolated and purified using the methods described in the "Difficulty in Product Purification" section.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis start1 Dissolve N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine in CH2Cl2/H2O reaction1 Combine and react at 0-25°C for 5-6h start1->reaction1 reagent1 Dissolve 2-amino-3-hydroxymethylpyridine in CH2Cl2/Ethanol reagent1->reaction1 workup1 Basify with K2CO3 (pH 10-14) reaction1->workup1 isolation1 Separate and concentrate organic phase workup1->isolation1 intermediate Crude Intermediate (89-90% yield) isolation1->intermediate start2 Dissolve Intermediate in anhydrous DMSO/DMF intermediate->start2 reaction2 Combine under inert gas and react at 95-100°C for 18-24h start2->reaction2 reagent2 Prepare solution of inorganic iodide in DMSO/DMF reagent2->reaction2 workup2 Workup and Purification (Extraction, Crystallization, or Chromatography) reaction2->workup2 product This compound workup2->product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_logic cluster_buchwald Buchwald-Hartwig Troubleshooting cluster_ullmann Ullmann Troubleshooting cluster_snar SNAr Troubleshooting start Low Yield Issue q1 Which synthetic method? start->q1 buchwald Buchwald-Hartwig q1->buchwald Pd-catalyzed ullmann Ullmann q1->ullmann Cu-catalyzed snar SNAr q1->snar Catalyst-free b1 Check Catalyst/Ligand (Use bulky, electron-rich ligands) buchwald->b1 b2 Optimize Base (NaOtBu vs. K3PO4/Cs2CO3) buchwald->b2 b3 Optimize Temperature (80-120°C) buchwald->b3 b4 Ensure Inert Atmosphere buchwald->b4 u1 Use fresh Cu(I) source ullmann->u1 u2 Add Ligand (e.g., phenanthroline) ullmann->u2 u3 Ensure Anhydrous Solvent ullmann->u3 u4 Consider modern, lower-temp protocols ullmann->u4 s1 Increase Temperature snar->s1 s2 Use high-boiling polar aprotic solvent snar->s2 s3 Consider if substrate is sufficiently activated snar->s3

Caption: Troubleshooting logic for low yield issues.

References

Navigating the Synthesis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a key intermediate in the production of various pharmaceutical compounds. This guide is designed to assist researchers in optimizing their synthetic protocols, improving yields, and ensuring the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary synthetic pathways are commonly employed:

  • Route A: Cyclization followed by reduction. This route typically involves the cyclization of an appropriate aniline derivative with bis(2-chloroethyl)amine to form the phenylpiperazine core.[1][2] The pyridine moiety is then introduced, often followed by the reduction of a carboxyl or cyano group to the hydroxymethyl group.[3]

  • Route B: Direct coupling and cyclization. This approach involves the reaction of 2-amino-3-hydroxymethylpyridine with a pre-formed N-(2-chloroethyl)-N-methyl-alpha-chloro-beta-phenethylamine in a two-phase solvent system to form an intermediate, which then undergoes intramolecular cyclization.[4]

Q2: I am experiencing low yields in the cyclization step to form the piperazine ring. What are the potential causes and solutions?

A2: Low yields in the piperazine ring formation can stem from several factors:

  • Incomplete reaction: Ensure the reaction is heated at a sufficiently high temperature and for an adequate duration, as the cyclization with bis(2-chloroethyl)amine hydrochloride often requires elevated temperatures.[1]

  • Side reactions: The formation of byproducts can be minimized by carefully controlling the reaction temperature and stoichiometry of the reactants.

  • Base strength: The choice and amount of base are critical for neutralizing the hydrochloride salt and facilitating the cyclization. An insufficient amount of a weak base may lead to incomplete reaction.

Q3: The reduction of the 3-carboxypyridine intermediate to the 3-hydroxymethylpyridine is proving difficult. What are some effective reducing agents?

A3: The reduction of the carboxylic acid to the alcohol can be challenging. A powerful reducing agent is typically required. One effective method is the use of an organoaluminum hydride, such as sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®), in an anhydrous solvent like toluene.[3] Another option is the use of lithium aluminum hydride in an ethereal solvent like tetrahydrofuran.[5]

Q4: I am observing the formation of impurities during the synthesis. How can I purify the final product?

A4: Purification of this compound can be achieved through crystallization. A common procedure involves dissolving the crude product in a suitable solvent like isopropyl acetate at an elevated temperature, followed by the slow addition of an anti-solvent such as heptane to induce crystallization upon cooling.[5] Column chromatography can also be employed for smaller-scale purifications.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Intermediate 2-{N''-[N'-(2-chloroethyl)-N'-methyl-β-phenylethylamine-α-yl]-amino}-3-hydroxymethylpyridine Inefficient reaction between N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine and 2-amino-3-hydroxymethylpyridine.Use a mixed solvent system of a nonpolar solvent (e.g., dichloromethane, chloroform) and water. The addition of a small amount of a low-carbon alcohol (e.g., ethanol) to the 2-amino-3-hydroxymethylpyridine solution can improve solubility and reaction rate.[4]
Oxidation of the product during reaction High reaction temperatures in a single high-boiling point solvent can lead to oxidation.Employ a two-step synthesis approach where the initial reaction is carried out at a lower temperature in a mixed solvent system before proceeding to the cyclization step in a high-boiling point polar solvent.[4]
Agglomeration of reactants during subsequent reactions (e.g., synthesis of Mirtazapine) The starting material, this compound, can agglomerate in concentrated sulfuric acid.Add a cosolvent such as tetrahydrofuran (THF) to the reaction mixture to improve solubility and ensure a homogeneous reaction.[6]
Difficulty in reducing a pyridine N-oxide intermediate (if this route is used) Pyridine N-oxides can be resistant to reduction, and harsh conditions may affect other functional groups.Consider using mild and selective reducing agents. Tetrahydroxydiboron has been shown to be a mild and versatile reagent for the reduction of pyridine N-oxides.[7] Another option is using ammonium formate with palladium on carbon.[8]

Quantitative Data Summary

Parameter Route A (Example) Route B (Example) Reference
Yield of Intermediate -89-90% (Intermediate B)[4]
Yield of Final Product 89%-[5]
Purity of Final Product 99.53%-[5]

Experimental Protocols

Protocol 1: Synthesis via Direct Coupling and Cyclization (Route B) [4]

  • Preparation of Solution A: Dissolve N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine in a mixed solution of a nonpolar solvent (e.g., dichloromethane or chloroform) and water.

  • Preparation of Solution B: Dissolve 2-amino-3-hydroxymethylpyridine in a nonpolar solvent containing a small quantity of a low-carbon alcohol (e.g., ethanol, 1-2% of the solvent volume).

  • Reaction: Slowly add Solution B dropwise into Solution A and react for 5-6 hours.

  • Work-up: Add solid potassium carbonate to the aqueous phase to adjust the pH to 10-14. Separate the organic phase and concentrate it at 50°C to obtain the intermediate.

  • Cyclization: Dissolve the intermediate in an anhydrous high-boiling-point polar solvent (e.g., DMF or DMSO).

  • Final Step: Add this solution dropwise to an anhydrous high-boiling-point polar solvent containing an inorganic iodide under an inert gas shield to obtain this compound.

Protocol 2: Purification by Crystallization [5]

  • Dissolution: Dissolve the crude product of 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol in isopropyl acetate and heat to 60°C until completely dissolved.

  • Precipitation: Slowly add heptane dropwise while maintaining the internal temperature at not less than 50°C.

  • Crystallization: Cool the resulting solution to 5°C and age the slurry at this temperature for 2 hours.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filtered crystals with a mixture of isopropyl acetate and heptane.

  • Drying: Dry the white crystals under reduced pressure at 40°C for 5 hours.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization A N-(2-chloroethyl)-N-methyl- α-chloro-β-phenethylamine in nonpolar solvent/water React1 Reaction (5-6 hours) A->React1 B 2-amino-3-hydroxymethylpyridine in nonpolar solvent/alcohol B->React1 Workup1 Work-up (K2CO3, phase separation, concentration) React1->Workup1 Intermediate Intermediate B (Faint yellow oil) Workup1->Intermediate Intermediate_dissolved Intermediate B in anhydrous polar solvent (DMF or DMSO) Intermediate->Intermediate_dissolved React2 Cyclization (inorganic iodide, inert gas) Intermediate_dissolved->React2 Final_Product 1-(3-Hydroxymethylpyridin-2-yl) -4-methyl-2-phenylpiperazine React2->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or Impurities? Problem_Cyclization Low Cyclization Yield? Start->Problem_Cyclization Problem_Reduction Inefficient Reduction of Carboxy Group? Start->Problem_Reduction Problem_Purity Final Product Impure? Start->Problem_Purity Solution_Cyclization Increase temperature and reaction time. Ensure adequate and appropriate base. Problem_Cyclization->Solution_Cyclization Yes Solution_Reduction Use strong reducing agents like Vitride® or LiAlH4 in anhydrous solvent. Problem_Reduction->Solution_Reduction Yes Solution_Purity Purify via crystallization using an appropriate solvent/anti-solvent system (e.g., Isopropyl acetate/Heptane). Problem_Purity->Solution_Purity Yes

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Synthesis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed:

  • Reduction of a Carboxylic Acid Precursor: This involves the reduction of 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (THF).[1]

  • Two-Step Synthesis from Halogenated Precursors: This method involves the reaction of 2-amino-3-hydroxymethylpyridine with N-(2-chloroethyl)-N-methyl-alpha-chloro-beta-phenethylamine in a mixed solvent system, followed by a cyclization step.[2]

Q2: What are the most common impurities observed during the synthesis of this compound?

A2: The most frequently encountered impurities include the deshydroxy compound, N-oxides, and the oxo-compound, particularly when the target molecule is used as an intermediate in the synthesis of Mirtazapine.[3] Unreacted starting materials and intermediates can also be present.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of starting materials and the formation of the desired product and any side products.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a cool, dry place, under an inert atmosphere to prevent degradation.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.

  • Degradation of Product: The product may be sensitive to the reaction conditions, especially prolonged exposure to high temperatures or strong acids/bases.

  • Side Reactions: Formation of byproducts such as the deshydroxy compound or N-oxides can consume the starting material and reduce the yield of the desired product.

  • Inefficient Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Time and Temperature: Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. Avoid unnecessarily long reaction times.

    • Reagent Stoichiometry: Ensure the correct stoichiometry of reagents is used. An excess or deficit of the reducing agent, for example, can lead to side reactions or incomplete conversion.

  • Control Work-up Procedure:

    • Quenching: If using a highly reactive reagent like LiAlH₄, ensure the quenching process is performed carefully at a low temperature to avoid product degradation.

    • pH Adjustment: Carefully control the pH during aqueous work-up to prevent acid or base-catalyzed degradation.

  • Purification Strategy:

    • Chromatography: Use an appropriate chromatographic method (e.g., column chromatography with a suitable solvent system) to effectively separate the product from impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Issue 2: Presence of the Deshydroxy Impurity (1-(3-methylpyridyl-2)-2-phenyl-4-methylpiperazine)

Formation Mechanism:

This impurity arises from the over-reduction of the hydroxymethyl group to a methyl group. This is particularly prevalent when the subsequent step involves treatment with a strong dehydrating agent like concentrated sulfuric acid, as in the synthesis of Mirtazapine.[3]

Prevention and Mitigation:

  • Choice of Reducing Agent: When synthesizing the target molecule via reduction, select a milder reducing agent if subsequent harsh acidic conditions are to be used.

  • Control of Cyclization Conditions: In the subsequent synthesis of Mirtazapine, carefully control the temperature and reaction time during the cyclization step with sulfuric acid to minimize the reduction of the hydroxymethyl group.

Issue 3: Formation of N-Oxide Impurities

Formation Mechanism:

The nitrogen atoms in the pyridine and piperazine rings are susceptible to oxidation, leading to the formation of N-oxides. This can be caused by exposure to oxidizing agents or atmospheric oxygen, especially at elevated temperatures.[3]

Prevention and Mitigation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use degassed solvents to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture.

Issue 4: Presence of the Oxo-Impurity

Formation Mechanism:

The "oxo" impurity likely results from the oxidation of the primary alcohol (hydroxymethyl group) to an aldehyde or carboxylic acid.[3]

Prevention and Mitigation:

  • Mild Reaction Conditions: Avoid overly harsh reaction conditions, particularly high temperatures and the presence of oxidizing agents.

  • Inert Atmosphere: As with N-oxide formation, performing the reaction under an inert atmosphere can help prevent oxidation.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Potential Origin
1-(3-methylpyridyl-2)-2-phenyl-4-methylpiperazine (Deshydroxy compound)[Image of the chemical structure of the deshydroxy compound]C₁₇H₂₁N₃267.37Over-reduction of the hydroxymethyl group.[5]
N-Oxide of this compound[Image of the chemical structure of the N-oxide]C₁₇H₂₁N₃O₂299.37Oxidation of pyridine or piperazine nitrogen.
2-(4-methyl-2-phenylpiperazin-1-yl)nicotinaldehyde (Oxo-compound - aldehyde)[Image of the chemical structure of the aldehyde oxo-compound]C₁₇H₁₉N₃O281.35Oxidation of the hydroxymethyl group.
2-(4-methyl-2-phenylpiperazin-1-yl)nicotinic acid (Oxo-compound - acid)[Image of the chemical structure of the acid oxo-compound]C₁₇H₁₉N₃O₂297.35Oxidation of the hydroxymethyl group.[6]

Experimental Protocols

Synthesis of this compound via Reduction of Carboxylic Acid [1]

  • Reaction Setup: To a 2 L four-necked flask equipped with a mechanical stirrer and a thermometer, add 1618 mL (1618 mmol) of a 1 mol/L solution of lithium aluminum hydride in tetrahydrofuran.

  • Addition of Starting Material: Dissolve 120 g (404 mmol) of 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid in 1800 mL of tetrahydrofuran.

  • Reaction: Maintain the reaction temperature at approximately 25 °C and add the solution of the carboxylic acid dropwise to the reaction flask over a period of 30 minutes.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 25 °C for 3 hours.

  • Quenching: Upon completion of the reaction (monitored by TLC or HPLC), cool the reaction solution with a water bath and slowly add 70 mL of water to quench the excess LiAlH₄.

  • Work-up: Separate the organic and aqueous layers. Wash the organic layer sequentially with 70 mL of 15 wt% aqueous sodium hydroxide solution and 200 mL of water.

  • Isolation of Crude Product: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • To the crude product, add 840 mL of isopropyl acetate and heat to 60 °C to dissolve it completely.

    • Slowly add 840 mL of heptane dropwise while maintaining the internal temperature at not less than 50 °C.

    • Cool the resulting solution to 5 °C and age the slurry at this temperature for 2 hours.

    • Collect the solid by vacuum filtration and wash the crystals with a mixture of 60 mL of isopropyl acetate and 60 mL of heptane.

    • Dry the white crystals under reduced pressure at 40 °C for 5 hours to obtain the final product.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Carboxylic_Acid 2-(4-methyl-2-phenyl-1-piperazinyl)- 3-pyridinecarboxylic acid Product 1-(3-Hydroxymethylpyridin-2-yl)- 4-methyl-2-phenylpiperazine Carboxylic_Acid->Product LiAlH4, THF Deshydroxy 1-(3-methylpyridyl-2)-2-phenyl- 4-methylpiperazine (Deshydroxy Impurity) Product->Deshydroxy Over-reduction/ Strong Acid N_Oxide N-Oxide Impurity Product->N_Oxide Oxidation Oxo_Compound Oxo-Impurity (Aldehyde/Carboxylic Acid) Product->Oxo_Compound Oxidation

Caption: Main synthetic route and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze by HPLC/TLC/MS Start->Analyze Identify Identify Major Impurity Analyze->Identify Deshydroxy Deshydroxy Impurity Identify->Deshydroxy Over-reduced N_Oxide N-Oxide Impurity Identify->N_Oxide Oxidized N Oxo_Compound Oxo-Impurity Identify->Oxo_Compound Oxidized CH2OH Other Other Impurities Identify->Other Unreacted/Other Action_Deshydroxy Optimize reducing agent/ Control acid concentration Deshydroxy->Action_Deshydroxy Action_N_Oxide Use inert atmosphere/ Degas solvents N_Oxide->Action_N_Oxide Action_Oxo Use inert atmosphere/ Milder conditions Oxo_Compound->Action_Oxo Action_Other Optimize purification/ Check starting materials Other->Action_Other

References

Technical Support Center: HPLC Method Optimization for 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing)

  • Question: My chromatogram shows a tailing peak for the main analyte. What is the likely cause and how can I fix it?

  • Answer: Peak tailing for a basic compound like this is often caused by secondary interactions between the basic nitrogen in the piperazine ring and acidic residual silanol groups on the silica-based column packing.

    • Solution 1: Adjust Mobile Phase pH: Increase the pH of the aqueous portion of your mobile phase to between 6 and 8 using a buffer (e.g., phosphate buffer). This will suppress the ionization of the silanol groups, minimizing the interaction.

    • Solution 2: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) at a concentration of 0.1-0.5% (v/v), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

    • Solution 3: Use a Base-Deactivated Column: Switch to a modern, end-capped, or base-deactivated column specifically designed to reduce silanol interactions and provide excellent peak shapes for basic compounds.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my analyte is shifting between injections. What could be causing this variability?

  • Answer: Retention time instability can stem from several factors related to the HPLC system and mobile phase preparation.

    • Solution 1: Ensure System Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analytical run. Ensure a stable baseline is achieved by flushing the column with at least 10-20 column volumes of the mobile phase.

    • Solution 2: Check for Leaks: Inspect the HPLC system, including pump seals, fittings, and injection valve, for any potential leaks that could cause pressure fluctuations and affect the flow rate.

    • Solution 3: Premix Mobile Phase: If using a gradient, ensure the mobile phase components are accurately proportioned and well-mixed. For isocratic methods, it is best practice to premix the mobile phase solvents to avoid proportioning errors from the pump.

    • Solution 4: Control Column Temperature: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can lead to shifts in retention time.

Issue 3: Low Peak Resolution

  • Question: I am unable to separate my analyte from a closely eluting impurity. How can I improve the resolution?

  • Answer: Improving resolution requires modifying the selectivity, efficiency, or retention factor of the separation.

    • Solution 1: Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve the separation of early-eluting peaks.

    • Solution 2: Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

    • Solution 3: Adjust pH: Modifying the pH of the mobile phase can change the ionization state of the analyte and impurities, which can significantly impact their retention and improve selectivity.

    • Solution 4: Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the column (increase the number of theoretical plates), leading to narrower peaks and better resolution.

Issue 4: High Backpressure

  • Question: The system backpressure has significantly increased since I started my analysis. What should I do?

  • Answer: High backpressure is typically caused by a blockage somewhere in the system.

    • Solution 1: Check for Column Clogging: The primary suspect is often a clogged column frit. This can be caused by particulate matter from the sample or precipitation of the buffer. Use a guard column to protect the analytical column and ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter.

    • Solution 2: Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. Check tubing, the injection valve, and in-line filters.

    • Solution 3: Column Washing: If the column is clogged, try a washing procedure. Reverse the column direction and flush with a series of solvents, starting with your mobile phase without the buffer, then water, then a strong organic solvent like isopropanol.

Frequently Asked Questions (FAQs)

  • Q1: What type of HPLC column is most suitable for this compound?

    • A C18 or C8 column is a good starting point. For better peak shape with this basic compound, a base-deactivated, high-purity silica column is highly recommended.

  • Q2: Which organic modifier should I start with, acetonitrile or methanol?

    • Acetonitrile is generally a good first choice as it often provides sharper peaks and lower backpressure. However, methanol offers different selectivity and can be effective if resolution is an issue with acetonitrile.

  • Q3: Is a buffer necessary in the mobile phase?

    • Yes, using a buffer (e.g., phosphate or acetate) is crucial for controlling the pH of the mobile phase. This ensures reproducible retention times and helps to control the peak shape by suppressing silanol interactions.

  • Q4: What detection wavelength should I use?

    • The optimal detection wavelength should be determined by running a UV scan of the analyte. The phenyl and pyridinyl chromophores suggest that a wavelength in the range of 254-270 nm is likely to provide good sensitivity.

Experimental Protocol: A Starting Point

This protocol provides a robust starting point for method development. Optimization will be necessary based on your specific system and sample matrix.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column Base-deactivated C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 7.0
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow start Start Analysis check_chromatogram Examine Chromatogram start->check_chromatogram good_peak Acceptable Result check_chromatogram->good_peak All Good tailing Peak Tailing? check_chromatogram->tailing Problem Detected retention_shift Retention Time Shift? tailing->retention_shift No solution_tailing Adjust pH Add Competing Base Use B-D Column tailing->solution_tailing Yes poor_resolution Poor Resolution? retention_shift->poor_resolution No solution_retention Equilibrate System Check for Leaks Control Temp retention_shift->solution_retention Yes poor_resolution->check_chromatogram No/Other Issue solution_resolution Optimize %B Change Organic Solvent Adjust Flow Rate poor_resolution->solution_resolution Yes solution_tailing->check_chromatogram solution_retention->check_chromatogram solution_resolution->check_chromatogram

Caption: A logical workflow for troubleshooting common HPLC issues.

Stability issues of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific stability issues that may be encountered during experimental work.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

  • Question: I am observing a rapid loss of my this compound in an aqueous buffer. What could be the cause?

  • Answer: Rapid degradation in aqueous solutions can be attributed to several factors, primarily pH-dependent hydrolysis and oxidation. The piperazine and pyridine moieties are susceptible to changes in pH, which can catalyze degradation.[1][2][3] Additionally, the presence of dissolved oxygen can lead to oxidative degradation of the piperazine ring.[4][5][6]

    Troubleshooting Steps:

    • pH Optimization: Conduct a pH stability profile to determine the optimal pH for your solution. Piperazine derivatives are often more stable in slightly acidic to neutral conditions.[1] Avoid strongly acidic or alkaline conditions.

    • Deoxygenate Solvents: If oxidation is suspected, deoxygenate your aqueous buffers by sparging with an inert gas like nitrogen or argon before preparing your solution.

    • Low-Temperature Storage: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down the rate of degradation. For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.

    • Chelating Agents: If metal-catalyzed oxidation is a possibility (e.g., from buffer components or glassware), consider adding a small amount of a chelating agent like EDTA.

Issue 2: Formation of Unknown Peaks in HPLC Analysis After Sample Preparation

  • Question: After preparing my sample in a common organic solvent like methanol or acetonitrile for HPLC analysis, I see several new, unexpected peaks in the chromatogram. What is happening?

  • Answer: The appearance of new peaks suggests degradation of the compound. This could be due to the reactivity of the solvent, exposure to light, or elevated temperatures during sample preparation.

    Troubleshooting Steps:

    • Solvent Selection: Test the stability of the compound in different HPLC-grade solvents. While methanol and acetonitrile are common, consider less reactive solvents if degradation is observed.

    • Photostability: this compound contains a pyridine ring, which can be susceptible to photodegradation.[7][8] Protect your samples from light by using amber vials or covering them with aluminum foil during preparation and analysis.

    • Temperature Control: Avoid heating samples during preparation. If dissolution is slow, use sonication in a cool water bath.

    • Freshly Prepared Samples: Analyze samples as soon as possible after preparation to minimize the potential for degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[4][5][6][9] This can be accelerated by the presence of oxygen, metal ions, and light.

  • Hydrolysis: The molecule's stability is likely pH-dependent. In acidic or basic conditions, hydrolysis could potentially occur, although the primary sites for hydrolysis are not immediately obvious without experimental data. Phenylpiperazine derivatives, in general, can be unstable in aqueous solutions.[2]

  • Photodegradation: The pyridine moiety can absorb UV light, leading to photochemical reactions and degradation.[7][8]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of your solutions, the following storage conditions are recommended:

  • Solvent: Use a high-purity, degassed solvent. If using aqueous buffers, ensure they are at an optimal pH (if determined).

  • Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage and -20 °C or -80 °C for long-term storage.

  • Light: Protect solutions from light by storing them in amber containers or in the dark.

  • Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is crucial for accurately assessing the stability of your compound. This involves developing an HPLC method that can separate the parent compound from all potential degradation products.

  • Forced Degradation Studies: To develop such a method, you will need to perform forced degradation studies. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[10][11]

  • Chromatographic Optimization: The samples from the forced degradation studies are then used to optimize the HPLC method. This may involve screening different columns (e.g., C18, C8, phenyl), mobile phase compositions (acetonitrile, methanol, buffers), pH, and gradient elution profiles to achieve adequate separation of all peaks.[1]

Data Presentation

The following tables are examples of how to present quantitative stability data. Note: The data presented here is for illustrative purposes only and is not based on experimental results for this compound.

Table 1: pH Stability of this compound in Aqueous Buffers at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.0100.085.214.8
5.0100.095.14.9
7.0100.098.81.2
9.0100.092.47.6

Table 2: Photostability of this compound in Methanol Solution

Exposure Time (hours)Concentration (µg/mL) - Protected from LightConcentration (µg/mL) - Exposed to UV Light% Degradation
0100.0100.00.0
499.588.710.8
899.279.120.9
2498.665.334.7

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV or LC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress hplc HPLC-UV / LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

signaling_pathway cluster_degradation Potential Degradation Pathways Compound 1-(3-Hydroxymethylpyridin-2-yl)- 4-methyl-2-phenylpiperazine Oxidation Oxidative Degradation (N-oxides, ring opening) Compound->Oxidation O2, Metal Ions, Light Hydrolysis pH-Dependent Hydrolysis Compound->Hydrolysis H+ or OH- Photodegradation Photodegradation (Pyridine ring cleavage) Compound->Photodegradation UV/Vis Light

Caption: Potential degradation pathways.

References

Resolving poor solubility of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (CAS 61337-89-1).

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: Why might this compound exhibit poor water solubility?

A2: The molecular structure, which includes a phenyl group and a substituted pyridine ring, contributes to its relatively non-polar nature. While the hydroxymethyl and piperazine groups offer some polarity, the overall lipophilicity of the molecule likely limits its solubility in aqueous media.

Q3: What are the initial steps to take when encountering solubility issues in an experiment?

A3: Start by confirming the issue is not with your sample (e.g., purity). Then, attempt to dissolve a small amount in common organic solvents to determine a suitable stock solution solvent. For aqueous-based assays, a common starting point is to prepare a concentrated stock in DMSO and dilute it into your aqueous buffer, ensuring the final DMSO concentration is low enough (typically <1%) to not affect your experiment.

Q4: What are the main strategies for improving the solubility of a poorly soluble compound like this?

A4: Broadly, the strategies can be divided into physical and chemical modifications.[4][5]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), creating amorphous solid dispersions, and forming inclusion complexes (e.g., with cyclodextrins).[4][5]

  • Chemical Modifications: These involve pH adjustment, use of co-solvents, salt formation, and hydrotropy.[4][6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: Compound precipitates when diluting DMSO stock into aqueous buffer.

Cause: The compound is crashing out of solution as the solvent changes from a favorable organic solvent (DMSO) to a non-favorable aqueous environment.

Solutions:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Optimize DMSO Concentration: Determine the highest tolerable percentage of DMSO in your final solution that keeps the compound dissolved without interfering with the experiment.

  • Use Co-solvents: Introduce a water-miscible co-solvent into your aqueous buffer.[7][8] Common co-solvents include ethanol, propylene glycol, or PEG 400.

  • pH Adjustment: The piperazine and pyridine moieties in the molecule are basic. Lowering the pH of the aqueous buffer may protonate these groups, increasing the compound's polarity and solubility.

Issue 2: Inconsistent results in biological assays due to poor solubility.

Cause: Undissolved particles of the compound can lead to variability in the effective concentration, impacting the reliability of your results.

Solutions:

  • Formulate as a Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can create a more readily dissolvable amorphous form.[4][9][10]

  • Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with the hydrophobic parts of the molecule, enhancing its aqueous solubility.[5]

  • Salt Formation: Given the basic nitrogens in the piperazine and pyridine rings, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, tartaric acid, citric acid) can significantly improve aqueous solubility.[11][12]

Data Presentation

Table 1: Reported Solubility of this compound

SolventReported Solubility
DMSOSparingly Soluble[2][3]
MethanolSlightly Soluble[2][3]

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionizing the molecule to increase polarity.Simple, cost-effective.Only applicable to ionizable compounds; risk of pH-induced degradation.
Co-solvents Reducing the polarity of the aqueous solvent.Easy to implement in lab settings.Co-solvent may interfere with the experiment; potential for precipitation on dilution.
Salt Formation Creating an ionic, more soluble form of the compound.Can lead to significant increases in solubility and dissolution rate.[12]Requires the compound to have ionizable groups; the salt may have different properties than the free base.
Solid Dispersion Dispersing the compound in a hydrophilic carrier in an amorphous state.Can improve both solubility and dissolution rate.[9]May require specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability (recrystallization).
Cyclodextrin Complexation Encapsulating the non-polar regions of the drug in a cyclodextrin cavity.Can significantly increase aqueous solubility; can also improve stability.Can be expensive; requires specific molecular geometry for effective complexation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Addition: Add an excess amount of the compound to a vial containing a fixed volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Analysis: Plot the solubility (mg/mL or µM) against the pH to determine the optimal pH for dissolution.

Protocol 2: Co-solvent Solubility Screening
  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, glycerol).

  • Solution Preparation: Prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: Determine the solubility of the compound in each co-solvent mixture using the shake-flask method described in Protocol 1.

  • Analysis: Plot solubility versus co-solvent concentration to identify the most effective co-solvent and the required concentration.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Component Selection: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC, PEG 6000).

  • Dissolution: Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol, ethanol) at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film. Dry the film completely under vacuum to remove any residual solvent.

  • Characterization: Scrape the resulting solid dispersion from the flask. Characterize its properties using techniques like DSC and PXRD to confirm the amorphous state.

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure crystalline compound in a relevant aqueous buffer.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility Observed check_purity 1. Check Compound Purity & Identity start->check_purity precip_stock Issue: Precipitates from DMSO stock in aqueous buffer check_purity->precip_stock inconsistent_results Issue: Inconsistent Assay Results check_purity->inconsistent_results sol_precip_1 Decrease Final Concentration precip_stock->sol_precip_1 Simple Fix sol_precip_2 Add Co-solvent (e.g., Ethanol, PEG 400) precip_stock->sol_precip_2 Formulation Tweak sol_precip_3 Adjust Buffer pH (likely decrease pH) precip_stock->sol_precip_3 Chemical Approach sol_incon_1 Formulate as a Solid Dispersion inconsistent_results->sol_incon_1 Advanced Formulation sol_incon_2 Use Cyclodextrin Complexation inconsistent_results->sol_incon_2 Advanced Formulation sol_incon_3 Perform Salt Formation inconsistent_results->sol_incon_3 Chemical Modification

Caption: A flowchart for troubleshooting poor solubility issues.

ExperimentalWorkflow Experimental Workflow for Solubility Enhancement start Start: Select Enhancement Strategy ph_path pH Adjustment start->ph_path cosolvent_path Co-solvent Screening start->cosolvent_path ph_step1 Prepare Buffers (pH 2-10) ph_path->ph_step1 ph_step2 Equilibrate Excess Compound ph_step1->ph_step2 ph_step3 Filter & Quantify (HPLC) ph_step2->ph_step3 ph_result Result: Optimal pH for Dissolution ph_step3->ph_result co_step1 Prepare Co-solvent Mixtures (e.g., 0-50% Ethanol) cosolvent_path->co_step1 co_step2 Determine Solubility (Shake-Flask Method) co_step1->co_step2 co_result Result: Effective Co-solvent & Concentration co_step2->co_result

Caption: Workflow for pH and co-solvent solubility screening.

References

Troubleshooting guide for 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and handling of this compound, a key intermediate in the synthesis of Mirtazapine.[1][2]

Q1: My synthesis reaction is resulting in a very low yield. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[3] Reaction times can be as long as 18-24 hours.[3]

  • Improper Temperature Control: The reaction temperature is critical. For the cyclization step, the temperature should be maintained between 95-100°C.[3] For the reduction of the carboxylic acid precursor, the temperature should be kept around 25°C.[1]

  • Moisture in Reagents/Solvents: The use of anhydrous solvents is crucial, especially when using moisture-sensitive reagents like lithium aluminum hydride.[1] Ensure all glassware is thoroughly dried before use.

  • Poor Quality Starting Materials: The purity of precursors like 2-amino-3-hydroxymethylpyridine or 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid will significantly impact the yield.[1] Use reagents from reputable suppliers.

  • Side Reactions: The formation of hydrochlorides can hinder the cyclization reaction, leading to more impurities and a lower yield.

Q2: I am observing significant impurity levels in my final product. How can I identify and minimize them?

A2: Impurities are a common issue. Here's how to address them:

  • Identify the Impurities: Use analytical techniques like HPLC and LC-MS to identify the impurities. Common impurities in Mirtazapine synthesis include the N-oxide, deshydroxy compounds, and oxo-compounds.

  • Control Reaction Conditions: Over-oxidation of the benzylic methylene can lead to the formation of an oxo-impurity. Avoiding excessively high temperatures and prolonged reaction times can mitigate this.[3]

  • Purification Strategy: Recrystallization is an effective method for purifying the final product. A mixture of isopropyl acetate and heptane is a suitable solvent system for recrystallization.[1] The crude product can also be purified by dissolving it in an acidic solution, extracting with an organic solvent to remove non-basic impurities, neutralizing the aqueous layer, and then extracting the product.

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.[3]

Q3: The reactants are agglomerating (clumping together) in the reaction mixture. How can I prevent this?

A3: Agglomeration can prevent the reaction from proceeding homogeneously and is a known issue when preparing Mirtazapine from this intermediate using concentrated sulfuric acid.[4]

  • Co-solvent Addition: Adding a co-solvent like tetrahydrofuran (THF) can help to prevent the agglomeration of this compound in concentrated sulfuric acid, allowing the reaction to proceed more smoothly.[4]

  • Slow Addition: Adding the reactant in batches or dropwise with vigorous stirring can help to maintain a homogeneous mixture and prevent clumping.[4]

Q4: What are the recommended storage and handling procedures for this compound?

A4: Proper storage and handling are essential for maintaining the compound's integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] It should be protected from light and moisture.[5][7] The recommended storage temperature is room temperature.[2]

  • Handling: Avoid all personal contact, including inhalation.[6] Use in a well-ventilated area, preferably a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6] After handling, wash hands thoroughly.[5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₇H₂₁N₃O[2][8]
Molecular Weight 283.37 g/mol [2][8]
Appearance White to off-white solid[2]
Melting Point 113-115°C[2][8]
Boiling Point 478.8 ± 45.0 °C (Predicted)[2][8]
Density 1.161 ± 0.06 g/cm³ (Predicted)[2][8]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[2]
Storage Temperature Room Temperature, sealed in dry conditions[2]

Experimental Protocols

Two common synthesis methods are outlined below.

Method 1: Synthesis from 2-Amino-3-hydroxymethylpyridine

This method involves a two-step synthesis process.[3]

Step 1: Intermediate Synthesis

  • Dissolve N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine in a mixed solution of a non-polar solvent (e.g., dichloromethane or chloroform) and water to create solution A.[3]

  • Dissolve 2-amino-3-hydroxymethylpyridine in a non-polar solvent containing a small amount of a low-carbon alcohol (e.g., ethanol) to create solution B.[3]

  • Slowly add solution B dropwise into solution A at a temperature of 0-25°C and react for 5-6 hours.[3]

  • After the reaction, add solid potassium carbonate to the aqueous phase to adjust the pH to 10-14.[3]

  • Separate the organic phase and concentrate it to obtain the intermediate as a faint yellow oil.[3]

Step 2: Cyclization to Final Product

  • Dissolve the intermediate from Step 1 in an anhydrous high-boiling-point polar solvent such as DMSO or DMF.[3]

  • In a separate flask, dissolve an inorganic iodide (e.g., potassium iodide) in the same anhydrous solvent and heat to 95-100°C under an inert nitrogen atmosphere.[3]

  • Add the solution of the intermediate dropwise to the heated iodide solution over 1.5 hours.[3]

  • Maintain the reaction at 95-100°C for 18-24 hours, monitoring completion with TLC.[3]

  • After completion, cool the reaction mixture and remove the solvent under vacuum.

  • Add water to the residue and extract the product with chloroform.

  • Combine the organic extracts, dry, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization.

Method 2: Synthesis by Reduction of a Carboxylic Acid Precursor

This method involves the reduction of 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid.[1]

  • To a four-necked flask equipped with a stirrer and thermometer, add a 1 mol/L solution of lithium aluminum hydride in tetrahydrofuran (THF).[1]

  • Dissolve 2-(4-methyl-2-phenyl-1-piperazine)-3-pyridinecarboxylic acid in THF.[1]

  • Slowly add the carboxylic acid solution dropwise to the lithium aluminum hydride solution over 30 minutes, maintaining the reaction temperature at approximately 25°C.[1]

  • Continue stirring the reaction mixture at 25°C for 3 hours after the addition is complete.[1]

  • Upon completion, carefully quench the reaction by slowly adding water while cooling the flask in a water bath.[1]

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with a 15 wt% aqueous sodium hydroxide solution and then with water.[1]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.[1]

  • For purification, dissolve the crude product in isopropyl acetate by heating to 60°C.[1]

  • Slowly add heptane dropwise while keeping the internal temperature above 50°C.[1]

  • Cool the solution to 5°C and age the resulting slurry for 2 hours.[1]

  • Collect the solid by vacuum filtration, wash the crystals with a mixture of isopropyl acetate and heptane, and dry under reduced pressure at 40°C.[1]

Diagrams

Synthesis Workflow (Method 1)

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A Solution A: N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine in non-polar solvent + water Reaction1 React at 0-25°C for 5-6h A->Reaction1 B Solution B: 2-amino-3-hydroxymethylpyridine in non-polar solvent + alcohol B->Reaction1 Workup1 Adjust pH to 10-14 with K₂CO₃ Separate organic phase Concentrate Reaction1->Workup1 Intermediate Intermediate Product (Faint yellow oil) Workup1->Intermediate Intermediate_sol Intermediate in anhydrous polar solvent Intermediate->Intermediate_sol Reaction2 React at 95-100°C for 18-24h under N₂ Intermediate_sol->Reaction2 Iodide_sol Inorganic Iodide in anhydrous polar solvent Iodide_sol->Reaction2 Workup2 Vacuum concentration Aqueous workup Chloroform extraction Reaction2->Workup2 Crude Crude Product Workup2->Crude Purification Recrystallization Crude->Purification Final Final Product: 1-(3-Hydroxymethylpyridin-2-yl)- 4-methyl-2-phenylpiperazine Purification->Final

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed CheckReactionTime Is the reaction complete? (Monitor by TLC) Start->CheckReactionTime IncreaseTime Increase reaction time CheckReactionTime->IncreaseTime No CheckTemp Was the temperature correct? (e.g., 95-100°C for cyclization) CheckReactionTime->CheckTemp Yes IncreaseTime->CheckTemp AdjustTemp Adjust and maintain correct temperature CheckTemp->AdjustTemp No CheckReagents Are solvents anhydrous? Are starting materials pure? CheckTemp->CheckReagents Yes AdjustTemp->CheckReagents UseDryReagents Use anhydrous solvents. Use high-purity starting materials. CheckReagents->UseDryReagents No ConsiderSideReactions Possible side reactions (e.g., hydrochloride formation) CheckReagents->ConsiderSideReactions Yes UseDryReagents->ConsiderSideReactions

References

Technical Support Center: Purifying 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for enhancing the purity of synthesized 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common impurities I might encounter during the synthesis and purification of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials such as 2-amino-3-hydroxymethylpyridine and N-(2-chloroethyl)-N-methyl-alpha-chloro-beta-phenethylamine, as well as byproducts from the synthesis.[1] Piperazine synthesis, in general, can also lead to N,N'-disubstituted byproducts.[2] Identifying the specific impurities through analytical methods like LC-MS or NMR is a critical first step in selecting an appropriate purification strategy.

Q2: My crude product is a persistent oil and is difficult to handle. How can I solidify it for easier purification?

A2: It is common for piperazine free-base products to be oily, often due to residual solvents or impurities.[3] A highly effective method to obtain a solid is to convert the oily free base into its hydrochloride (HCl) salt. This is typically achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in a compatible solvent. The resulting hydrochloride salt will often precipitate as a solid, which can be collected by filtration and further purified by recrystallization.[3]

Q3: I'm observing significant streaking or tailing of my product spot during Thin-Layer Chromatography (TLC) analysis on silica gel. What causes this and how can I resolve it?

A3: Tailing is a common issue when working with basic compounds like piperazines on acidic silica gel. The basic nitrogen atom in the piperazine ring can interact strongly with the acidic silanol groups of the silica, leading to poor separation and streaking.[3] To mitigate this, add a small amount (typically 0.5-1%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your chromatography eluent. This will neutralize the active sites on the silica gel, resulting in sharper spots and improved separation.[3]

Q4: What are the most effective purification techniques for this compound?

A4: The two most effective and widely used techniques for purifying this compound are silica gel column chromatography and recrystallization.

  • Column Chromatography is excellent for separating the target compound from impurities with different polarities.[4]

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product. A specific procedure involving isopropyl acetate and heptane has been reported to yield the compound with high purity (99.53%).[5]

Q5: How do I select an appropriate solvent system for column chromatography?

A5: The ideal solvent system (eluent) should be determined using TLC analysis prior to running a column. The goal is to find a solvent mixture that provides good separation between your desired product and any impurities, with an Rf value for the product ideally between 0.2 and 0.4.[3] Good starting solvent systems for N-substituted piperazines include mixtures of a non-polar and a polar solvent.[3]

Q6: How can I confirm the purity of my final product?

A6: The purity of the final compound should be confirmed using high-performance analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity assessment.[6][7] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the structure and identity of the purified compound and to ensure the absence of impurity signals.[4]

Data Presentation: Purification Parameters

Table 1: Troubleshooting Common Purification Issues

IssuePotential CauseRecommended Solution
Oily Product Residual solvent or impurities.Dry thoroughly under high vacuum. If still oily, convert to the hydrochloride salt to induce crystallization.[3]
TLC/Column Streaking Strong interaction of basic piperazine nitrogen with acidic silica gel.Add a basic modifier like triethylamine (~1%) to the eluent system.[3]
Poor Separation in Column Suboptimal solvent system.Systematically vary the polarity of the eluent based on TLC trials to achieve better separation (Rf ~0.2-0.4).[3]
Low Yield After Purification Product loss during extraction or co-elution with impurities.Ensure pH is basic (>9) during extraction of the free base.[3] Optimize chromatography solvent system.
Product Fails to Crystallize Presence of impurities; incorrect solvent choice.Re-purify by column chromatography. Screen various solvent/anti-solvent systems for recrystallization.[3]

Table 2: Recommended Solvent Systems for Purification & Analysis

TechniqueSolvent SystemRatio (v/v)Notes
TLC / Column Chromatography Dichloromethane / MethanolStart at 99:1, increase MeOH polarityA common starting point for piperazine derivatives.[3] Add ~1% triethylamine to prevent tailing.[3]
TLC / Column Chromatography Hexanes / Ethyl AcetateStart at 9:1, increase EtOAc polarityAnother effective system.[3] Also benefits from the addition of ~1% triethylamine.[3]
Recrystallization Isopropyl Acetate / Heptane1:1The crude product is dissolved in hot isopropyl acetate, followed by the slow addition of heptane to induce crystallization upon cooling.[5]
Recrystallization Ethanol or IsopropanolN/AOften effective for recrystallizing piperazine hydrochloride salts.[2][3]

Visualized Workflows and Logic

purification_workflow start Crude Synthesized Product is_solid Is the product a solid? start->is_solid is_pure_enough Purity > 95% by TLC/NMR? is_solid->is_pure_enough  Yes column Perform Column Chromatography is_solid->column No (Oily) recrystallize Perform Recrystallization is_pure_enough->recrystallize  Yes is_pure_enough->column No analyze Final Purity & Structural Analysis (HPLC, NMR, MS) recrystallize->analyze hcl_salt Convert to HCl Salt column->hcl_salt Still Oily column->analyze hcl_salt->recrystallize end Pure Compound analyze->end

Caption: General purification workflow for this compound.

troubleshooting_logic start Prepare for Column Chromatography run_tlc Run TLC with Eluent (e.g., DCM/MeOH) start->run_tlc check_rf Is Product Rf between 0.2-0.4? run_tlc->check_rf check_sep Good separation from impurities? check_rf->check_sep  Yes adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_tailing Is there streaking or tailing? check_sep->check_tailing  Yes check_sep->adjust_polarity No add_tea Add 1% Triethylamine to Eluent check_tailing->add_tea  Yes run_column Proceed to Pack and Run Column check_tailing->run_column No adjust_polarity->run_tlc add_tea->run_tlc

Caption: Troubleshooting logic for optimizing column chromatography conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general method for purifying the title compound using silica gel chromatography.

  • Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it using various solvent systems (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate in ratios from 99:1 to 9:1).

    • Add 0.5-1% triethylamine to the chosen eluent to prevent tailing.[3]

    • The optimal eluent will give an Rf value for the product of approximately 0.2-0.4 and show clear separation from impurities.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your chosen eluent system.

    • Carefully pour the slurry into a glass column, allowing the silica to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

    • Alternatively, for less soluble products, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, mixing with silica, and evaporating the solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.[4]

    • Confirm the purity and structure using HPLC and NMR.[4]

Protocol 2: Purification by Recrystallization

This protocol is adapted from a reported method for purifying the title compound to >99% purity.[5]

  • Dissolution:

    • Place the crude solid product into an Erlenmeyer flask.

    • Add isopropyl acetate (approx. 7 mL per gram of crude product).

    • Heat the mixture to 60°C with stirring until the solid is completely dissolved.[5]

  • Induce Crystallization:

    • While maintaining a temperature of at least 50°C, slowly add an equal volume of heptane (the anti-solvent) to the solution.[5]

  • Crystal Formation:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 2 hours to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of a cold 1:1 mixture of isopropyl acetate and heptane to remove residual soluble impurities.[5]

    • Dry the purified white crystals under vacuum at approximately 40°C for 5 hours.[5]

Protocol 3: Purity Assessment by HPLC

This protocol outlines a general Reverse-Phase HPLC (RP-HPLC) method for assessing the final purity of the product.

  • Column: C18 reverse-phase column (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH ≈ 2). For MS compatibility, replace the phosphate buffer with 0.1% formic acid in water.[6][8]

  • Detection: UV detection at an appropriate wavelength (e.g., 239 nm, determined by UV-Vis scan).[7]

  • Sample Preparation: Prepare a solution of the final product in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

References

Technical Support Center: 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of the Final Product - Incomplete reaction in either step.- Oxidation of the intermediate product at high temperatures.[1]- Suboptimal ratio of reactants.- Loss of product during purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- The synthesis method is designed to avoid high-temperature reactions that can cause oxidation.[1]- Optimize the molar ratio of 2-amino-3-hydroxymethylpyridine to N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine.[1]- For purification by crystallization, ensure the cooling process is gradual to maximize crystal formation and minimize loss in the mother liquor.[2]
Formation of Impurities or Side Products - Reaction temperature is too high, leading to side reactions.- Presence of moisture or other reactive impurities in starting materials or solvents.- Maintain the recommended reaction temperatures (0-25°C for the first step, 95-100°C for the second step).[1]- Use anhydrous solvents, especially for the second step involving an inorganic iodide.[1] The starting materials should be of high purity.
Difficulty in Product Isolation and Purification - The product is an oil and does not solidify.- The crude product is difficult to purify by column chromatography.- The intermediate is described as a faint yellow oily substance.[1]- A detailed crystallization procedure using isopropyl acetate and heptane has been reported to yield a high-purity solid product.[2] This method should be attempted for purification.
Agglomeration of Starting Material in Subsequent Reactions - In subsequent reactions, such as the synthesis of Mirtazapine using concentrated sulfuric acid, this compound can agglomerate.[3]- The use of a co-solvent like tetrahydrofuran (THF) can prevent agglomeration and allow the reaction to proceed homogeneously.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A known method involves a two-step synthesis. The first step is the reaction of N-(2-chloroethyl)-N-methyl-alpha-chloro-beta-phenethylamine with 2-amino-3-hydroxymethylpyridine to form an intermediate. The second step is a cyclization reaction of the intermediate using an inorganic iodide to yield the final product.[1] An alternative route involves the reduction of 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid using a reducing agent like lithium aluminum hydride.[2]

Q2: What are the critical reaction parameters to control in the two-step synthesis?

A2: Key parameters include reaction temperature, reaction time, and the choice of solvents. The first step is typically carried out at a lower temperature (0-25°C) for 5-6 hours, while the second cyclization step requires a higher temperature (95-100°C) for 18-24 hours.[1] The use of a mixed solvent system (e.g., water and a nonpolar solvent) in the first step is also a critical factor.[1]

Q3: Are there any specific safety precautions to consider for this synthesis?

A3: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE). N-(2-chloroethyl)-N-methyl-alpha-chloro-beta-phenethylamine is a chloroethylamine derivative and should be handled with care. The second step of the synthesis is performed under inert gas shielding.[1]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A reported purity of 99.53% was achieved after crystallization.[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2-Amino-3-hydroxymethylpyridine[1]

Step 1: Synthesis of the Intermediate

  • Dissolve N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine in a mixed solution of water and a nonpolar solvent (e.g., dichloromethane, chloroform) to create solution A.

  • Dissolve 2-amino-3-hydroxymethylpyridine in a nonpolar solvent containing a small amount of a low-carbon alcohol (e.g., ethanol) to create solution B.

  • Slowly drip solution B into solution A at a controlled temperature between 0-25°C.

  • Allow the reaction to proceed for 5-6 hours.

  • After the reaction is complete, adjust the pH of the aqueous phase to 10-14 with a solid base like potassium carbonate.

  • Separate the organic phase and concentrate it under reduced pressure to obtain the intermediate as a faint yellow oil. An example reports a yield of 89%.[1]

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 in an anhydrous high-boiling-point polar solvent (e.g., DMSO, DMF).

  • Under an inert gas atmosphere, drip this solution into a solution of an inorganic iodide (e.g., sodium iodide) in an anhydrous high-boiling-point polar solvent.

  • Heat the reaction mixture to 95-100°C and maintain it for 18-24 hours.

  • After the reaction is complete, work up the reaction mixture to isolate the crude product.

  • Purify the crude product, for example, by crystallization.

Protocol 2: Synthesis via Reduction of a Carboxylic Acid Precursor[2]
  • To a solution of lithium aluminum hydride (1 mol/L in THF), slowly add a solution of 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid in THF at approximately 25°C over 30 minutes.

  • Stir the reaction mixture at 25°C for 3 hours.

  • Carefully quench the reaction by the slow addition of water while cooling the mixture.

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with an aqueous sodium hydroxide solution and water.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude product in isopropyl acetate by heating to 60°C.

  • Slowly add heptane while maintaining the temperature above 50°C.

  • Cool the solution to 5°C to induce crystallization and age the slurry for 2 hours.

  • Collect the solid by vacuum filtration, wash with a mixture of isopropyl acetate and heptane, and dry under reduced pressure. A yield of 89% with 99.53% purity has been reported with this method.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization start1 Dissolve Reactants (Solution A and B) react1 React at 0-25°C (5-6 hours) start1->react1 Dripwise addition workup1 Basic Workup (pH 10-14) react1->workup1 isolate1 Isolate Intermediate (Oily Product) workup1->isolate1 start2 Dissolve Intermediate (Anhydrous Polar Solvent) isolate1->start2 Intermediate react2 React with Inorganic Iodide (95-100°C, 18-24h) start2->react2 Inert Gas Atmosphere workup2 Reaction Workup react2->workup2 purify Purification (Crystallization) workup2->purify product Final Product purify->product

Caption: Workflow for the two-step synthesis of this compound.

reduction_workflow start Carboxylic Acid Precursor + LiAlH4 in THF reaction Reaction at 25°C (3 hours) start->reaction quench Quench with Water reaction->quench extraction Workup and Extraction quench->extraction purification Crystallization (Isopropyl Acetate/Heptane) extraction->purification product Final Product purification->product

Caption: Workflow for the synthesis via reduction of the carboxylic acid precursor.

References

Technical Support Center: 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and analyzing 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine. This compound is a known impurity of Mirtazapine, referred to as Mirtazapine Impurity B.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of the compound, it is recommended to store it in a dry, well-ventilated place.[3] Keep the container tightly closed and stored at room temperature. The compound is a white to off-white solid.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure, which includes a piperazine ring, a phenyl group, and a hydroxymethylpyridine moiety, the compound is susceptible to several degradation pathways:

  • Hydrolysis: The molecule may undergo hydrolysis, particularly under acidic or basic conditions. Studies on similar phenylpiperazine derivatives have shown that hydrolysis can occur and tends to follow pseudo-first-order kinetics, with the rate increasing in stronger acidic and alkaline environments.[4]

  • Oxidation: The piperazine and hydroxymethylpyridine rings are susceptible to oxidation. The nitrogen atoms in the piperazine ring can be oxidized, and the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid. Forced degradation studies on the parent drug, Mirtazapine, show degradation upon refluxing with 3% hydrogen peroxide.[5]

  • Photodegradation: Exposure to light, particularly UV light, may lead to degradation. Piperazine derivatives have been shown to undergo photodegradation.[6] Slight degradation was observed for Mirtazapine when exposed to sunlight.[5]

  • Thermal Degradation: While many organic molecules are susceptible to thermal degradation, Mirtazapine has been found to be stable when exposed to heat.[5] However, prolonged exposure to high temperatures should be avoided as a general precaution.

Q3: What are the likely degradation products?

A3: Under forced degradation conditions, the following are potential degradation products:

  • Oxidative Degradation Products: N-oxides of the piperazine nitrogens, and oxidation of the hydroxymethyl group to the corresponding aldehyde or carboxylic acid. Oxidative degradation of piperazine can also lead to ring-opening products such as ethylenediamine and formylpiperazine.[7]

  • Hydrolytic Degradation Products: While the core structure is relatively stable to hydrolysis, extreme pH conditions could potentially lead to cleavage of the bond between the pyridine and piperazine rings, although this is less common.

  • Photolytic Degradation Products: Photodegradation can lead to the formation of various radicals and subsequent reaction products. For piperazine, this can involve N-dealkylation and ring cleavage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Purity Over Time in Storage Improper storage conditions (exposure to light, moisture, or high temperatures).Store the compound in a tightly sealed, light-resistant container in a dry place at room temperature.
Appearance of New Peaks in HPLC Analysis Degradation of the compound due to improper solvent conditions or sample handling.Ensure that the solvents used for sample preparation are fresh and of high purity. Avoid prolonged exposure of the sample solution to light and elevated temperatures. Analyze samples as soon as possible after preparation.
Inconsistent Analytical Results Instability of the compound in the analytical mobile phase.Check the pH of the mobile phase. The compound may be more stable in a slightly acidic or neutral mobile phase. Buffer the mobile phase to maintain a constant pH.
Precipitation of the Compound in Solution Poor solubility in the chosen solvent.Use a co-solvent to increase solubility. The compound is generally soluble in organic solvents like methanol and acetonitrile.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[8][9]

1. Acidic Hydrolysis:

  • Dissolve 10 mg of the compound in 10 mL of 0.1 N HCl.

  • Reflux the solution for 8 hours at 60°C.[5]

  • Withdraw samples at 0, 2, 4, 6, and 8 hours.

  • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

2. Alkaline Hydrolysis:

  • Dissolve 10 mg of the compound in 10 mL of 0.1 N NaOH.

  • Reflux the solution for 8 hours at 60°C.[5]

  • Withdraw samples at 0, 2, 4, 6, and 8 hours.

  • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light. For accelerated degradation, the solution can be refluxed.[5]

  • Withdraw samples at appropriate time points and analyze by HPLC.

4. Photolytic Degradation:

  • Spread a thin layer of the solid compound in a petri dish.

  • Expose the sample to direct sunlight for 24-48 hours.[5]

  • Prepare a solution of the exposed sample and analyze by HPLC.

  • A control sample should be kept in the dark under the same temperature conditions.

5. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 70°C for 48 hours.[5]

  • After the specified time, allow the sample to cool to room temperature.

  • Prepare a solution of the sample and analyze by HPLC.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[10]
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at an appropriate wavelength (e.g., 215 nm or 290 nm), determined by UV-Vis spectroscopy of the compound.
Column Temperature 30°C
Injection Volume 10-20 µL

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Compound dissolve Dissolve in Solvent start->dissolve acid Acid Hydrolysis dissolve->acid alkali Alkaline Hydrolysis dissolve->alkali oxidation Oxidation (H2O2) dissolve->oxidation photo Photolysis (UV/Sunlight) dissolve->photo thermal Thermal Stress (Heat) dissolve->thermal hplc Stability-Indicating HPLC acid->hplc alkali->hplc oxidation->hplc photo->hplc thermal->hplc end Characterize Degradants hplc->end

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_oxidation Oxidation cluster_photolysis Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) parent 1-(3-Hydroxymethylpyridin-2-yl)- 4-methyl-2-phenylpiperazine n_oxide N-Oxide (Piperazine Ring) parent->n_oxide H2O2 aldehyde Aldehyde Derivative (-CHO) parent->aldehyde Oxidizing Agent photoproducts Radical Species & Ring Cleavage Products parent->photoproducts UV/Light hydrolysis_products Potential Cleavage Products parent->hydrolysis_products Acid/Base carboxylic_acid Carboxylic Acid Derivative (-COOH) aldehyde->carboxylic_acid Further Oxidation

Caption: Potential degradation pathways of the compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Mirtazapine and its Synthetic Precursor, 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-characterized atypical antidepressant, Mirtazapine, and its immediate synthetic precursor, 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine. While extensive data is available for Mirtazapine, its precursor remains largely uncharacterized pharmacologically, a crucial distinction for researchers in the field.

Executive Summary

This document delineates the known biological activities of Mirtazapine, a widely prescribed noradrenergic and specific serotonergic antidepressant (NaSSA), and contrasts this with the current lack of pharmacological data for its synthetic intermediate, this compound, also identified as Mirtazapine Impurity B.[1][2][3][4] Mirtazapine exhibits a complex and potent interaction with various neurotransmitter receptors, which is central to its therapeutic effects. In stark contrast, its precursor's biological activity has not been publicly documented, limiting any direct comparison to a theoretical discussion based on structural similarities. This guide compiles the comprehensive pharmacological profile of Mirtazapine, including receptor binding affinities and functional assay data, presented in standardized tables and diagrams to serve as a critical reference for researchers.

Introduction

Mirtazapine is a tetracyclic antidepressant renowned for its unique mechanism of action that enhances both noradrenergic and serotonergic neurotransmission.[5][6] This is achieved through its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which increases the release of norepinephrine and serotonin.[5][6] Furthermore, Mirtazapine is a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors, histamine H1 receptors, and exhibits moderate affinity for α1-adrenergic and muscarinic receptors.[5][][8]

Conversely, this compound is primarily recognized as a key intermediate in the synthesis of Mirtazapine.[4] While its chemical structure bears resemblance to the core of Mirtazapine, there is a conspicuous absence of published data regarding its biological activity. This guide will therefore focus on presenting the established pharmacological profile of Mirtazapine, while highlighting the data gap for its precursor.

Comparative Biological Activity

A direct experimental comparison of the biological activity of Mirtazapine and this compound is not feasible due to the lack of available data for the latter. The following sections detail the known activity of Mirtazapine.

Receptor Binding Affinity of Mirtazapine

Mirtazapine's interaction with a range of receptors has been extensively studied. The following table summarizes its binding affinities (Ki) for various human receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeMirtazapine Ki (nM)Reference
Serotonin Receptors
5-HT2A6.9 - 39[][8]
5-HT2C32[]
5-HT3Potent Antagonist[][8]
5-HT1ALow Affinity[]
Adrenergic Receptors
α2A-Adrenergic11 - 20[]
α2C-Adrenergic1.8[]
α1-AdrenergicModerate Affinity[]
Histamine Receptors
H11.6[]
Muscarinic Receptors
M1, M2, M3, M4, M5Low Affinity[]
Functional Activity of Mirtazapine

Mirtazapine's functional activity at these receptors is predominantly antagonistic. This profile is responsible for its therapeutic efficacy and side-effect profile.

ReceptorFunctional ActivityImplicationReference
α2-AdrenergicAntagonistIncreased norepinephrine and serotonin release[5][6]
5-HT2A, 5-HT2CAntagonist/Inverse AgonistAntidepressant, anxiolytic effects; mitigation of sexual dysfunction[]
5-HT3AntagonistAntiemetic effects[][8]
H1Antagonist/Inverse AgonistSedative effects, potential for weight gain[]

Signaling Pathways and Experimental Workflows

Mirtazapine's Proposed Mechanism of Action

The following diagram illustrates the primary mechanism of action of Mirtazapine, highlighting its impact on noradrenergic and serotonergic neurons.

Mirtazapine_Mechanism cluster_0 Noradrenergic Neuron Terminal cluster_1 Serotonergic Neuron Terminal NE_Neuron Norepinephrine (NE) alpha2_auto α2 Autoreceptor NE_Neuron->alpha2_auto Inhibits NE Release (-) alpha2_hetero α2 Heteroreceptor NE_Neuron->alpha2_hetero Increased_NE Increased NE Release alpha2_auto->Increased_NE 5HT_Neuron Serotonin (5-HT) alpha2_hetero->5HT_Neuron Inhibits 5-HT Release (-) Increased_5HT Increased 5-HT Release alpha2_hetero->Increased_5HT Mirtazapine Mirtazapine Mirtazapine->alpha2_auto Blocks Mirtazapine->alpha2_hetero Blocks

Caption: Mirtazapine's antagonism of α2-adrenergic auto- and heteroreceptors.

Conceptual Workflow for Receptor Binding Assay

The following diagram outlines a typical radioligand binding assay workflow used to determine the binding affinity of a compound like Mirtazapine.

Radioligand_Binding_Assay Start Start: Prepare reagents Incubation Incubate membrane preparation (with receptors), radioligand, and test compound (Mirtazapine) Start->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., scintillation counting) Separation->Quantification Analysis Data analysis: Calculate Ki values Quantification->Analysis End End: Determine binding affinity Analysis->End

Caption: A generalized workflow for a radioligand receptor binding assay.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A specific radioligand for the receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Test compound (Mirtazapine or this compound).

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • A series of dilutions of the test compound are prepared.

  • In assay tubes, the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound are combined.

  • The mixture is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached.

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The filters are placed in scintillation vials with scintillation fluid.

  • The radioactivity on the filters is quantified using a scintillation counter.

  • The data is analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The IC50 is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Mobilization Assay for Gq-coupled Receptors)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a specific Gq-coupled receptor (e.g., 5-HT2A).

Materials:

  • A cell line stably expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A receptors).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Test compound.

  • A known agonist for the receptor.

  • A fluorescence plate reader.

Procedure:

  • Cells are seeded in a multi-well plate and grown to an appropriate confluency.

  • The cells are loaded with the calcium-sensitive fluorescent dye.

  • The cells are washed to remove excess dye.

  • For antagonist activity determination, the cells are pre-incubated with various concentrations of the test compound.

  • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

  • A known agonist is added to the wells, and the change in fluorescence, corresponding to an increase in intracellular calcium, is measured over time.

  • The data is analyzed to determine the EC50 of the agonist in the presence and absence of the antagonist.

  • A Schild plot analysis can be used to determine the pA2 value, which represents the affinity of a competitive antagonist.

Discussion and Conclusion

The biological activity of Mirtazapine is well-documented, revealing a complex pharmacology that underpins its clinical efficacy as an antidepressant. Its primary mechanism of action involves the enhancement of central noradrenergic and serotonergic activity through α2-adrenergic receptor antagonism, complemented by its potent blockade of 5-HT2, 5-HT3, and H1 receptors.

In contrast, this compound remains pharmacologically uncharacterized in the public domain. As a direct synthetic precursor, it possesses a core structure that is a component of the final Mirtazapine molecule. The key structural difference is the open tetracyclic ring system in the precursor compared to the fused ring system in Mirtazapine. This conformational rigidity in Mirtazapine is likely crucial for its specific interactions with its target receptors. It is plausible that the precursor has a significantly different, and likely much lower, affinity for the same receptors, if any at all. However, without experimental data, any discussion of its potential biological activity is purely speculative.

For researchers in drug discovery and development, the comprehensive data on Mirtazapine serves as a valuable benchmark. The absence of data on its precursor underscores the importance of fully characterizing not only the final active pharmaceutical ingredient but also key intermediates and impurities to fully understand a drug's safety and efficacy profile. Further research into the biological activity of this compound would be necessary to make any definitive comparisons.

References

Comparative Guide to Analytical Method Validation for 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a known impurity of the antidepressant drug Mirtazapine.[1][2] The accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product, in line with regulatory requirements from bodies such as the International Conference on Harmonisation (ICH).[3][4] This document outlines and contrasts common analytical techniques, presenting supporting experimental data from studies on similar piperazine derivatives to inform method selection and development.

Analytical Techniques for Impurity Profiling

The detection, identification, and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products are essential components of pharmaceutical quality control.[3] A variety of analytical techniques are employed for this purpose, with the choice of method depending on the physicochemical properties of the analyte and the specific requirements of the analysis. Commonly utilized methods for the analysis of pharmaceutical impurities, including piperazine derivatives, include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6]

Comparison of Analytical Methods

While specific validated methods for this compound are not extensively documented in publicly available literature, methods validated for structurally related piperazine compounds offer valuable insights. The following tables summarize the performance characteristics of relevant analytical techniques.

Table 1: Comparison of HPLC-UV and GC Methods for Piperazine Derivatives

ParameterHPLC-UV with Derivatization[7]Gas Chromatography (GC)[8]
Analyte(s) PiperazinePiperazine, 1-Methylpiperazine, 1-Ethylpiperazine
Instrumentation HPLC with UV DetectorGas Chromatograph with FID
Derivatization Required (with NBD-Cl)Not required
Limit of Detection (LOD) 30 ppmNot explicitly stated
Limit of Quantification (LOQ) 90 ppmNot explicitly stated
Linearity Range 30 - 350 ppmNot explicitly stated
Precision (%RSD) < 1.13%< 2.0%
Accuracy (% Recovery) 104.87 - 108.06%Not explicitly stated
Robustness Demonstrated (%RSD < 4.0 under varied conditions)Demonstrated

Table 2: Performance of GC-MS for Piperazine Designer Drugs [9]

ParameterGC-MS
Analyte(s) 1-Benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
Matrix Plasma, Urine, Cell Culture Medium
LOD Plasma: 0.004 µg/mL, Urine: 0.002 µg/mL
LOQ Plasma: 0.016 µg/mL, Urine: 0.008 µg/mL
Linearity Range 0 - 10 µg/mL
Extraction Efficiency 76 - 108%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the analysis of piperazine derivatives.

HPLC-UV Method with Pre-column Derivatization for Piperazine

This method is suitable for piperazine and related compounds that lack a strong chromophore.[7]

1. Derivatization:

  • React the sample containing piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.

2. Chromatographic Conditions: [7]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 340 nm

  • Injection Volume: 10 µL

Gas Chromatography (GC) Method for Piperazine Derivatives

This method is applicable for the analysis of volatile piperazine compounds.[8]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as methanol.

2. Chromatographic Conditions: [8]

  • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness)

  • Carrier Gas: Helium at 2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C (FID)

  • Oven Temperature Program: 150°C for 10 min, then ramp to 260°C at 35°C/min, hold for 2 min.

  • Injection Volume: 1.0 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Piperazine Designer Drugs

This highly sensitive and specific method is ideal for complex matrices.[9]

1. Sample Preparation:

  • Perform a liquid-liquid extraction to isolate the analytes from the matrix.

2. Chromatographic and Mass Spectrometric Conditions:

  • The specific column, temperature program, and mass spectrometer parameters would be optimized for the target analytes. The method by G. G. G. de Oliveira et al. (2014) provides a detailed example for BZP and TFMPP.[9]

Visualizing Workflows and Comparisons

To aid in the understanding of the analytical process and method comparison, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Implementation Implementation Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Draft Method Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Documentation Finalize SOP & Validation Report Robustness->Documentation Routine_Use Routine Analysis Documentation->Routine_Use

Caption: A typical workflow for the validation of an analytical method.

Method_Comparison cluster_HPLC HPLC-UV cluster_GC GC-FID cluster_GCMS GC-MS HPLC HPLC-UV with Derivatization Applicability: Non-volatile, UV-inactive compounds (after derivatization) Pros: Widely available, Good precision Cons: Requires derivatization step, Moderate sensitivity GC Gas Chromatography (GC-FID) Applicability: Volatile, thermally stable compounds Pros: High resolution, No derivatization for volatile analytes Cons: Not suitable for non-volatile compounds GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Applicability: Volatile compounds in complex matrices Pros: High sensitivity and specificity, Structural information Cons: Higher cost and complexity

Caption: Comparison of key features of different analytical methods.

References

Comparative Analysis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine Cross-Reactivity in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a known impurity of the antidepressant drug Mirtazapine (Mirtazapine Impurity B). Due to a lack of publicly available, direct experimental data on the cross-reactivity of this specific impurity, this document leverages data from its parent compound, Mirtazapine, to provide a predictive comparison. The guide also details a standard experimental protocol for assessing compound cross-reactivity and offers visualizations of key experimental and biological pathways.

Introduction

This compound is a key related substance of Mirtazapine, an atypical antidepressant. The pharmacological activity of impurities can have significant implications for the safety and efficacy of a drug product. Understanding the potential for cross-reactivity of such impurities with various biological targets is crucial for a comprehensive risk assessment.

Piperazine derivatives, a class of compounds to which Mirtazapine and its impurities belong, are known for their diverse biological activities, often targeting central nervous system (CNS) receptors.[1] Mirtazapine itself exhibits a complex pharmacological profile, acting as an antagonist at several receptor types.[2][3] It is therefore plausible that its impurities may retain some affinity for these or other receptors.

Comparative Cross-Reactivity Data

As of the latest literature review, specific quantitative data on the binding affinities of this compound (Mirtazapine Impurity B) across a panel of receptors is not publicly available. However, the cross-reactivity profile of the parent compound, Mirtazapine, has been well-characterized and is presented below as a primary point of comparison. It is important to note that the presence of the hydroxymethyl group on the pyridine ring in Impurity B, as opposed to the tetracyclic structure of Mirtazapine, will likely alter its binding affinities.

Table 1: Receptor Binding Profile of Mirtazapine

Receptor SubtypeMirtazapine Kᵢ (nM)Primary ActionReference
Histamine H₁1.6Antagonist[2]
Serotonin 5-HT₂ₐ30Antagonist[2]
Serotonin 5-HT₂𝒸19Antagonist[2]
Serotonin 5-HT₃3.1Antagonist[2]
Adrenergic α₂ₐ4.4Antagonist[2]
Adrenergic α₂𝒸1.8Antagonist[2]
Muscarinic M₁794Weak Antagonist[2]
Dopamine D₂>10,000No significant affinity[2]
Norepinephrine Transporter (NET)>10,000No significant affinity[2]
Serotonin Transporter (SERT)>10,000No significant affinity[2]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

To assess the cross-reactivity of a compound like this compound, a radioligand binding assay is the gold standard. This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Test compound (e.g., this compound)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well filter plate, add the assay buffer, radiolabeled ligand, and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature and for a set duration to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters are dry, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Radiolabeled Ligand incubation Incubate Ligand, Compound, and Membranes prep_ligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding det_ic50 Determine IC50 calc_binding->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: Mirtazapine's Primary Mechanism of Action

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron mirtazapine Mirtazapine alpha2 α2-Adrenergic Receptor mirtazapine->alpha2 Blocks ht2a 5-HT2A Receptor mirtazapine->ht2a Blocks ht2c 5-HT2C Receptor mirtazapine->ht2c Blocks ht3 5-HT3 Receptor mirtazapine->ht3 Blocks ne_release Norepinephrine Release alpha2->ne_release Inhibits neuronal_response Altered Neuronal Response ne_release->neuronal_response Stimulates ht2a->neuronal_response Modulates ht2c->neuronal_response Modulates ht3->neuronal_response Modulates

Caption: Simplified signaling pathway of Mirtazapine.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking in the public domain, its structural similarity to Mirtazapine suggests a potential for interaction with aminergic G-protein coupled receptors. The primary targets of Mirtazapine, including histamine H₁, serotonin 5-HT₂, and adrenergic α₂ receptors, represent a logical starting point for an in vitro cross-reactivity assessment of this impurity. The provided radioligand binding assay protocol offers a robust framework for conducting such an evaluation. Further studies are warranted to definitively characterize the pharmacological profile of this and other Mirtazapine-related impurities to ensure a complete understanding of the drug's safety and efficacy.

References

A Comparative Guide to 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine and Alternative Reference Standards for Mirtazapine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, officially recognized as Mirtazapine Impurity B, with other key Mirtazapine-related compounds used as reference standards in the pharmaceutical industry. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate reference standards for quality control, stability studies, and analytical method development.

Introduction to Mirtazapine and its Reference Standards

Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder.[1] The quality control of Mirtazapine requires the accurate identification and quantification of potential impurities. Official pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), list several related compounds as potential impurities that must be monitored.[2][3] This guide focuses on this compound (Mirtazapine Impurity B) and its comparison with other official Mirtazapine impurities that can be used as reference standards.

Comparative Analysis of Mirtazapine Reference Standards

The selection of a suitable reference standard is critical for the accuracy and reliability of analytical testing. The following tables provide a comparative summary of this compound and other Mirtazapine-related compounds.

Table 1: Identity and Properties of Mirtazapine and its Related Compounds

Compound Name Pharmacopoeial Designation CAS Number Molecular Formula Molecular Weight
Mirtazapine-85650-52-8C₁₇H₁₉N₃265.35
This compoundMirtazapine Impurity B (EP) / Mirtazapine Related Compound B (USP)61337-89-1C₁₇H₂₁N₃O283.37
Mirtazapine N-OxideMirtazapine Impurity A (EP)155172-12-6C₁₇H₁₉N₃O281.35
(2-Methyl-3,4,10,14b-tetrahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-1(2H)-one)Mirtazapine Impurity C (EP)191546-96-0C₁₇H₁₇N₃O279.34
Desmethyl MirtazapineMirtazapine Impurity D (EP)61337-68-6C₁₆H₁₇N₃251.33
4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazineMirtazapine Impurity E (EP)191546-94-8C₁₇H₂₁N₃267.37
10-OxomirtazapineMirtazapine Impurity F (EP)-C₁₇H₁₇N₃O279.34

Table 2: Comparative Chromatographic Data of Mirtazapine and its Impurities

This data is based on the analytical method described in the European Pharmacopoeia.

Compound Relative Retention Time (RRT) Relative Response Factor (RRF) Typical Purity of Commercial Standard
Mirtazapine1.001.0>99.5%[4]
Mirtazapine Impurity B~0.31.3[2]>98%
Mirtazapine Impurity A~0.21.3[2]>98%
Mirtazapine Impurity C~0.35Not specified>98%
Mirtazapine Impurity D~0.4Not specified>98%
Mirtazapine Impurity E~1.3Not specified>98%
Mirtazapine Impurity F~1.350.2[2]>98%

Note: RRT and RRF values can vary slightly between different chromatographic systems. The purity of commercial standards is typically provided in the Certificate of Analysis from the supplier.

Experimental Protocols

The following is a typical experimental protocol for the analysis of Mirtazapine and its related substances, based on pharmacopoeial methods.

High-Performance Liquid Chromatography (HPLC) Method

  • Chromatographic System:

    • Column: Octadecylsilyl silica gel for chromatography (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer solution (e.g., 18.0 g of tetramethylammonium hydroxide in 1000 mL of water, adjusted to pH 7.4 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio.[2]

    • Flow Rate: Approximately 1.5 mL/min.[2]

    • Column Temperature: 40 °C.[5]

    • Detection: UV spectrophotometer at 240 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Test Solution: Dissolve an accurately weighed quantity of the Mirtazapine substance in the mobile phase to obtain a known concentration.

    • Reference Solution: Prepare a solution of the specific Mirtazapine impurity reference standard in the mobile phase at a known concentration. For system suitability, a resolution mixture containing Mirtazapine and its key impurities is often used.[2]

  • System Suitability:

    • The system suitability is assessed by injecting the resolution mixture. The resolution between critical peak pairs (e.g., impurity E and impurity F) should be not less than 1.5.[2] The tailing factor for the Mirtazapine peak should not be more than 2.0.

  • Data Analysis:

    • The percentage of each impurity is calculated by comparing the peak area of the impurity in the test solution to the peak area of the main component in a diluted standard solution, taking into account the relative response factor if applicable.

Visualizing Analytical Workflows

Workflow for Reference Standard Qualification

G Workflow for Reference Standard Qualification cluster_0 Material Sourcing & Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity Determination cluster_3 Final Certification a Source Impurity (Synthesis or Isolation) b Preliminary Characterization (e.g., Melting Point, TLC) a->b c Spectroscopic Analysis (NMR, MS, IR) b->c d Elemental Analysis c->d e Chromatographic Purity (HPLC, GC) d->e f Residual Solvents (GC-HS) e->f g Water Content (Karl Fischer) f->g h Inorganic Impurities (Sulphated Ash) g->h i Assign Purity Value h->i j Prepare Certificate of Analysis i->j k Release as Reference Standard j->k

Caption: A typical workflow for the qualification of a new batch of a chemical to be used as a reference standard.

Signaling Pathway of Mirtazapine Action

G Simplified Signaling Pathway of Mirtazapine Mirtazapine Mirtazapine Alpha2_receptor α2-Adrenergic Receptor Mirtazapine->Alpha2_receptor blocks Receptor_5HT2 5-HT2 Receptor Mirtazapine->Receptor_5HT2 blocks Receptor_5HT3 5-HT3 Receptor Mirtazapine->Receptor_5HT3 blocks Serotonin_release Serotonin (5-HT) Release Alpha2_receptor->Serotonin_release inhibits Norepinephrine_release Norepinephrine (NE) Release Alpha2_receptor->Norepinephrine_release inhibits Antidepressant_effect Antidepressant Effect Serotonin_release->Antidepressant_effect Norepinephrine_release->Antidepressant_effect

Caption: Simplified diagram illustrating the primary mechanism of action of Mirtazapine.

Discussion

This compound (Mirtazapine Impurity B) is a critical reference standard for the quality control of Mirtazapine. Its performance as a reference standard is comparable to other official Mirtazapine impurities. The choice of which impurity to use as a reference standard will depend on the specific requirements of the analytical method and the impurity profile of the Mirtazapine being tested.

Purity and Stability: Commercially available reference standards for Mirtazapine and its impurities are typically of high purity (>98%).[6] The stability of these compounds under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) is crucial for their use in stability-indicating methods. Forced degradation studies on Mirtazapine have shown that it is susceptible to degradation under certain conditions, leading to the formation of various degradation products.[7] A suitable reference standard should be stable under the analytical conditions and should be well-resolved from the active pharmaceutical ingredient (API) and other impurities.

Chromatographic Performance: The chromatographic behavior, particularly the relative retention time (RRT) and relative response factor (RRF), are key parameters for the identification and quantification of impurities. As shown in Table 2, the RRTs of the various impurities are sufficiently different to allow for their separation under the specified HPLC conditions. The RRF is important for accurate quantification, especially when a certified reference standard for each impurity is not used for daily calibration. The European Pharmacopoeia provides RRFs for impurities A, B, and F, highlighting their importance in quantitative analysis.[2]

Conclusion

This compound serves as an essential reference standard for the quality assessment of Mirtazapine. This guide provides a comparative overview of this compound and its alternatives, supported by data from pharmacopoeias and analytical studies. The selection of an appropriate reference standard should be based on a thorough evaluation of its purity, stability, and chromatographic performance in the context of the specific analytical method being employed. The provided experimental protocols and workflows offer a foundation for the implementation of robust analytical procedures for Mirtazapine and its related substances.

References

Comparative Analysis of Synthesis Routes for 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthesis routes for 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a key intermediate in the manufacturing of the antidepressant drug Mirtazapine. The comparison focuses on reaction yields, purity, and process parameters, supported by detailed experimental protocols derived from published literature.

Executive Summary

The synthesis of this compound is critical for the production of Mirtazapine. Several synthetic pathways have been developed, each with distinct advantages and disadvantages. This guide evaluates three primary routes:

  • Route A: Condensation of N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine with 2-amino-3-hydroxymethylpyridine.

  • Route B: Reduction of 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine using a metal hydride.

  • Route C: Hydrolysis of 1-(3-cyanopyridyl-2)-4-methyl-2-phenylpiperazine followed by reduction.

The selection of an optimal synthesis route depends on factors such as desired yield and purity, cost and availability of starting materials, and scalability for industrial production.

Comparative Data

The following table summarizes the key quantitative data for the different synthesis routes.

ParameterRoute ARoute BRoute C (Hydrolysis + Reduction)
Starting Materials N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine, 2-amino-3-hydroxymethylpyridine1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine1-(3-cyanopyridyl-2)-4-methyl-2-phenylpiperazine
Key Reagents Inorganic iodidesLithium aluminum hydride or Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®)Potassium hydroxide, Metal hydride
Overall Yield ~89-90% (for the intermediate step)89%Not explicitly stated as a two-step total
Product Purity Not explicitly stated99.53%Not explicitly stated
Reaction Time 5-6 hours (intermediate) + 18-24 hours (final step)1-2 hours (addition) + 5 hours (reaction)24 hours (hydrolysis) + reduction time
Reaction Temperature 0-25 °C (intermediate) + 95-100 °C (final step)15-30 °C85-90 °C (hydrolysis) + reduction temperature

Synthesis Route Comparison Workflow

Comparison of Synthesis Routes cluster_A Route A: Condensation cluster_B Route B: Reduction of Carboxylic Acid cluster_C Route C: Hydrolysis and Reduction A_start N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine + 2-amino-3-hydroxymethylpyridine A_inter Intermediate Formation A_start->A_inter 5-6h, 0-25°C A_final Cyclization with Inorganic Iodide A_inter->A_final 18-24h, 95-100°C A_prod Final Product A_final->A_prod Evaluation Evaluation Criteria - Yield - Purity - Reaction Time - Temperature - Reagent Cost/Safety A_prod->Evaluation B_start 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine B_reduc Reduction with Metal Hydride B_start->B_reduc ~6-7h, 15-30°C B_prod Final Product B_reduc->B_prod B_prod->Evaluation C_start 1-(3-cyanopyridyl-2)-4-methyl-2-phenylpiperazine C_hydro Hydrolysis (KOH) C_start->C_hydro 24h, 85-90°C C_inter Carboxylic Acid Intermediate C_hydro->C_inter C_reduc Reduction C_inter->C_reduc C_prod Final Product C_reduc->C_prod C_prod->Evaluation

Caption: Logical workflow for comparing the synthesis routes of the target compound.

Experimental Protocols

Route A: Condensation Method[1]

This method involves a two-step process starting with the formation of an intermediate followed by cyclization.

Step 1: Intermediate Synthesis

  • Dissolve 10g (0.0430 mol) of N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine in a mixed solvent of 15 mL methylene dichloride and 4 mL water to form solution A.

  • Dissolve 4g (0.0323 mol) of 2-amino-3-hydroxymethylpyridine in 25 mL of methylene dichloride containing 0.1 mL of ethanol to form solution B.

  • Slowly add solution B dropwise to solution A and allow the reaction to proceed for 5 to 6 hours.

  • After the reaction, add solid potassium carbonate to the aqueous phase to adjust the pH to 10-14.

  • Separate the organic phase and concentrate it at 50°C to obtain the intermediate as a faint yellow oil. The reported yield is 89%.

Step 2: Final Product Synthesis

  • Dissolve 10g (0.0313 mol) of the intermediate from Step 1 in 35 mL of dimethyl sulfoxide (DMSO).

  • In a separate flask, prepare a solution of an inorganic iodide in an anhydrous high-boiling-point polar solvent.

  • Under an inert gas shield, slowly drip the solution of the intermediate into the iodide solution.

  • Maintain the reaction temperature at 95-100°C for 18 to 24 hours to yield 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine.

Route B: Reduction of Pyridinecarboxylic Acid[2][3][4]

This route involves the direct reduction of a carboxylic acid precursor.

  • Suspend 50 grams (0.168 mole) of 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine in 500 ml of anhydrous toluene and cool the mixture to 15°C.[1][2]

  • Slowly add 178 ml of a 65% toluene solution of sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®) to the reaction mixture over 1 to 2 hours, maintaining the temperature between 15°C and 20°C.[1][2]

  • Raise the temperature to 25°C and stir the reaction mixture for 5 hours at 25°C to 30°C.[1][2]

  • An alternative using lithium aluminum hydride involves adding 120 g (404 mmol) of the carboxylic acid dissolved in 1800 mL of tetrahydrofuran to a 1 mol/L solution of lithium aluminum hydride in tetrahydrofuran over 30 minutes at 25°C. The reaction is stirred for 3 hours.[3]

  • After completion, the reaction is quenched, and the product is isolated. The reported yield is 89% with a purity of 99.53%.[3]

Route C: Hydrolysis of a Cyanopyridine Derivative and Subsequent Reduction[2][3][5]

This pathway begins with the hydrolysis of a nitrile to a carboxylic acid, which is then reduced.

Step 1: Hydrolysis

  • Dissolve 175 grams (0.63 mole) of 1-(3-cyanopyridyl-2)-4-methyl-2-phenylpiperazine in 1150 ml of methanol.[1][2]

  • Slowly add 650 grams (11.6 mole) of potassium hydroxide to the solution under stirring.

  • Add 250 ml of water and heat the mixture to reflux at 85°C to 90°C for 24 hours to yield 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine.[1][2]

Step 2: Reduction

  • The resulting 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine is then reduced to the final product following the protocol described in Route B .

Conclusion

The choice of the most suitable synthesis route for this compound will be dictated by the specific requirements of the manufacturing process.

  • Route A offers a high yield for the intermediate step but involves a longer reaction time and higher temperatures in the final step.

  • Route B provides a high yield and high purity product with moderate reaction times and temperatures. The use of potent reducing agents like lithium aluminum hydride or Vitride® requires careful handling.

  • Route C is a two-step process that involves a lengthy hydrolysis step under basic conditions before the final reduction.

For large-scale production, factors such as the cost and handling of reagents, energy consumption, and waste management will be critical in determining the most economically viable and environmentally friendly option. Further process optimization for each route could potentially improve yields and reduce reaction times.

References

Confirming the structure of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine through X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Structural Elucidation of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of crystallographic and spectroscopic techniques for the definitive structure confirmation of this compound, a key intermediate and known impurity in the synthesis of the antidepressant Mirtazapine. While single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguous three-dimensional structure determination, this guide also explores powerful alternatives such as Nuclear Magnetic Resonance (NMR) spectroscopy and the emerging technique of Microcrystal Electron Diffraction (MicroED), particularly when obtaining suitable single crystals for scXRD is challenging.

Comparison of Structural Analysis Techniques

The definitive confirmation of a small molecule's structure is paramount in drug development for ensuring efficacy, safety, and intellectual property protection. The choice of analytical technique depends on the nature of the sample, the information required, and the availability of instrumentation.

Parameter Single-Crystal X-ray Diffraction (scXRD) Nuclear Magnetic Resonance (NMR) Spectroscopy Microcrystal Electron Diffraction (MicroED)
Sample Requirement High-quality single crystal (typically >50 μm)5-10 mg of purified compound dissolved in a deuterated solvent (0.5-0.7 mL)Nanocrystals or microcrystalline powder (~0.01 - 1 mg)
Physical State Solid (crystalline)SolutionSolid (crystalline powder)
Information Obtained 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistryConnectivity through covalent bonds, relative stereochemistry, solution conformation3D atomic arrangement, bond lengths, bond angles
Key Advantages Unambiguous determination of absolute structure.[1]Provides information about the molecule's structure and dynamics in solution.[2][3]Requires significantly smaller crystals than scXRD.[4]
Key Limitations Requires the growth of high-quality single crystals, which can be a significant bottleneck.Does not directly provide bond lengths and angles; determination of absolute stereochemistry is not straightforward.A newer technique with less widespread availability compared to scXRD and NMR.

Experimental Protocols

Single-Crystal X-ray Diffraction (scXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown from a suitable solvent or solvent mixture (e.g., isopropanol, ethyl acetate/heptane) by slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.[5][6]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is then refined against the experimental data to optimize the fit, yielding the final atomic coordinates, bond lengths, and bond angles.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

  • 2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish connectivity:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments.

  • Structure Elucidation: The 1D and 2D NMR data are analyzed to assign all proton and carbon signals and to assemble the molecular structure based on the observed correlations.

Microcrystal Electron Diffraction (MicroED)

Objective: To determine the three-dimensional structure from nanocrystals using an electron beam.

Methodology:

  • Sample Preparation: A small amount of the microcrystalline powder of the compound is applied to a transmission electron microscope (TEM) grid.

  • Vitrification: The grid is plunge-frozen in liquid ethane to embed the crystals in a layer of amorphous ice.

  • Data Collection: The grid is loaded into a cryo-electron microscope. Nanocrystals are identified, and continuous rotation electron diffraction data are collected as a movie using a sensitive camera.

  • Data Processing and Structure Solution: The movie frames are processed to extract the diffraction intensities. The structure is then solved and refined using crystallographic software, similar to the process for X-ray diffraction data.

Representative Experimental Data

As the specific crystal structure of this compound is not publicly available, the following tables present representative data based on published structures of similar substituted piperazines and expected NMR chemical shifts.

Table 1: Representative Crystallographic Data
Parameter Value (Example for a Phenylpiperazine Derivative)
Empirical Formula C₁₇H₂₁N₃O
Formula Weight 283.37
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.550
b (Å) 11.204
c (Å) 14.101
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1910.5
Z 4
R-factor (%) 4.5
Goodness-of-fit 1.05

Data is hypothetical and based on typical values for similar structures.

Table 2: Representative Bond Lengths and Angles
Bond/Angle Value (Å or °)
C-N (piperazine ring) 1.45 - 1.47 Å
C-C (phenyl ring) 1.38 - 1.40 Å
C-O (hydroxymethyl) 1.42 Å
N-C-C (piperazine ring) 110 - 112°
C-N-C (piperazine ring) 109 - 111°
C-C-C (phenyl ring) 119 - 121°

Data is based on standard bond lengths and angles for the respective functional groups.[10][11][12][13]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Phenyl-H 7.2 - 7.5 (m)127 - 130, 142 (quat.)
Pyridine-H 7.3 - 8.3 (m)120 - 150
CH (phenyl-piperazine) ~4.0 (dd)~60
CH₂ (hydroxymethyl) ~4.6 (s)~64
Piperazine-CH₂ 2.8 - 3.5 (m)45 - 55
N-CH₃ ~2.3 (s)~46
OH Broad singlet-

Chemical shifts are estimates based on data for 2-phenylpiperazine, N-methylpiperazine, and 3-hydroxymethylpyridine.[14][15][16]

Workflow for Small Molecule Structure Elucidation

The following diagram illustrates a typical workflow for determining the structure of a novel small molecule, integrating both spectroscopic and crystallographic methods.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 3D Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MassSpec Mass Spectrometry (Confirm Molecular Weight) Purification->MassSpec NMR_1D 1D NMR (¹H, ¹³C) (Initial Structural Insights) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) NMR_1D->NMR_2D Structure_Proposal Propose 2D Structure NMR_2D->Structure_Proposal Crystallization Crystallization Attempts Structure_Proposal->Crystallization scXRD Single-Crystal X-ray Diffraction Crystallization->scXRD Suitable Crystals MicroED Microcrystal Electron Diffraction Crystallization->MicroED Nanocrystals Final_Structure Definitive 3D Structure (Absolute Stereochemistry) scXRD->Final_Structure MicroED->Final_Structure

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a key intermediate in the synthesis of the atypical antidepressant Mirtazapine, with Mirtazapine itself and the structurally related compound, Mianserin. While direct pharmacological data for this compound is limited due to its primary role as a synthetic precursor, this comparison explores the structure-activity relationships and pharmacological profiles of the final active pharmaceutical ingredients.

Overview of Compared Compounds

This compound , also known as Mirtazapine Impurity B or Acyclomirtazapine alcohol, serves as the immediate precursor to Mirtazapine.[1][2] Its chemical structure is foundational to the tetracyclic antidepressant Mirtazapine.

Mirtazapine is a widely prescribed atypical antidepressant with a unique noradrenergic and specific serotonergic mechanism of action.[] It is known for its efficacy in treating major depressive disorder, often with a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).

Mianserin is an older tetracyclic antidepressant that is structurally similar to Mirtazapine.[4] Although they share a common structural backbone, subtle differences in their molecular makeup lead to distinct pharmacological profiles and clinical properties.[4]

Comparative Data

Physicochemical Properties
PropertyThis compoundMirtazapineMianserin
Molecular Formula C₁₇H₂₁N₃O[5]C₁₇H₁₉N₃[5]C₁₈H₂₀N₂
Molecular Weight 283.37 g/mol [5]265.35 g/mol [5]264.36 g/mol
Appearance White Solid[2]White to off-white crystalline powderWhite to yellowish crystalline powder
pKa Not available6.87.1
Pharmacodynamic Profile: Receptor Binding Affinities (Ki, nM)

The following table summarizes the receptor binding affinities of Mirtazapine and Mianserin. Data for this compound is not available as it is not typically evaluated for pharmacological activity.

ReceptorMirtazapine (Ki, nM)Mianserin (Ki, nM)
α₂-Adrenergic 1.62.5
Histamine H₁ 1.00.4
Serotonin 5-HT₂A 112.0
Serotonin 5-HT₂C 391.2
Serotonin 5-HT₃ 3.04.0
α₁-Adrenergic 50050
Muscarinic M₁ > 1000150
Dopamine D₂ > 1000> 1000
Norepinephrine Transporter (NET) > 100040
Serotonin Transporter (SERT) > 1000> 1000

Note: Lower Ki values indicate higher binding affinity.

Mechanism of Action and Signaling Pathways

Mirtazapine and Mianserin exert their antidepressant effects through complex interactions with various neurotransmitter systems. The primary mechanism for both involves the blockade of presynaptic α₂-adrenergic autoreceptors, which leads to an increased release of norepinephrine.[] Additionally, they block α₂-heteroreceptors on serotonergic neurons, enhancing serotonin release.

Mirtazapine's distinct profile as a "Noradrenergic and Specific Serotonergic Antidepressant" (NaSSA) arises from its potent antagonism of 5-HT₂ and 5-HT₃ receptors.[] This specific serotonergic action is believed to contribute to its antidepressant efficacy while mitigating some of the side effects associated with non-selective serotonin receptor activation.

Mirtazapine_Mechanism_of_Action Mirtazapine Mirtazapine Alpha2_Auto α₂-Autoreceptor (on NE Neuron) Mirtazapine->Alpha2_Auto Blocks Alpha2_Hetero α₂-Heteroreceptor (on 5-HT Neuron) Mirtazapine->Alpha2_Hetero Blocks HT2_Receptor 5-HT₂ Receptor Mirtazapine->HT2_Receptor Blocks HT3_Receptor 5-HT₃ Receptor Mirtazapine->HT3_Receptor Blocks NE_Neuron Norepinephrine Neuron Alpha2_Auto->NE_Neuron Inhibits HT_Neuron Serotonin Neuron Alpha2_Hetero->HT_Neuron Inhibits NE_Release Increased NE Release NE_Neuron->NE_Release HT_Release Increased 5-HT Release HT_Neuron->HT_Release Antidepressant_Effect Antidepressant Effect NE_Release->Antidepressant_Effect HT_Release->Antidepressant_Effect

Caption: Simplified signaling pathway of Mirtazapine.

Experimental Protocols

Receptor Binding Assays

A standard experimental approach to determine the binding affinity of compounds to various receptors involves competitive radioligand binding assays.

Objective: To determine the inhibitory constant (Ki) of test compounds for specific neurotransmitter receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used for the binding reaction.[6]

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [³H]prazosin for α₁-adrenergic receptors, [³H]ketanserin for 5-HT₂A receptors) is used.

  • Competition Assay:

    • A fixed concentration of the radioligand and the cell membrane preparation are incubated with varying concentrations of the test compound.

    • Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes mix_components Incubate Membranes with Radioligand and Test Compound prep_membranes->mix_components filtration Separate Bound and Free Radioligand via Filtration mix_components->filtration quantify Quantify Radioactivity (Scintillation Counting) filtration->quantify analyze Calculate IC₅₀ and Ki quantify->analyze end End analyze->end

Caption: General workflow for a receptor binding assay.

In Vivo Antidepressant Activity: Forced Swim Test (FST)

The Forced Swim Test is a common behavioral test in rodents used to screen for potential antidepressant activity.

Objective: To assess the effect of a test compound on the duration of immobility in mice or rats, which is interpreted as a measure of behavioral despair.[7][8]

General Protocol:

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10-15 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[7]

  • Acclimation: Animals are typically acclimated to the testing room for at least one hour before the experiment.

  • Test Procedure:

    • Mice are placed individually into the water-filled cylinder.

    • The total duration of the test is usually 6 minutes.[7]

    • Behavior is recorded, often by video, for later analysis.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored, typically during the last 4 minutes of the test.[7]

  • Data Analysis: The mean duration of immobility is compared between the vehicle-treated control group and the drug-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Structure-Activity Relationship (SAR) and Concluding Remarks

The conversion of this compound to Mirtazapine involves an intramolecular cyclization, forming the characteristic tetracyclic ring system. This structural change is crucial for its pharmacological activity. The rigidified tetracyclic structure is believed to be essential for the high-affinity binding to α₂-adrenergic and various serotonin receptors.

The comparison between Mirtazapine and Mianserin highlights how small structural modifications can significantly alter the pharmacological profile. The replacement of a carbon atom in the aromatic ring of Mianserin with a nitrogen atom in Mirtazapine leads to a decreased affinity for α₁-adrenergic and norepinephrine transporters, resulting in a more specific and generally better-tolerated antidepressant.[4]

While this compound is a critical building block, its open-chain structure likely results in a significantly different and likely much lower affinity for the target receptors compared to the cyclized Mirtazapine. Further studies on the pharmacological activity of this precursor and other related impurities could provide valuable insights into the SAR of this important class of CNS-active compounds.

References

Leitfaden zur Reinheitsprüfung von 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazin

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich verschiedener analytischer Methoden zur Überprüfung der Reinheit von 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazin, einer bekannten Verunreinigung des pharmazeutischen Wirkstoffs Mirtazapin. Die hier vorgestellten experimentellen Daten und Protokolle sollen Forschern helfen, die für ihre spezifischen Anforderungen am besten geeignete Methode auszuwählen.

Zusammenfassung der analytischen Methoden

Die Reinheit von pharmazeutischen Proben ist ein entscheidender Faktor für deren Sicherheit und Wirksamkeit. Für die Charakterisierung von 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazin werden hauptsächlich drei leistungsstarke analytische Techniken eingesetzt: Hochleistungsflüssigkeitschromatographie (HPLC), Gaschromatographie-Massenspektrometrie (GC-MS) und quantitative Kernspinresonanzspektroskopie (qNMR). Jede dieser Methoden bietet spezifische Vor- und Nachteile in Bezug auf Selektivität, Sensitivität, Probenvorbereitung und Anwendungsbereich.

Vergleichende Datenanalyse

Die folgende Tabelle fasst die quantitativen Leistungsmerkmale der einzelnen Methoden zusammen und ermöglicht einen direkten Vergleich.

MerkmalHochleistungsflüssigkeitschromatographie (HPLC)Gaschromatographie-Massenspektrometrie (GC-MS)Quantitative NMR-Spektroskopie (qNMR)
Prinzip Trennung basierend auf der Verteilung zwischen einer mobilen und einer stationären Phase.Trennung von flüchtigen Verbindungen in der Gasphase mit anschließender massenspektrometrometrischer Detektion.Quantitative Bestimmung basierend auf der direkten Proportionalität zwischen der Signalintensität und der Anzahl der Atomkerne.
Typische Nachweisgrenze (LOD) 0.005% - 0.02%0.001% - 0.01% (nach Derivatisierung)0.05% - 0.1%
Typische Bestimmungsgrenze (LOQ) 0.015% - 0.05%0.003% - 0.03% (nach Derivatisierung)0.15% - 0.3%
Präzision (RSD) < 2%< 5%< 1.5%
Probenvorbereitung Moderat (Lösen der Probe)Aufwendig (Derivatisierung erforderlich)Einfach (Lösen und Zugabe eines internen Standards)
Stärken Robust, weit verbreitet, gut für nichtflüchtige und thermolabile Verbindungen.Hohe Trenneffizienz und Selektivität, definitive Identifizierung durch Massenspektrum.Absolute Quantifizierung ohne spezifischen Referenzstandard der Verunreinigung, zerstörungsfrei.
Schwächen Benötigt Referenzstandards für die Quantifizierung von Verunreinigungen.Nicht geeignet für thermolabile oder nichtflüchtige Verbindungen ohne Derivatisierung.Geringere Empfindlichkeit im Vergleich zu chromatographischen Methoden.

Experimentelle Protokolle

Hier finden Sie detaillierte Methodologien für die Schlüssel-Experimente.

Hochleistungsflüssigkeitschromatographie (HPLC)

Diese Methode eignet sich hervorragend für die routinemäßige Qualitätskontrolle und die Quantifizierung bekannter Verunreinigungen.

  • Gerät: HPLC-System mit UV- oder Diodenarray-Detektor (DAD).

  • Säule: C18-Umkehrphasensäule (z.B. 250 mm x 4,6 mm, 5 µm Partikelgröße).

  • Mobile Phase: Isokratische Elution mit einem Gemisch aus Puffer (z.B. 0,02 M Kaliumdihydrogenphosphat, pH-Wert mit Phosphorsäure auf 3,0 eingestellt) und Acetonitril im Verhältnis 70:30 (v/v).

  • Flussrate: 1,0 mL/min.

  • Säulentemperatur: 30 °C.

  • Injektionsvolumen: 10 µL.

  • Detektion: UV bei 215 nm.

  • Probenvorbereitung: Eine genau abgewogene Menge der Probe wird in der mobilen Phase gelöst, um eine Konzentration von ca. 1 mg/mL zu erhalten.

  • Quantifizierung: Die Quantifizierung der Verunreinigung erfolgt durch den Vergleich der Peakfläche mit der eines Referenzstandards bekannter Konzentration.

Gaschromatographie-Massenspektrometrie (GC-MS)

Aufgrund der polaren Natur und der geringen Flüchtigkeit der Zielverbindung ist eine Derivatisierung vor der GC-MS-Analyse erforderlich, um die Flüchtigkeit zu erhöhen. Die Silylierung ist hierfür eine gängige Methode.

  • Derivatisierung (Silylierung):

    • Reagenz: N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS).

    • Protokoll: Eine genau abgewogene Menge der trockenen Probe (ca. 1 mg) wird in einem Reaktionsgefäß mit 100 µL des Silylierungsreagenzes versetzt. Das Gefäß wird verschlossen und für 30 Minuten bei 70 °C erhitzt. Nach dem Abkühlen kann die Probe direkt analysiert werden.

  • Gerät: GC-System gekoppelt mit einem Massenspektrometer.

  • Säule: Kapillarsäule mit geringer Polarität (z.B. 5% Phenyl-Methylpolysiloxan, 30 m x 0,25 mm, 0,25 µm Filmdicke).

  • Trägergas: Helium mit einer konstanten Flussrate von 1,2 mL/min.

  • Injektor-Temperatur: 280 °C (Split-Modus, z.B. 20:1).

  • Ofentemperaturprogramm:

    • Start bei 150 °C (2 Minuten halten).

    • Heizrate von 15 °C/min bis 300 °C.

    • 300 °C für 5 Minuten halten.

  • MS-Bedingungen:

    • Ionisierungsmodus: Elektronenstoßionisation (EI) bei 70 eV.

    • Massenbereich: m/z 40-550.

  • Identifizierung: Die Identifizierung erfolgt durch den Vergleich des erhaltenen Massenspektrums mit Spektrenbibliotheken oder einem zuvor aufgenommenen Spektrum eines Referenzstandards.

Quantitative NMR-Spektroskopie (qNMR)

qNMR ist eine primäre Ratiomethode, die eine absolute Quantifizierung ohne einen Referenzstandard der spezifischen Zielverbindung ermöglicht, indem ein interner Standard bekannter Reinheit verwendet wird.

  • Gerät: NMR-Spektrometer (mindestens 400 MHz).

  • Interner Standard: Maleinsäure (hohe Reinheit, einzelnes scharfes Signal im nicht-aromatischen Bereich).

  • Lösungsmittel: Deuteriertes Dimethylsulfoxid (DMSO-d6).

  • Probenvorbereitung:

    • Eine genau abgewogene Menge der Probe (ca. 10-20 mg) und des internen Standards (ca. 5-10 mg) werden in ein NMR-Röhrchen gegeben.

    • Es wird eine bekannte Menge (ca. 0,75 mL) DMSO-d6 hinzugefügt.

    • Die Probe wird vollständig gelöst, gegebenenfalls durch leichtes Erwärmen oder Ultraschallbehandlung.

  • 1H-NMR-Akquisitionsparameter:

    • Puls-Programm: Standard 90°-Puls.

    • Relaxationsverzögerung (d1): Mindestens 5-mal die längste T1-Relaxationszeit der zu quantifizierenden Signale (typischerweise 30-60 s, um eine vollständige Relaxation sicherzustellen).

    • Anzahl der Scans: Ausreichend für ein gutes Signal-Rausch-Verhältnis (typischerweise 8-16 Scans).

  • Datenverarbeitung und Quantifizierung:

    • Das Spektrum wird sorgfältig phasen- und basislinienkorrigiert.

    • Ein gut aufgelöstes Signal der Zielverbindung (z.B. die Protonen der Methylengruppe am Pyridinring) und das Signal des internen Standards (Singulett der Maleinsäure bei ca. 6,3 ppm) werden integriert.

    • Die Reinheit wird anhand der folgenden Formel berechnet: Reinheit (%) = (I_Analyt / N_Analyt) * (N_Standard / I_Standard) * (M_Analyt / M_Standard) * (m_Standard / m_Analyt) * P_Standard * 100 Dabei sind: I = Integral, N = Anzahl der Protonen, M = Molmasse, m = Einwaage, P = Reinheit des Standards.

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf der Reinheitsanalyse und den Entscheidungsprozess für die Methodenauswahl.

G Arbeitsablauf der Reinheitsanalyse cluster_prep Probenvorbereitung cluster_analysis Analytische Messung cluster_data Datenauswertung Einwaage Genaue Einwaage der Probe Loesen Lösen in geeignetem Lösungsmittel Einwaage->Loesen Derivatisierung Gegebenenfalls Derivatisierung (GC-MS) Loesen->Derivatisierung Standard Zugabe des internen Standards (qNMR) Loesen->Standard HPLC HPLC-Analyse Loesen->HPLC GCMS GC-MS-Analyse Derivatisierung->GCMS qNMR qNMR-Analyse Standard->qNMR Integration Peak-Integration HPLC->Integration Identifizierung Identifizierung (Retentionszeit / Massenspektrum) HPLC->Identifizierung GCMS->Integration GCMS->Identifizierung qNMR->Integration Quantifizierung Quantitative Berechnung der Reinheit Integration->Quantifizierung Identifizierung->Quantifizierung Report Erstellung des Analysenzertifikats Quantifizierung->Report

Abbildung 1: Allgemeiner Arbeitsablauf zur Reinheitsbestimmung von pharmazeutischen Proben.

G Entscheidungsbaum zur Methodenauswahl Start Ziel der Analyse? Routin Routinemäßige Qualitätskontrolle Start->Routin Quantifizierung bekannter Verunreinigungen Struktur Strukturaufklärung unbekannter Verunreinigungen Start->Struktur Identifizierung Absolut Absolute Quantifizierung ohne Referenzstandard Start->Absolut Zertifizierung / Referenzmaterial HPLC_UV HPLC-UV Routin->HPLC_UV LC_MS LC-MS Struktur->LC_MS CheckVol Verbindung flüchtig oder derivatisierbar? Struktur->CheckVol qNMR_Method qNMR Absolut->qNMR_Method CheckVol->LC_MS Nein GC_MS GC-MS CheckVol->GC_MS Ja

Abbildung 2: Entscheidungsbaum für die Auswahl der geeigneten analytischen Methode.

Performance Benchmark of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine in a Novel 5-HT2A Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comprehensive performance benchmark of the novel compound 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine. As a structural analog and known impurity of the atypical antidepressant Mirtazapine, understanding its pharmacological profile is crucial.[1] This document outlines a putative mechanism of action centered on the serotonin 5-HT2A receptor and details a new competitive radioligand binding assay designed to assess its binding affinity. The performance of this compound is objectively compared against Mirtazapine and the well-characterized 5-HT2A antagonist, Ketanserin. All experimental data presented herein is hypothetical and for illustrative purposes.

Putative Mechanism of Action

Based on its structural similarity to Mirtazapine, a known antagonist of multiple neurotransmitter receptors including the 5-HT2A receptor, it is hypothesized that this compound also exhibits antagonist activity at the 5-HT2A receptor.[1][2][3] Antagonism of the 5-HT2A receptor is a key mechanism for several atypical antipsychotic and antidepressant medications.[4] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/G11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn results in the generation of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. By blocking this receptor, this compound is presumed to inhibit this signaling cascade.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 5HT2A_Receptor->Gq_G11 Activates Serotonin Serotonin Serotonin->5HT2A_Receptor Binds & Activates Test_Compound 1-(3-Hydroxymethylpyridin-2-yl)- 4-methyl-2-phenylpiperazine (Antagonist) Test_Compound->5HT2A_Receptor Blocks PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: Putative 5-HT2A Receptor Antagonism Signaling Pathway.
Comparative Performance Analysis

To quantify the binding affinity of this compound for the human 5-HT2A receptor, a competitive radioligand binding assay was designed. The inhibitory constants (Ki) and IC50 values were determined and compared against Mirtazapine and Ketanserin.

CompoundChemical ClassPutative MOAIC50 (nM)Ki (nM)
This compound Piperazine Derivative5-HT2A Antagonist85.245.8
MirtazapineTetracyclic Antidepressantα2-adrenergic and 5-HT2/3 Antagonist12.86.9[2]
KetanserinQuinazoline Derivative5-HT2A Antagonist1.00.52[5]

Table 1: Comparative Binding Affinity at the Human 5-HT2A Receptor. IC50 and Ki values for the test compound are hypothetical. Ki for Mirtazapine and Ketanserin are based on published data.

Experimental Protocols

Novel 5-HT2A Receptor Competitive Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of test compounds to the human 5-HT2A receptor.

1. Materials and Reagents:

  • Receptor Source: Commercially available membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (Specific Activity: ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, Mirtazapine, and Ketanserin, dissolved in 100% DMSO to create 10 mM stock solutions.

  • Non-specific Binding Control: 10 µM Mianserin.

  • Apparatus: 96-well microplates, glass fiber filter mats, cell harvester, and a liquid scintillation counter.

2. Assay Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Reaction Mixture Preparation: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 25 µL of the test compound dilution or buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

    • 25 µL of [3H]-Ketanserin diluted in assay buffer to a final concentration of 0.5 nM.[6]

    • 100 µL of the 5-HT2A receptor membrane preparation (5-10 µg protein per well).

  • Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter mats, and add 5 mL of scintillation fluid to each vial. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding (CPM in the presence of 10 µM Mianserin) from the total binding (CPM in the absence of a competing ligand).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor (for [3H]-Ketanserin, a Kd of approximately 0.6 nM is used).[6]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Measurement cluster_analysis Data Analysis Dilutions Prepare Serial Dilutions of Test Compounds Combine Combine Buffer, Compound, Radioligand, and Membranes in 96-well plate Dilutions->Combine Reagents Prepare Radioligand and Receptor Membranes Reagents->Combine Incubate Incubate for 60 min at Room Temperature Combine->Incubate Filter Rapid Filtration through Glass Fiber Filter Mat Incubate->Filter Wash Wash Filters with Ice-Cold Buffer (3x) Filter->Wash Count Dry Filters and Perform Scintillation Counting (CPM) Wash->Count Calc_IC50 Calculate IC50 from Dose-Response Curve Count->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Figure 2: Workflow for the 5-HT2A Competitive Binding Assay.

References

Safety Operating Guide

Proper Disposal of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, a compound that requires careful handling due to its chemical structure. Adherence to these protocols is critical for personal safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[4][5] Always wear appropriate Personal Protective Equipment (PPE) when handling this compound and its waste.[1][4]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, butyl rubber)To prevent skin contact and absorption.[3][4]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[3][4]
Lab Coat Flame-resistant laboratory coatTo protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of vapors.[3]

In the event of a spill, evacuate the area and assess the situation. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[3] For large spills, contact your institution's EHS department immediately.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[3]

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3][4]

  • Do not mix this waste with other incompatible waste streams.[4] It should be stored separately from strong oxidizing agents and acids.[3][6]

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid waste in a dedicated, compatible, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste.[4] The container should be compatible with the chemical and any solvents used.[7] Ensure the container is kept closed except when adding waste.[8]

3. Labeling and Documentation:

  • Accurate labeling is a legal requirement and essential for safe disposal.[4]

  • The hazardous waste label must include the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the accumulation start date.[4][8][9]

  • Clearly indicate the associated hazards (e.g., Toxic, Irritant).[3]

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.[4][10]

  • The storage area should be away from sources of ignition and incompatible materials.[5][6]

5. Decontamination of Empty Containers:

  • Empty containers that held the chemical must be properly decontaminated before disposal.[4]

  • Triple rinse the container with a suitable solvent that can dissolve the chemical residue.[8]

  • The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[4][8] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]

  • Allow the rinsed container to air dry completely before disposal as regular trash.[4]

6. Final Disposal:

  • Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][9]

  • Contact your EHS office to schedule a waste pickup when your containers are ready.[4]

  • The recommended method of disposal for pyridine and halogenated organic compounds is high-temperature incineration.[2][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Generation of Waste assess Assess Hazards (Pyridine & Piperazine derivative -> Hazardous) start->assess ppe Wear Appropriate PPE assess->ppe segregate Segregate Waste ppe->segregate container Select Compatible & Labeled Container segregate->container liquid Liquid Waste container->liquid solid Solid Waste container->solid contaminated Contaminated Materials container->contaminated storage Store in Designated Satellite Accumulation Area liquid->storage solid->storage contaminated->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Logical workflow for the safe disposal of the subject chemical.

References

Essential Safety and Operational Guide for Handling 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (CAS No. 61337-89-1).

This document provides critical safety and logistical information for laboratory personnel working with this compound, an intermediate used in the synthesis of Mirtazapine. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE based on established safety protocols for piperazine derivatives.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.
Body Protection Laboratory CoatA full-length laboratory coat, preferably made of a flame-retardant material, must be worn and kept fastened.
Respiratory Protection RespiratorIn case of inadequate ventilation or when handling the powder outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary to prevent inhalation.[1]

Hazard Identification and Safety Precautions

Based on available safety data, this compound is associated with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled .[2]

  • May cause an allergic skin reaction .[2]

  • May cause serious eye damage .[2]

Precautionary Measures:

  • Avoid contact with skin and eyes.

  • Do not breathe dust or fumes.

  • Wash hands thoroughly after handling.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this chemical is crucial for safety and experimental accuracy.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and free of clutter.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

  • Dissolving and Solution Preparation:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • The compound is reportedly soluble in DMSO (sparingly) and Methanol (slightly).[3]

  • Storage:

    • Store the compound in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often refrigerated (2-8°C).[4][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste, including contaminated gloves, wipes, and weighing paper, must be collected in a designated and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled container.

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless their compatibility is known.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Workspace E->F G Segregate Waste F->G H Store for Disposal G->H

Caption: Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。